Product packaging for I-Peg6-OH(Cat. No.:)

I-Peg6-OH

Cat. No.: B3100194
M. Wt: 392.23 g/mol
InChI Key: IGZBQEPZKGWAQO-UHFFFAOYSA-N
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Description

I-Peg6-OH is a useful research compound. Its molecular formula is C12H25IO6 and its molecular weight is 392.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25IO6 B3100194 I-Peg6-OH

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25IO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZBQEPZKGWAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCI)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25IO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to I-Peg6-OH: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of I-Peg6-OH, a heterobifunctional polyethylene glycol (PEG) linker. It details the molecule's chemical structure and physicochemical properties. The guide outlines a plausible synthetic route and provides an exemplary experimental protocol for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. Furthermore, the mechanism of action of PROTACs is illustrated through a detailed signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development.

Core Properties of this compound

This compound, with the IUPAC name 2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol, is a discrete PEG (dPEG®) linker. It is characterized by a hexaethylene glycol spacer functionalized with a terminal hydroxyl group (-OH) and an iodo (-I) group. This heterobifunctional nature makes it a versatile tool in bioconjugation and drug development, particularly as a component of PROTACs.

Data Presentation

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C12H25IO6
Molecular Weight 392.23 g/mol
IUPAC Name 2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
CAS Number 136399-07-0
Appearance Likely a colorless to pale yellow liquid or oil
Solubility Soluble in water and many organic solvents
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 6

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a nucleophilic substitution reaction from a corresponding chloro- or tosyl-activated PEG derivative. The following sections detail a plausible synthetic protocol and a representative experimental protocol for its use in PROTAC synthesis.

Synthesis of this compound

A common method for the synthesis of iodo-functionalized PEGs involves the Finkelstein reaction, where a chloro- or tosyl-precursor is treated with an iodide salt.

Reaction Scheme:

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol (1.0 equivalent) in anhydrous acetone.

  • Addition of Iodide: Add sodium iodide (a molar excess, typically 3-5 equivalents) to the solution.

  • Reaction: Stir the mixture at reflux for several hours (e.g., 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the precipitated sodium chloride.

  • Solvent Removal: Evaporate the acetone from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the this compound product.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Application in PROTAC Synthesis: An Exemplary Protocol

This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The following protocol describes a general approach for synthesizing a PROTAC where this compound links a target protein-binding ligand (Warhead) and an E3 ligase-binding ligand (E3 Ligase Ligand).

G

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

This diagram illustrates the formation of a ternary complex between the target protein, the PROTAC molecule (containing the this compound linker), and an E3 ubiquitin ligase. This proximity allows for the transfer of ubiquitin molecules to the target protein, leading to its recognition and subsequent degradation by the proteasome. The PROTAC is then released to engage in another cycle of degradation.

Conclusion

This compound is a well-defined, heterobifunctional PEG linker with significant applications in modern drug development. Its defined length and versatile reactive ends make it an ideal component for the construction of complex therapeutic modalities such as PROTACs. The information and protocols provided in this guide offer a foundational understanding for researchers and scientists aiming to utilize this compound in their drug discovery and development endeavors. The continued exploration of such discrete PEG linkers is poised to advance the fields of bioconjugation and targeted protein degradation.

I-Peg6-OH CAS number and supplier information

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to PEG-6-OH Derivatives for Researchers and Drug Development Professionals

Introduction

The term "I-Peg6-OH" is not a standard chemical identifier. It is likely a typographical error, and the intended compound is a polyethylene glycol (PEG) derivative with a chain of six ethylene glycol units and at least one terminal hydroxyl (-OH) group. The most common and fundamental of these is Hexaethylene Glycol, also represented as HO-PEG6-OH. This guide will focus on HO-PEG6-OH while also providing information on other relevant heterozygous PEG-6-OH derivatives.

Polyethylene glycols are biocompatible, non-toxic, and water-soluble polymers widely utilized in biomedical research and drug development.[1] Their ability to be functionalized with various reactive groups makes them invaluable as linkers and spacers in bioconjugation, for surface modification of materials, and in the creation of drug delivery systems.[2][3]

Core Compounds and CAS Numbers

Several PEG-6-OH derivatives are commonly used in research. Their properties are summarized below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
HO-PEG6-OH (Hexaethylene glycol)2615-15-8C12H26O7282.33Colorless Liquid
OH-PEG6-COOH (Hydroxyl-PEG6-Acid)1347750-85-9C15H30O9354.4-
N3-PEG6-OH (Azido-PEG6-alcohol)86770-69-6C12H25N3O6307.343-
Amine-PEG6-OH 39160-70-8C12H27NO6281.35Light yellow oily liquid

Suppliers of HO-PEG6-OH

A variety of chemical suppliers offer HO-PEG6-OH (Hexaethylene Glycol) for research and commercial purposes. These include:

  • Biopharma PEG

  • PurePEG

  • MSE Supplies (distributor for PurePEG)

Technical Profile of HO-PEG6-OH

Synonyms: Hexaethylene glycol, 2,2'-[Oxybis(ethyleneoxyethyleneoxy)]bisethanol, 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol.[3]

Storage: It is recommended to store at -5°C in a dry and dark environment.[3]

Applications:

  • Bioconjugation: The terminal hydroxyl groups can be functionalized to attach biomolecules.

  • Drug Delivery: Used in the formulation of nanoparticles, micelles, and hydrogels to improve drug solubility and stability.

  • Surface Modification: Its hydrophilic nature is used to modify surfaces to reduce non-specific protein binding.

  • Medical Research: Employed in cell culture, nanotechnology, and new materials research.

Experimental Protocol: Surface Modification of Gold Nanoparticles with HO-PEG6-OH

This protocol describes a general procedure for modifying the surface of gold nanoparticles (AuNPs) using a thiol-derivatized HO-PEG6-OH.

1. Functionalization of HO-PEG6-OH:

  • Objective: To introduce a thiol group (-SH) at one end of the HO-PEG6-OH molecule, which will form a strong bond with the gold surface.

  • Methodology:

    • Dissolve HO-PEG6-OH in an appropriate organic solvent (e.g., dichloromethane).

    • React with a suitable reagent to convert one hydroxyl group to a thiol. A common method is to first convert the hydroxyl to a good leaving group (e.g., tosylate) and then perform a nucleophilic substitution with a thiol-containing nucleophile (e.g., sodium hydrosulfide).

    • Purify the resulting HS-PEG6-OH by column chromatography.

    • Confirm the structure and purity using NMR and mass spectrometry.

2. Surface Modification of AuNPs:

  • Objective: To coat the surface of pre-synthesized AuNPs with the functionalized HS-PEG6-OH.

  • Methodology:

    • Disperse the AuNPs in an aqueous solution.

    • Add the purified HS-PEG6-OH to the AuNP solution. The molar ratio will depend on the size and concentration of the AuNPs.

    • Allow the mixture to react for several hours (typically overnight) at room temperature with gentle stirring. This allows for the formation of a self-assembled monolayer on the nanoparticle surface.

    • Remove excess, unbound HS-PEG6-OH by centrifugation and resuspension of the nanoparticles in fresh solvent. Repeat this washing step multiple times.

    • Characterize the PEGylated AuNPs using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM) to confirm successful surface modification and assess the stability and size of the nanoparticles.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the bioconjugation of a protein to a drug molecule using a heterobifunctional PEG linker derived from a PEG-OH compound.

G cluster_0 Step 1: PEG Linker Functionalization cluster_1 Step 2: Conjugation to Biomolecule cluster_2 Step 3: Second Functionalization and Conjugation PEG_OH HO-PEG-OH Activate1 Activate one -OH group (e.g., with NHS ester) PEG_OH->Activate1 Chemical Reaction Activated_PEG HO-PEG-NHS Activate1->Activated_PEG Conjugate1 Protein-PEG-OH Activated_PEG->Conjugate1 Protein Protein (-NH2 group) Protein->Conjugate1 Activate2 Activate remaining -OH group (e.g., convert to maleimide) Conjugate1->Activate2 Activated_Conjugate Protein-PEG-Maleimide Activate2->Activated_Conjugate Final_Conjugate Protein-PEG-Drug Activated_Conjugate->Final_Conjugate Drug Drug (-SH group) Drug->Final_Conjugate

References

Navigating the Solubility Landscape of I-Peg6-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of I-Peg6-OH, a hexaethylene glycol derivative featuring an iodo functional group. Understanding the solubility of this molecule is paramount for its application in various research and development endeavors, particularly in the fields of bioconjugation, drug delivery, and surface modification. This document outlines the qualitative solubility of this compound in a range of common laboratory solvents, provides a detailed experimental protocol for quantitative solubility determination, and presents visual workflows to aid in experimental design.

Core Concepts in this compound Solubility

This compound, with its chemical structure comprising a flexible and hydrophilic hexaethylene glycol (PEG) chain and a terminal hydroxyl group, is anticipated to exhibit favorable solubility in polar solvents. The presence of the PEG chain, known to enhance aqueous solubility, is a key determinant of its behavior in solution[1][2]. The terminal iodine atom, while contributing to the overall molecular weight and polarity, is not expected to drastically hinder its solubility in polar environments.

Qualitative Solubility Profile

Solvent ClassSolventExpected SolubilityRationale
Polar Protic WaterSolubleThe hydrophilic nature of the hexaethylene glycol chain and the terminal hydroxyl group are expected to facilitate strong hydrogen bonding with water molecules, leading to good solubility.[1][2]
EthanolSolubleAs a polar protic solvent, ethanol can engage in hydrogen bonding with this compound, suggesting good solubility. However, some sources indicate that certain PEG derivatives can be less soluble in alcohol compared to other organic solvents.[3]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. Related PEGylated molecules show good solubility in DMSO.
Dimethylformamide (DMF)Highly SolubleSimilar to DMSO, DMF is a polar aprotic solvent with a strong capacity to solvate polar molecules. Related PEG compounds are reported to be soluble in DMF.
Nonpolar TolueneLess SolubleThe predominantly polar nature of this compound makes it unlikely to be readily soluble in nonpolar solvents like toluene.
HexaneInsolubleDue to the significant mismatch in polarity, this compound is expected to be insoluble in nonpolar aliphatic hydrocarbons such as hexane.
Chlorinated Dichloromethane (DCM)SolubleMany short-chain PEG derivatives exhibit solubility in chlorinated solvents like DCM.
ChloroformSolubleSimilar to DCM, chloroform is a common solvent for many PEGylated compounds.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is essential. The following method is a robust approach for determining the solubility of small molecules and can be readily adapted for this specific compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, DMF) of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system should be under constant agitation.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Inject the diluted sample solution into the HPLC system and determine its concentration by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing Experimental and Logical Workflows

To further clarify the experimental process and the underlying principles of solubility, the following diagrams are provided in the DOT language for use with Graphviz.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Quantitative Analysis cluster_calc Solubility Calculation prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sample1 Collect supernatant prep2->sample1 sample2 Filter through 0.22 µm syringe filter sample1->sample2 sample3 Dilute sample sample2->sample3 analysis2 Analyze standards and sample by HPLC sample3->analysis2 analysis1 Prepare standard solutions analysis1->analysis2 calc1 Determine concentration from calibration curve analysis2->calc1 analysis3 Generate calibration curve analysis3->analysis2 calc2 Apply dilution factor calc1->calc2 calc3 Express solubility (e.g., mg/mL) calc2->calc3

Caption: Experimental workflow for determining the quantitative solubility of this compound.

Caption: Logical relationship between solvent polarity and the expected solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data remains to be experimentally determined, the qualitative assessment and the provided experimental protocol offer a strong starting point for researchers. The hydrophilic nature of the PEG backbone is the dominant factor governing its solubility, leading to high solubility in polar solvents. For precise formulation and application development, it is highly recommended to perform quantitative solubility studies as outlined in this guide.

References

An In-depth Technical Guide to the Fundamental Principles of PEGylation with I-PEG6-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of PEGylation utilizing I-PEG6-OH, a discrete six-unit polyethylene glycol linker activated with an iodo group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage PEGylation technology to enhance the therapeutic properties of biomolecules.

Introduction to PEGylation and this compound

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, most commonly a therapeutic protein or peptide. This bioconjugation technique is a well-established and effective strategy to improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. Key benefits of PEGylation include increased drug solubility and stability, extended circulating half-life, reduced immunogenicity, and enhanced resistance to proteolytic degradation[1][2][3][4].

This compound is a heterobifunctional, discrete PEG linker. Its structure consists of a six-unit polyethylene glycol chain, providing a hydrophilic spacer, with a reactive iodo group at one terminus and a hydroxyl group at the other. The discrete nature of the PEG chain ensures a homogeneous product with a defined molecular weight, which is highly advantageous for analytical characterization and regulatory processes. The iodo group offers a specific reactive handle for conjugation, primarily targeting thiol groups, while the hydroxyl group can be used for further functionalization if required.

Core Principles of this compound PEGylation

The primary reaction mechanism for this compound involves the specific alkylation of free sulfhydryl groups, most notably those on cysteine residues within a protein's structure. This reaction, known as S-alkylation, forms a stable thioether bond, covalently linking the PEG moiety to the target molecule[5].

Reaction Specificity: The iodoacetyl group of this compound is highly selective for thiol groups under mild pH conditions (typically pH 6.5-7.5). This specificity allows for site-directed PEGylation if a protein has a limited number of accessible, non-essential cysteine residues. By engineering a cysteine residue at a specific site through mutagenesis, highly homogeneous mono-PEGylated conjugates can be produced. While the primary target is cysteine, some reactivity with other nucleophilic residues like histidine and lysine can occur at higher pH values, making pH control crucial for reaction specificity.

Advantages of Thiol-Specific PEGylation:

  • Site-Specificity: Allows for precise control over the location of PEG attachment, leading to a homogeneous product with consistent biological activity.

  • Stable Linkage: The resulting thioether bond is highly stable under physiological conditions, ensuring the PEG chain remains attached to the therapeutic molecule in vivo.

  • Controlled Stoichiometry: By controlling the molar ratio of this compound to the protein, the degree of PEGylation can be effectively managed.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages of PEGylation with this compound.

Protein Preparation and Reduction (if necessary)

For proteins where the target cysteine is part of a disulfide bond, a reduction step is necessary prior to PEGylation.

Materials:

  • Protein of interest

  • Reduction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Desalting column

Procedure:

  • Dissolve the protein in the reduction buffer to a concentration of 1-10 mg/mL.

  • Add the reducing agent to a final concentration of 10-20 mM (for DTT) or 1-5 mM (for TCEP).

  • Incubate at room temperature for 1-2 hours.

  • Remove the excess reducing agent immediately prior to PEGylation using a desalting column equilibrated with a nitrogen-purged reaction buffer.

PEGylation Reaction with this compound

This protocol outlines the conjugation of this compound to a thiol-containing protein.

Materials:

  • Thiol-containing protein

  • This compound

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0, deoxygenated)

  • Quenching solution (e.g., 1 M L-cysteine or 1 M 2-mercaptoethanol)

Procedure:

  • Dissolve the protein in the deoxygenated reaction buffer to a final concentration of 1-5 mg/mL.

  • Dissolve this compound in the reaction buffer immediately before use.

  • Add the this compound solution to the protein solution at a molar ratio of 1:1 to 10:1 (PEG:protein). The optimal ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction should be performed in the dark to prevent degradation of the iodoacetyl group.

  • Monitor the reaction progress using SDS-PAGE or mass spectrometry.

  • Once the desired level of PEGylation is achieved, quench the reaction by adding the quenching solution to a final concentration of 20-50 mM.

  • Incubate for an additional 30-60 minutes to ensure all unreacted this compound is consumed.

Purification of the PEGylated Protein

Purification is critical to separate the desired mono-PEGylated conjugate from unreacted protein, excess PEG reagent, and multi-PEGylated species. Ion-exchange chromatography is often the method of choice.

Materials:

  • Quenched reaction mixture

  • Ion-exchange chromatography (IEX) column (e.g., cation or anion exchange, depending on the protein's pI)

  • Equilibration Buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • Elution Buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 7.0)

Procedure:

  • Dilute the quenched reaction mixture with the equilibration buffer to reduce the salt concentration.

  • Load the diluted sample onto the equilibrated IEX column.

  • Wash the column with the equilibration buffer to remove unreacted PEG and other non-binding impurities.

  • Elute the bound proteins using a linear gradient of the elution buffer. Unconjugated protein, mono-PEGylated, and di-PEGylated species will typically elute at different salt concentrations.

  • Collect fractions and analyze them by SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified mono-PEGylated protein.

  • Pool the desired fractions and perform buffer exchange into a suitable storage buffer.

Characterization of the PEGylated Conjugate

Thorough characterization is essential to confirm the identity, purity, and degree of PEGylation of the final product.

Techniques:

  • SDS-PAGE: To visualize the increase in molecular weight and assess purity.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and confirm the number of attached PEG molecules.

  • High-Performance Liquid Chromatography (HPLC):

    • Size-Exclusion Chromatography (SEC-HPLC): To assess purity and detect aggregation.

    • Reversed-Phase HPLC (RP-HPLC): For purity analysis and separation of isomers.

    • Ion-Exchange HPLC (IEX-HPLC): To separate species with different degrees of PEGylation.

  • Peptide Mapping: To identify the specific cysteine residue(s) that have been PEGylated.

Quantitative Data Presentation

The efficiency of a PEGylation reaction can be assessed by several parameters. The following tables provide representative data from site-specific PEGylation experiments.

ParameterIodo-PEGylation (Cysteine-Specific)Amine-Reactive PEGylation (Lysine)
Reaction pH 6.5 - 7.57.5 - 9.0
Molar Ratio (PEG:Protein) 1:1 to 10:15:1 to 50:1
Reaction Time 1 - 4 hours0.5 - 2 hours
Typical Mono-PEGylated Yield 40 - 70%20 - 50% (often a mix of isomers)
Purity after IEX >95%>90%
Linkage Stability High (Stable Thioether)High (Stable Amide)
Analytical TechniqueInformation ProvidedTypical Result for Mono-PEGylated Protein
SDS-PAGE Apparent Molecular Weight, PuritySingle band with higher MW than native protein
ESI-MS Exact Molecular Weight, Degree of PEGylationMass increase corresponding to one this compound molecule
SEC-HPLC Purity, AggregationSingle major peak with earlier retention time than native protein
IEX-HPLC Separation of differently PEGylated speciesDistinct peak for mono-PEGylated form

Impact on Signaling Pathways: The Case of PEGylated Interferon

PEGylation can significantly alter the interaction of a therapeutic protein with its target receptor and downstream signaling pathways. A prominent example is PEGylated interferon (PEG-IFN), used in the treatment of hepatitis C.

Interferon-alpha binds to its cell surface receptor (IFNAR), which activates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This leads to the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state in the cell.

The attachment of a PEG chain to interferon-alpha has several effects on this signaling cascade:

  • Prolonged Receptor Engagement: The increased hydrodynamic radius of PEG-IFN slows its clearance from the body, leading to a sustained presence in the circulation. This results in prolonged engagement with the IFNAR receptor.

  • Sustained Downstream Signaling: The extended receptor activation leads to a more sustained phosphorylation of STAT proteins and prolonged transcription of ISGs, enhancing the antiviral effect.

  • Altered Binding Affinity: While prolonging its half-life, PEGylation can sometimes lead to a slight reduction in the binding affinity of the cytokine to its receptor due to steric hindrance. However, the overall therapeutic benefit from the extended duration of action typically outweighs this reduction.

  • Modulation of Other Pathways: Recent studies have shown that PEG-IFN can also impact other signaling pathways, such as the Wnt/β-catenin pathway, contributing to its therapeutic effects.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows described in this guide.

PEGylation_Workflow cluster_prep Protein Preparation cluster_reaction PEGylation Reaction cluster_purification Purification cluster_characterization Characterization Start Protein Solution Reduction Reduction (if needed) + DTT/TCEP Start->Reduction Desalting Desalting Column Reduction->Desalting Thiol_Protein Thiol-Available Protein Desalting->Thiol_Protein Reaction Add this compound (pH 7.0, RT, 1-4h) Thiol_Protein->Reaction Quench Quench Reaction + L-Cysteine Reaction->Quench IEX Ion-Exchange Chromatography Quench->IEX Analysis Fraction Analysis (SDS-PAGE, MS) IEX->Analysis Purified_Product Purified Mono-PEGylated Protein Analysis->Purified_Product Char_MS Mass Spectrometry Purified_Product->Char_MS Char_HPLC HPLC (SEC, IEX) Purified_Product->Char_HPLC Char_PM Peptide Mapping Purified_Product->Char_PM

Caption: General workflow for site-specific PEGylation of a protein with this compound.

Thiol_PEGylation_Reaction cluster_reaction S-Alkylation Reaction Protein Protein-SH (Cysteine Residue) Protein_plus_PEG Protein-SH + I-CH2-CO-NH-PEG6-OH PEG I-CH2-CO-NH-PEG6-OH (this compound) Transition_State [Transition State] Protein_plus_PEG->Transition_State pH 6.5-7.5 Product Protein-S-CH2-CO-NH-PEG6-OH (Stable Thioether Linkage) Transition_State->Product Byproduct HI (Hydroiodic Acid) Transition_State->Byproduct

Caption: Reaction mechanism of this compound with a protein's cysteine residue.

IFN_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEG_IFN PEG-Interferon IFNAR IFN Receptor (IFNAR) PEG_IFN->IFNAR Binding JAK JAK Kinases (Jak1, Tyk2) IFNAR->JAK Activation STAT STAT1 / STAT2 JAK->STAT Phosphorylation P_STAT p-STAT1 / p-STAT2 (Dimerization) STAT->P_STAT ISGF3 ISGF3 Complex P_STAT->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (Promoter Region) ISGF3->ISRE Translocation & Binding ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Transcription Antiviral Antiviral Proteins ISG->Antiviral Translation

Caption: Simplified signaling pathway of PEGylated Interferon via JAK-STAT.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Heterobifunctional polyethylene glycol (PEG) linkers are specialized polymer chains that possess two different reactive functional groups at their termini.[1] This dual-reactivity allows for the precise and sequential conjugation of two distinct molecules, such as a therapeutic drug and a targeting moiety like an antibody.[1][2] The incorporation of a PEG chain as a spacer provides significant advantages, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting bioconjugate.[1][] These linkers are indispensable tools in modern drug development, particularly in the construction of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

The fundamental structure of a heterobifunctional PEG linker enables the connection of two different molecular entities, a principle widely applied in advanced therapeutic design. The PEG chain itself is a water-soluble, non-toxic, and biocompatible polymer, which, when attached to a molecule, can create a protective hydration shell. This "stealth" effect shields the conjugated molecule from enzymatic degradation and recognition by the immune system, often extending its circulation half-life. The length of the PEG chain is a critical parameter that can be customized to precisely control the distance between the two conjugated molecules, optimizing steric hindrance, flexibility, and overall biological activity.

Core Properties and Advantages

The use of heterobifunctional PEG linkers imparts several beneficial properties to bioconjugates, making them a cornerstone of modern biopharmaceutical research.

  • Dual Reactivity : The presence of two distinct functional groups allows for the specific and controlled connection of two different components, such as a protein and a small molecule drug. This ensures site-specific conjugation, which is crucial for maintaining the biological activity of the conjugated molecules.

  • Enhanced Solubility : Many potent therapeutic agents are hydrophobic, limiting their administration in aqueous biological systems. PEG linkers significantly improve the hydrophilicity and water solubility of these drugs, reducing the risk of aggregation and simplifying intravenous administration.

  • Improved Pharmacokinetics : The PEG chain increases the hydrodynamic volume of the conjugated molecule, which reduces renal clearance and shields it from enzymatic degradation. This leads to a longer circulation half-life and an improved pharmacokinetic profile.

  • Reduced Immunogenicity : PEG is generally considered non-immunogenic and can mask the conjugated therapeutic from the host's immune system, lowering the potential for an adverse immune response.

  • Precise Spatial Control : The length of the PEG spacer can be precisely defined (e.g., using monodisperse PEG linkers) to control the distance between the two conjugated molecules. This is critical for applications like PROTACs, where the linker must orient a target protein and an E3 ligase for effective ternary complex formation.

G cluster_0 Reacts with Molecule A (e.g., Antibody) cluster_1 Provides Solubility, Flexibility, and Biocompatibility cluster_2 Reacts with Molecule B (e.g., Small Molecule Drug) struct Functional Group X | Polyethylene Glycol (PEG) Spacer HO-(CH₂CH₂O)n- | Functional Group Y Molecule A Spacer Molecule B

Key Applications in Drug Development

Heterobifunctional PEG linkers are pivotal in the development of sophisticated drug delivery systems and novel therapeutic modalities.

1. Antibody-Drug Conjugates (ADCs) ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker is a critical component that connects the drug to the antibody. Heterobifunctional PEG linkers are ideal for this application, offering several advantages:

  • They facilitate site-specific conjugation, ensuring a homogenous product with a defined drug-to-antibody ratio (DAR).

  • The PEG spacer improves the solubility of the ADC, which is often challenged by the hydrophobicity of the cytotoxic payload.

  • They can be designed with cleavable elements that allow for the controlled release of the drug only after the ADC has been internalized by the target cancer cell, minimizing systemic toxicity.

ADC_Pathway ADC 1. ADC in Circulation (Antibody-PEG-Drug) Binding 2. ADC Binds to Tumor Cell Antigen ADC->Binding Targeting Internalization 3. Internalization (Endocytosis) Binding->Internalization Release 4. Linker Cleavage in Lysosome Internalization->Release Acidic/Enzymatic Environment Apoptosis 5. Drug Induces Cell Death (Apoptosis) Release->Apoptosis

2. Proteolysis-Targeting Chimeras (PROTACs) PROTACs are innovative molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC consists of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a linker. The linker's role is crucial as it dictates the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). Heterobifunctional PEG linkers are frequently used to provide the necessary length, flexibility, and hydrophilicity for optimal ternary complex formation and subsequent target protein degradation.

3. Peptide and Protein Therapeutics Peptides can be highly specific therapeutic agents, but they are often limited by rapid enzymatic degradation and clearance in vivo. PEGylation, the process of attaching PEG chains, is a well-established strategy to overcome these limitations. Heterobifunctional PEG linkers allow for the site-specific modification of peptides and proteins, enhancing their stability and half-life while preserving their biological activity.

Quantitative Data Summary

The selection of a heterobifunctional PEG linker depends on the specific application, requiring careful consideration of the functional groups, PEG chain length, and overall molecular weight.

Table 1: Common Heterobifunctional PEG Linkers and Their Applications

Linker Type Functional Group X Functional Group Y Typical Applications
NHS-PEG-Maleimide N-Hydroxysuccinimide (NHS) Ester Maleimide Conjugating amine-containing molecules (e.g., antibodies) to thiol-containing molecules (e.g., cytotoxic drugs, peptides).
DBCO-PEG-NHS Ester Dibenzocyclooctyne (DBCO) NHS Ester Copper-free click chemistry conjugation of azide-containing molecules to amine-containing proteins.
Alkyne-PEG-NHS Ester Alkyne NHS Ester Copper-catalyzed click chemistry conjugation to azide-containing molecules and standard amine conjugation.
Azide-PEG-NHS Ester Azide NHS Ester Copper-catalyzed or copper-free click chemistry conjugation to alkyne-containing molecules and standard amine conjugation.
Amine-PEG-Carboxylic Acid Amine (-NH₂) Carboxylic Acid (-COOH) General bioconjugation; can be activated to form amide bonds with various molecules.
Thiol-PEG-Amine Thiol (-SH) Amine (-NH₂) Conjugation to maleimide-activated molecules and carboxyl-containing molecules (after amine activation).

| Multi-arm PEGs | Multiple functional groups (e.g., 3x Hydroxyl, 1x Carboxyl) | Facilitate coupling of higher drug-to-antibody ratios in ADCs; can connect two different drugs simultaneously. |

Table 2: Influence of PEG Chain Properties on Bioconjugate Performance

Property Effect Rationale
Increased PEG Length / Molecular Weight Longer circulation half-life Increases hydrodynamic radius, reducing renal clearance.
Improved solubility Increases the overall hydrophilicity of the conjugate.
Potential decrease in activity May cause steric hindrance, blocking the active site of the protein or drug.
Polydispersity Index (PDI) A low PDI (closer to 1.0) is desirable Monodisperse PEGs (low PDI) ensure a homogeneous final product, which is critical for regulatory approval and consistent therapeutic effect.

| | High PDI leads to heterogeneity | Polydisperse PEG linkers result in a mixture of conjugates with different properties, complicating characterization and purification. |

Experimental Protocols

Detailed methodologies are essential for the successful application of heterobifunctional PEG linkers in research and development.

Protocol 1: Two-Step Amine-to-Thiol Conjugation using NHS-Ester-PEG-Maleimide

This protocol describes the conjugation of a protein with available primary amines (e.g., lysine residues on an antibody) to a molecule containing a free sulfhydryl group (e.g., a cysteine-containing peptide or a thiol-modified drug).

Materials:

  • Protein-NH₂ (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • Molecule-SH (e.g., thiol-containing drug)

  • NHS-Ester-PEG-Maleimide linker

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching reagent (e.g., cysteine or 2-mercaptoethanol)

  • Desalting column (e.g., Sephadex G-25) for buffer exchange and purification

  • Size-exclusion chromatography (SEC) system for final purification

Procedure:

  • Step 1: Reaction of Protein with NHS-Ester-PEG-Maleimide a. Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening to prevent moisture condensation. b. Immediately before use, prepare a stock solution (e.g., 10 mM) of the linker in anhydrous DMSO or DMF. c. Add the linker stock solution to the protein solution. A molar excess of the linker (e.g., 5- to 20-fold) over the protein is typically used. The optimal ratio should be determined empirically. d. Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle stirring. e. Remove the excess, unreacted linker using a desalting column equilibrated with the Conjugation Buffer (PBS, pH 7.2-7.4). This step is crucial to prevent the maleimide group from being quenched by amine-containing buffers in the next step.

  • Step 2: Conjugation of Maleimide-Activated Protein to Thiol-Containing Molecule a. Immediately add the thiol-containing molecule (Molecule-SH) to the purified Maleimide-PEG-Protein solution. A slight molar excess (e.g., 1.5- to 5-fold) of the thiol molecule is recommended. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group. c. Quench any unreacted maleimide groups by adding a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol. d. Purify the final conjugate using size-exclusion chromatography (SEC) to remove unreacted components and protein aggregates.

Protocol 2: Copper-Free Click Chemistry using DBCO-PEG-NHS Ester

This protocol outlines the conjugation of an azide-containing molecule to a protein using a DBCO-PEG-NHS Ester linker, a type of strain-promoted alkyne-azide cycloaddition (SPAAC).

Materials:

  • Protein with primary amines

  • Azide-containing molecule

  • DBCO-PEG-NHS Ester linker

  • Anhydrous DMSO or DMF

  • Reaction Buffer: PBS, pH 8.0-8.5

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

  • Desalting or SEC column

Procedure:

  • Step 1: Labeling of Protein with DBCO-PEG-NHS Ester a. Prepare a 10 mM stock solution of DBCO-PEG-NHS Ester in DMSO or DMF immediately before use. b. Add the linker stock solution to the protein solution (in PBS, pH 8.0-8.5) at a desired molar excess. c. Incubate the reaction for 1-2 hours at room temperature. d. Quench the reaction by adding a small volume of 1M Tris-HCl, pH 8.0, to react with any unreacted NHS ester. e. Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.

  • Step 2: Click Reaction with Azide-Containing Molecule a. Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended. b. Allow the reaction to proceed for 4-12 hours at room temperature or 4°C. c. Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.

Characterization and Purification of PEGylated Conjugates

Thorough characterization and purification are critical steps to ensure the quality, homogeneity, and efficacy of the final bioconjugate.

Purification Techniques

The goal of purification is to remove unreacted starting materials (protein, drug, linker) and by-products from the final conjugate.

  • Size-Exclusion Chromatography (SEC) : This is the most common method for purifying PEGylated proteins. It effectively separates the larger conjugate from smaller, unreacted molecules and linker hydrolysis by-products. It can also be used to separate monomeric conjugates from aggregates.

  • Ion-Exchange Chromatography (IEX) : IEX separates molecules based on charge. Since PEGylation shields surface charges on a protein, the PEGylated conjugate will have a different elution profile than the native protein, allowing for their separation.

  • Hydrophobic Interaction Chromatography (HIC) : This technique separates molecules based on hydrophobicity. It is particularly useful for characterizing ADCs, where it can be used to separate species with different drug-to-antibody ratios (DAR).

  • Dialysis / Tangential Flow Filtration (TFF) : These membrane-based techniques are effective for removing small molecule impurities and for buffer exchange, especially at larger scales.

Characterization Methods

Characterization confirms the identity, purity, and homogeneity of the PEGylated conjugate.

  • SDS-PAGE : Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a simple method to visually confirm conjugation. The PEGylated protein will show a significant increase in apparent molecular weight (a "smear" or higher band) compared to the unconjugated protein.

  • UV-Vis Spectroscopy : Can be used to determine the concentration of the protein and, if the conjugated molecule has a distinct absorbance, to calculate the degree of labeling (e.g., DAR for ADCs).

  • High-Performance Liquid Chromatography (HPLC) : SEC-HPLC is used to assess purity and detect the presence of aggregates or fragments. Reversed-phase HPLC (RP-HPLC) can be used to separate different PEGylated species.

  • Mass Spectrometry (MS) : MS is a powerful tool for confirming the molecular weight of the conjugate and determining the degree of PEGylation.

    • MALDI-TOF MS is often used to determine the average molecular weight and the distribution of PEGylated species.

    • Electrospray Ionization MS (ESI-MS) , often coupled with liquid chromatography (LC-MS), provides accurate mass measurements and can help identify the sites of PEGylation.

Experimental_Workflow cluster_prep Preparation cluster_react Reaction cluster_purify Purification cluster_char Characterization Reagents Prepare Protein, Linker, and Molecule Solutions Conjugation Bioconjugation Reaction (e.g., Amine-to-Thiol) Reagents->Conjugation Quench Quench Reaction Conjugation->Quench Purification Purify Conjugate (e.g., SEC, IEX) Quench->Purification Characterization Characterize Final Product (SDS-PAGE, HPLC, MS) Purification->Characterization Final Final Purified Conjugate Characterization->Final

References

Unlocking Targeted Protein Degradation: A Technical Guide to I-Peg6-OH in Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of I-Peg6-OH in the rapidly evolving field of targeted protein degradation. This document provides an in-depth overview of this compound's role as a versatile linker in the formation of Proteolysis Targeting Chimeras (PROTACs), complete with quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Introduction to this compound: A Key Component in PROTAC Technology

This compound, or 17-Iodo-3,6,9,12,15-pentaoxaheptadecan-1-ol, is a heterobifunctional linker predominantly utilized in the synthesis of PROTACs.[1] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2] These chimeric molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3] The linker, for which this compound is a prime example, is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[3] The hexaethylene glycol (PEG6) spacer in this compound enhances the hydrophilicity and solubility of the resulting PROTAC molecule.[3]

Quantitative Data: Efficacy of PEG6-Containing PROTACs

The linker length and composition significantly impact the degradation efficiency of a PROTAC, often quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation) values. Below is a summary of quantitative data for a notable PROTAC, RC-1, which employs a PEG6 linker to target Bruton's tyrosine kinase (BTK) for degradation.

PROTAC NameTarget ProteinCell LineDC50Dmax (%)Reference
RC-1 Bruton's Tyrosine Kinase (BTK)MOLM-146.6 nM>90%
RC-1 Bruton's Tyrosine Kinase (BTK)MinoNot Reported>85%

Proteomic analysis of MOLM-14 cells treated with RC-1 demonstrated its high selectivity for BTK degradation. The volcano plot of protein abundance revealed that out of 7280 identified proteins, only BTK and CSK were significantly downregulated.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a hypothetical PROTAC utilizing an this compound linker and for the subsequent evaluation of its protein degradation activity.

Synthesis of a Hypothetical PROTAC using this compound

This protocol outlines a representative synthesis of a PROTAC where a POI ligand with a carboxylic acid handle is coupled to the hydroxyl end of this compound, followed by coupling of an E3 ligase ligand to the iodo-functionalized end.

Step 1: Esterification of POI Ligand with this compound

  • Reagents and Materials:

    • POI-ligand-COOH (1.0 eq)

    • This compound (1.1 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve POI-ligand-COOH in anhydrous DCM under a nitrogen atmosphere.

    • Add DCC and DMAP to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Add this compound dissolved in anhydrous DCM to the activated carboxylic acid solution.

    • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting POI-ligand-Peg6-I conjugate by silica gel column chromatography.

Step 2: Coupling of the E3 Ligase Ligand

  • Reagents and Materials:

    • POI-ligand-Peg6-I (1.0 eq)

    • E3-ligase-NH2 (amine-functionalized E3 ligase ligand) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve POI-ligand-Peg6-I and E3-ligase-NH2 in anhydrous DMF under a nitrogen atmosphere.

    • Add DIPEA to the reaction mixture.

    • Stir the reaction at 80°C for 16 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the quantification of target protein degradation in cultured cells following treatment with a PROTAC.

  • Materials and Reagents:

    • Human cancer cell line expressing the target protein (e.g., MOLM-14 for BTK)

    • PROTAC stock solution in DMSO

    • Vehicle control (DMSO)

    • Cell culture medium and supplements

    • Phosphate-buffered saline (PBS)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA or Bradford protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer buffer and apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system for chemiluminescence detection

  • Procedure:

    • Cell Culture and Treatment:

      • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

      • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.

    • Cell Lysis and Protein Quantification:

      • Wash cells with ice-cold PBS.

      • Lyse the cells in RIPA buffer.

      • Centrifuge the lysates to pellet cell debris and collect the supernatant.

      • Determine the protein concentration of each lysate using a protein assay.

    • SDS-PAGE and Western Blotting:

      • Normalize the protein concentration for all samples and prepare them with Laemmli buffer.

      • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

      • Transfer the separated proteins to a PVDF membrane.

      • Block the membrane with blocking buffer for 1 hour.

      • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

      • Wash the membrane again.

    • Detection and Analysis:

      • Incubate the membrane with ECL substrate.

      • Capture the chemiluminescent signal using an imaging system.

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein levels to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Visualizing Key Processes

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the fundamental mechanism of PROTAC action, a typical experimental workflow, and a relevant signaling pathway.

PROTAC_Mechanism cluster_Cell Cell cluster_Ternary Ternary Complex Formation PROTAC PROTAC (this compound Linker) POI Target Protein (e.g., BTK) PROTAC->POI Binds E3 E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3 Recruits Ub Ubiquitin E3_bound E3 Ligase Proteasome Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Poly-ubiquitinated Target Protein PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination POI_ub->Proteasome Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow cluster_Workflow Western Blot Experimental Workflow A Cell Culture & PROTAC Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to Membrane) C->D E Blocking D->E F Primary Antibody Incubation (Target & Loading Control) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis (Densitometry, DC50/Dmax) H->I

Western Blot Experimental Workflow

BTK_Signaling_Pathway cluster_Pathway Simplified BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation PROTAC_BTK BTK-Degrading PROTAC (e.g., RC-1 with PEG6 Linker) PROTAC_BTK->BTK Degradation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3_DAG IP3 & DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression

BTK Signaling Pathway and PROTAC Intervention

Conclusion

This compound and other PEG-based linkers are integral to the design and function of potent and selective PROTACs. Their hydrophilic nature contributes to favorable pharmacokinetic properties, and the precise length of the PEG chain is a key parameter for optimizing degradation efficiency. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to harness the power of targeted protein degradation in their biomedical research and drug development endeavors. As the field of PROTACs continues to expand, the rational design of linkers using building blocks like this compound will remain a cornerstone of innovation.

References

The Iodo Group in I-Peg6-OH: A Technical Guide to its Reactivity and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of biomolecules is a cornerstone of modern drug development and biological research. Among the arsenal of chemical tools available, heterobifunctional linkers play a pivotal role in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and targeted imaging agents. I-Peg6-OH, a molecule featuring a terminal iodo group and a hydroxyl group connected by a hexaethylene glycol (PEG) spacer, offers a unique set of properties for such applications. This technical guide provides an in-depth analysis of the reactivity of the iodo group in this compound, presenting quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their bioconjugation endeavors.

Core Principles: The Reactivity of the Iodo Group

The utility of this compound as a bioconjugation linker is primarily derived from the reactivity of its terminal iodo group. The carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in nucleophilic substitution reactions.[1] This inherent reactivity allows for the efficient and specific formation of stable covalent bonds with nucleophilic functional groups present on biomolecules.

The primary targets for the iodo group in a biological context are the thiol (sulfhydryl) groups of cysteine residues and, to a lesser extent, the amino groups of lysine residues and the N-terminus of proteins. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom attached to the iodine, leading to the displacement of the iodide ion and the formation of a new carbon-nucleophile bond.

Iodoacetamides, which feature a similar reactive iodoacetyl group, are known to react swiftly with cysteine residues, a reaction that aids in preventing the formation of disulfide bonds and enhancing protein stability.[2] Compared to other haloacetamides, such as chloroacetamide, iodoacetamide demonstrates faster and more efficient modification of cysteine residues, making it advantageous for time-sensitive applications.[2]

Quantitative Analysis of Reactivity

While specific kinetic data for this compound is not extensively published, the reactivity can be effectively understood by examining its close analog, iodoacetamide. The following table summarizes key quantitative parameters related to the reactivity of iodoacetamide with cysteine, providing a benchmark for designing and optimizing conjugation reactions with this compound.

ParameterValueConditionsReference
Second-Order Rate Constant (with Cysteine)~0.6 M⁻¹s⁻¹pH 7.0[1][3]
Optimal pH Range for Thiol Reactivity8.0 - 8.5
Comparative Reactivity (vs. Bromoacetamide)HigherGeneral
Comparative Reactivity (vs. Maleimide)Generally slowerpH 6.5-7.5
Bond Stability (Thioether bond)Highly Stable, IrreversiblePhysiological conditions

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to proteins and peptides. Optimization of these protocols for specific biomolecules and applications is highly recommended.

Protocol 1: Site-Specific Cysteine Residue Labeling of a Protein

This protocol outlines the steps for the selective labeling of a free cysteine residue on a protein with this compound.

Materials:

  • Protein with a free cysteine residue

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.5-8.5, degassed.

  • Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Desalting column or dialysis cassette

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to expose the cysteine thiol, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent immediately before conjugation using a desalting column.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle mixing.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time should be determined empirically.

  • Quenching the Reaction:

    • Add a 100-fold molar excess of the quenching reagent (e.g., L-cysteine) to the reaction mixture to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess this compound and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC.

Protocol 2: General Amine Labeling of a Peptide

This protocol describes the labeling of primary amines (N-terminus and lysine side chains) on a peptide with this compound. Note that this reaction is generally less specific and slower than thiol labeling.

Materials:

  • Peptide with primary amine groups

  • This compound

  • Conjugation Buffer: Sodium bicarbonate or borate buffer, pH 8.5-9.0.

  • Anhydrous DMF or DMSO

  • Desalting column or reversed-phase HPLC for purification

Procedure:

  • Peptide Preparation:

    • Dissolve the peptide in the conjugation buffer to the desired concentration.

  • This compound Solution Preparation:

    • Prepare a fresh stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 20- to 50-fold molar excess of the this compound stock solution to the peptide solution.

    • Incubate the reaction at room temperature for 4-24 hours, monitoring the reaction progress by HPLC.

  • Purification:

    • Purify the PEGylated peptide from unreacted reagents using a desalting column or, for higher purity, reversed-phase HPLC.

  • Characterization:

    • Analyze the purified product by mass spectrometry and HPLC to confirm successful conjugation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the site-specific conjugation of this compound to a protein containing a free cysteine residue.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein_Prep Protein Preparation (Dissolution & Reduction) Conjugation Bioconjugation (pH 7.5-8.5, RT) Protein_Prep->Conjugation IPeg6OH_Prep This compound Solution (Freshly Prepared) IPeg6OH_Prep->Conjugation Quenching Quenching (Excess Thiol Reagent) Conjugation->Quenching Purification Purification (SEC / Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization Final_Product Purified Bioconjugate Characterization->Final_Product

Caption: A typical workflow for protein bioconjugation using this compound.

Logical Relationships in Bioconjugation Strategy

The decision-making process for employing this compound in a bioconjugation strategy involves considering several factors related to the target biomolecule and the desired outcome. The following diagram illustrates these logical relationships.

logical_relationships cluster_target Target Biomolecule cluster_strategy Conjugation Strategy cluster_outcome Expected Outcome Start Bioconjugation Goal Target_Analysis Analyze Functional Groups (Thiol, Amine) Start->Target_Analysis Thiol_Present Free Thiol (Cysteine) Available? Target_Analysis->Thiol_Present Thiol_Targeting Site-Specific Thiol Alkylation (pH 7.5-8.5) Thiol_Present->Thiol_Targeting Yes Amine_Targeting Less Specific Amine Alkylation (pH 8.5-9.0) Thiol_Present->Amine_Targeting No Homogeneous_Product Homogeneous Product Thiol_Targeting->Homogeneous_Product Heterogeneous_Product Heterogeneous Product Amine_Targeting->Heterogeneous_Product Final_Conjugate Final Bioconjugate Homogeneous_Product->Final_Conjugate Proceed to Application Heterogeneous_Product->Final_Conjugate Proceed to Application

Caption: Decision-making flowchart for this compound bioconjugation strategy.

References

The Strategic Importance of the Hydroxyl Group in I-Peg6-OH: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern therapeutics, particularly in the design of sophisticated modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of success. Among the diverse array of available linkers, I-Peg6-OH has emerged as a valuable tool for researchers and drug development professionals. This technical guide provides an in-depth exploration of the pivotal role of the terminal hydroxyl group (-OH) in the functionality of this compound, a heterobifunctional linker comprised of an iodo group and a hydroxyl group separated by a hexaethylene glycol (PEG6) spacer.

This compound: Structure and Core Components

This compound, with the chemical name 2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol, is a flexible and hydrophilic linker.[1] Its structure can be deconstructed into three key components:

  • Iodo Group (I-): A reactive moiety that can participate in various nucleophilic substitution reactions, making it a suitable point of attachment to target molecules.

  • Hexaethylene Glycol Spacer (-Peg6-): A chain of six repeating ethylene glycol units that imparts hydrophilicity, enhances solubility, and provides spatial separation between the conjugated molecules.[][3]

  • Hydroxyl Group (-OH): A highly versatile functional group that serves as a primary site for chemical modification and conjugation.[4]

The Pivotal Role of the Hydroxyl Group

The terminal hydroxyl group is central to the utility of this compound as a heterobifunctional linker, offering a reactive handle for a wide range of chemical transformations.

A Versatile Hub for Functionalization

The hydroxyl group is a nucleophile and can be readily converted into other functional groups, thereby expanding the repertoire of conjugation chemistries available to the researcher. This versatility allows for the tailored design of linkers with specific reactivity profiles. For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be reacted to form esters, ethers, and carbonates. This adaptability is crucial when optimizing the stability and release characteristics of a payload in drug delivery systems.

The polar nature of the hydroxyl group, with its slightly negative oxygen atom and slightly positive hydrogen atom, dictates its reactivity.[4] Reactions can be initiated by electron-deficient groups targeting the oxygen or by electron-rich groups targeting the hydrogen.

Enabling Bioconjugation Strategies

In the context of bioconjugation, the hydroxyl group of this compound provides a strategic advantage. While the iodo group can be used to attach the linker to one part of a biomolecular construct, the hydroxyl group can be modified to react with a different functional group on another molecule. This orthogonal reactivity is fundamental to the construction of complex biomolecules. For example, in the synthesis of a PROTAC, the iodo end might be attached to a ligand for an E3 ubiquitin ligase, while the hydroxyl end is modified to react with a ligand for the target protein.

Enhancing Physicochemical Properties

The presence of the hydroxyl group significantly contributes to the overall hydrophilicity of the this compound linker. This "water-loving" characteristic is a hallmark of PEG-based linkers and is highly desirable in drug development for several reasons:

  • Increased Solubility: PEGylation, the process of attaching PEG chains to molecules, can significantly improve the solubility of hydrophobic drugs, facilitating their formulation and administration.

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG chain can create a hydration shell around the conjugated molecule, effectively increasing its hydrodynamic volume. This can reduce renal clearance and prolong the circulation half-life of the therapeutic.

  • Reduced Immunogenicity: The flexible and hydrophilic PEG chain can mask epitopes on the surface of protein therapeutics, reducing their potential to elicit an immune response.

Applications in Advanced Drug Development

The unique attributes of the this compound linker, largely conferred by its terminal hydroxyl group, make it a valuable component in the development of next-generation therapeutics.

PROTACs and Molecular Glues

In the rapidly evolving field of targeted protein degradation, PROTACs and molecular glues require linkers that can precisely orient two different protein-binding ligands. The hydroxyl group of this compound can be functionalized to provide the necessary reactive handle for one of the ligands, while the iodo group engages the other. The length and flexibility of the PEG6 spacer are also critical for achieving the optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Antibody-Drug Conjugates (ADCs)

For ADCs, the linker plays a crucial role in connecting a potent cytotoxic payload to a monoclonal antibody. The choice of linker chemistry affects the stability of the ADC in circulation and the efficiency of payload release at the tumor site. The hydroxyl group of this compound can be modified to create a variety of cleavable or non-cleavable linkages, allowing for fine-tuning of the ADC's properties.

Quantitative Data Summary

While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes the general properties and reactivity of the hydroxyl group in PEG linkers, which is directly applicable to this compound.

PropertyDescriptionSignificance in Drug Development
Reactivity The hydroxyl group is a versatile functional group that can undergo a wide range of chemical reactions, including esterification, etherification, oxidation, and tosylation.Allows for the introduction of various functional groups, enabling diverse conjugation strategies and the fine-tuning of linker properties.
Nucleophilicity The oxygen atom of the hydroxyl group is nucleophilic and can attack electrophilic centers.Forms the basis for many common conjugation reactions, such as the formation of esters and ethers.
Polarity The O-H bond is polar, making the hydroxyl group capable of forming hydrogen bonds.Contributes to the hydrophilicity and water solubility of the linker and the resulting conjugate, improving pharmacokinetic properties.
Acidity The hydroxyl group is weakly acidic and can be deprotonated by a strong base to form an alkoxide.The resulting alkoxide is a stronger nucleophile, which can be utilized in certain synthetic strategies.

Experimental Protocols

Below are representative, detailed methodologies for key experiments involving the functionalization of a hydroxyl-terminated PEG linker like this compound. These are illustrative protocols and may require optimization for specific applications.

Protocol 1: Esterification of this compound with a Carboxylic Acid

This protocol describes the formation of an ester linkage between the hydroxyl group of this compound and a carboxylic acid-containing molecule, a common step in linker activation.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: In a clean, dry round-bottom flask, dissolve the carboxylic acid-containing molecule in anhydrous DCM.

  • Add 1.2 equivalents of DCC and 0.1 equivalents of DMAP to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Conjugation: Dissolve this compound in anhydrous DCM and add it to the activated carboxylic acid solution.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Purification: Once the reaction is complete, filter the mixture to remove the DCU byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting ester-linked product by silica gel column chromatography.

Protocol 2: Conversion of the Hydroxyl Group to an Azide

This protocol details the conversion of the terminal hydroxyl group to an azide, a functional group widely used in "click chemistry."

Materials:

  • This compound

  • Diphenylphosphoryl azide (DPPA)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous toluene.

  • Add 1.5 equivalents of DBU to the solution and stir for 10 minutes at room temperature.

  • Add 1.2 equivalents of DPPA dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80°C and stir overnight under a nitrogen atmosphere.

  • Workup: Cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the azido-functionalized PEG linker.

Visualizing the Role of the Hydroxyl Group

The following diagrams illustrate the central role of the hydroxyl group in the application of this compound.

G cluster_0 This compound as a Heterobifunctional Linker IPegOH This compound Iodo Iodo Group (for Molecule A) IPegOH->Iodo OH Hydroxyl Group (for Molecule B) IPegOH->OH MoleculeA Molecule A (e.g., Target Ligand) Iodo->MoleculeA Reacts with MoleculeB Molecule B (e.g., E3 Ligase Ligand) OH->MoleculeB Functionalized to react with Conjugate A-Linker-B Conjugate (e.g., PROTAC) MoleculeA->Conjugate MoleculeB->Conjugate

Caption: Workflow of this compound in bioconjugation.

G cluster_1 Functionalization Pathways of the Hydroxyl Group Start This compound Oxidation Oxidation Start->Oxidation Esterification Esterification Start->Esterification Tosylation Tosylation Start->Tosylation Aldehyde I-Peg6-CHO (Aldehyde) Oxidation->Aldehyde CarboxylicAcid I-Peg6-COOH (Carboxylic Acid) Oxidation->CarboxylicAcid Ester I-Peg6-O-CO-R (Ester) Esterification->Ester Tosyl I-Peg6-OTs (Tosyl) Tosylation->Tosyl

Caption: Key reactions of the hydroxyl group.

References

Navigating the Laboratory Landscape with I-Peg6-OH: A Comprehensive Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for I-Peg6-OH (17-Iodo-3,6,9,12,15-pentaoxaheptadecan-1-ol) in a laboratory setting. While specific toxicological data for this compound is not extensively available, this guide draws upon information from closely related polyethylene glycol (PEG) compounds to establish best practices for ensuring a safe research environment.

Core Chemical and Physical Properties

A foundational understanding of a compound's properties is critical for safe handling. The table below summarizes key computed properties for this compound.

PropertyValueSource
Molecular Formula C12H25IO6PubChem[1]
Molecular Weight 392.23 g/mol PubChem[1]
Physical State Not explicitly stated, but related low molecular weight PEGs are liquids.General Knowledge
Solubility Expected to be soluble in water and many organic solvents.General Knowledge

Hazard Identification and Safety Precautions

Based on Safety Data Sheets (SDS) for similar PEG derivatives, this compound is generally not classified as a hazardous substance or mixture[2][3]. However, it is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated[2]. Therefore, treating it with a high degree of caution is imperative.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound to minimize exposure:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles.To protect eyes from potential splashes.
Hand Protection Common chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Body Protection Standard laboratory coat.To protect skin and clothing from spills.
Respiratory Protection Generally not required with adequate ventilation. If vapors or aerosols are generated, use a NIOSH-approved respirator.To avoid inhalation.

Experimental Protocols: Safe Handling Workflow

Adherence to a standardized workflow is paramount for minimizing risks in the laboratory. The following sections detail the recommended procedures for handling this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any relevant hazard warnings.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area. A storage temperature of -5°C is recommended. Keep the container tightly closed to prevent moisture absorption and potential degradation.

  • Incompatibilities: Avoid storing with strong oxidizing agents.

Handling and Use
  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.

  • Dispensing: When transferring the compound, use appropriate tools such as a calibrated pipette for liquids or a spatula for solids. Avoid creating aerosols or dust.

  • Spill Management:

    • Minor Spills: In the event of a small spill, absorb the material with an inert substance like vermiculite, dry sand, or earth. Place the absorbed material into a sealed container for chemical waste disposal.

    • Major Spills: For larger spills, evacuate the area and ensure adequate ventilation. Follow institutional emergency procedures.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal
  • Waste Characterization: Dispose of this compound and any contaminated materials as chemical waste.

  • Containerization: Place waste in a clearly labeled, sealed container appropriate for chemical waste.

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Emergency Procedures

In the event of an exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualizing the Safe Handling Workflow

The following diagram illustrates the key steps and decision points in the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_spill Spill Response cluster_disposal Waste Disposal Receive Receive this compound Inspect Inspect Container Receive->Inspect Store Store at -5°C Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Use_Hood Work in Fume Hood Don_PPE->Use_Hood Dispense Dispense Compound Use_Hood->Dispense Experiment Perform Experiment Dispense->Experiment Spill Spill Occurs? Experiment->Spill Absorb Absorb with Inert Material Spill->Absorb Yes Collect_Waste Collect Waste Spill->Collect_Waste No Dispose_Spill Dispose as Chemical Waste Absorb->Dispose_Spill Dispose_Spill->Collect_Waste Label_Waste Label Waste Container Collect_Waste->Label_Waste Dispose_Waste Dispose via EH&S Label_Waste->Dispose_Waste

Caption: Workflow for the safe laboratory handling of this compound.

Disclaimer: The information provided in this guide is intended for use by qualified individuals trained in chemical handling. It is based on the best available data for related compounds and should be used as a supplement to, not a replacement for, institutional safety protocols and professional judgment. Always consult the most current Safety Data Sheet for any chemical before use.

References

An In-depth Technical Guide on the Stability and Storage of I-Peg6-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the stability and recommended storage conditions for I-Peg6-OH (17-Iodo-3,6,9,12,15-pentaoxaheptadecan-1-ol). The information presented here is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Introduction to this compound

This compound is a heterobifunctional molecule featuring a six-unit polyethylene glycol (PEG) chain, a terminal hydroxyl (-OH) group, and a terminal iodo (-I) group. This structure allows for its use as a linker in bioconjugation and other chemical syntheses, where the iodo group provides a reactive site for nucleophilic substitution, and the hydroxyl group can be further functionalized. The PEG chain imparts hydrophilicity and flexibility to the molecule.

Chemical Stability of this compound

2.1. Polyethylene Glycol Backbone Degradation

The PEG chain is generally stable but can undergo degradation through two primary mechanisms: oxidative and thermal degradation.

  • Oxidative Degradation: In the presence of oxygen, transition metal ions, or light, the ether linkages in the PEG chain can undergo auto-oxidation. This process can lead to the formation of hydroperoxides, which can then decompose to form various degradation products, including aldehydes, ketones, and carboxylic acids, ultimately resulting in chain scission. The presence of hydroxyl radicals (HO•) can randomly cleave the PEG chain into smaller oligomers and ethylene glycol units, which can be further oxidized to glycolic, oxalic, and formic acids[1].

  • Thermal Degradation: At elevated temperatures, the C-O and C-C bonds within the PEG backbone can undergo homolytic cleavage, leading to the formation of a variety of lower molecular weight products[2].

2.2. Carbon-Iodine Bond Stability

The carbon-iodine (C-I) bond is the most reactive and least stable among the carbon-halogen bonds. This reactivity is a key feature for its use in chemical synthesis but also a point of potential instability.

  • Nucleophilic Substitution: The iodide is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack. This reaction can be promoted by various nucleophiles, including water, alcohols, and amines. The rate of substitution is dependent on the solvent, temperature, and the concentration of the nucleophile.

  • Light Sensitivity: Alkyl iodides can be sensitive to light, particularly in the UV range. Light exposure can lead to the homolytic cleavage of the C-I bond, generating a carbon radical and an iodine radical. These reactive species can initiate further degradation reactions.

Recommended Storage Conditions

Based on the general guidelines for various PEG derivatives and the known sensitivity of alkyl iodides, the following storage conditions are recommended for this compound to ensure its long-term stability.

3.1. Storage Temperature

For long-term storage, it is recommended to store this compound at low temperatures. A summary of recommended storage temperatures for various PEG6-OH derivatives is provided in the table below.

Compound NameRecommended Storage Temperature
Azido-PEG6-alcohol (N3-PEG6-OH)-5°C[3]
Hexaethylene glycol (OH-PEG6-OH)-5°C[4] or -18°C for long term[5]
mPEG6-OH-5°C
OH-PEG6-COOH-5°C
Amine-PEG6-OH-20°C
C18-PEG6-OH-20°C or lower for long term

Based on this data, a storage temperature of -20°C is recommended for the long-term storage of this compound to minimize both the degradation of the PEG chain and reactions involving the C-I bond.

3.2. Other Storage Recommendations

  • Keep in a Dry Environment: PEG compounds are hygroscopic and can absorb moisture from the air. Water can act as a nucleophile and promote the hydrolysis of the C-I bond. Therefore, it is crucial to store this compound in a tightly sealed container in a dry environment or under an inert atmosphere (e.g., argon or nitrogen).

  • Avoid Sunlight: Due to the light sensitivity of the C-I bond, this compound should be protected from light by storing it in an amber vial or a light-blocking container.

  • Stock Solutions: If preparing stock solutions, it is advisable to use anhydrous solvents and store the solutions at -20°C. Avoid repeated freeze-thaw cycles. The stability of the compound in solution will depend on the solvent and any potential contaminants.

Experimental Protocols

Specific experimental protocols for the stability testing of this compound are not available in the reviewed literature. However, a general approach to assessing the stability of this compound would involve:

  • Forced Degradation Studies: Exposing the compound to a range of stress conditions (e.g., elevated temperature, high humidity, UV light, and different pH values in solution) to identify potential degradation pathways and products.

  • Analytical Monitoring: Using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection to monitor the purity of the compound and identify any degradation products over time under specific storage conditions. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the structure of the compound and its degradation products.

Visualizations

The following diagrams illustrate the key concepts related to the stability of this compound.

G Figure 1: General Degradation Pathways of PEG PEG Polyethylene Glycol (PEG) Chain Oxidation Oxidative Degradation (O₂, metal ions, light) PEG->Oxidation Thermal Thermal Degradation (High Temperature) PEG->Thermal Hydroperoxides Hydroperoxides Oxidation->Hydroperoxides ChainScission2 Chain Scission (C-O and C-C bond cleavage) Thermal->ChainScission2 ChainScission1 Chain Scission Hydroperoxides->ChainScission1 DegradationProducts1 Aldehydes, Ketones, Carboxylic Acids ChainScission1->DegradationProducts1 DegradationProducts2 Lower Molecular Weight Products ChainScission2->DegradationProducts2 G Figure 2: this compound Potential Instability Points IPeg6OH This compound (R-CH₂-I) NucleophilicAttack Nucleophilic Attack (e.g., H₂O, ROH, RNH₂) IPeg6OH->NucleophilicAttack Susceptible C-I bond Light Light Exposure (UV) IPeg6OH->Light Light-sensitive C-I bond Substitution Substitution Product (R-CH₂-Nu) NucleophilicAttack->Substitution RadicalFormation Radical Formation (R-CH₂• + I•) Light->RadicalFormation G Figure 3: Recommended Storage Workflow Receive Receive this compound Store Store at -20°C Receive->Store Protect Protect from Light Store->Protect Dry Keep in Dry Environment Store->Dry Use Use in Experiment Store->Use Inert Consider Inert Atmosphere Dry->Inert

References

An In-depth Technical Guide to Surface Modification Using I-PEG6-OH for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Concepts and Principles of I-PEG6-OH in Surface Modification

In the landscape of bioconjugation and material science, the strategic alteration of surface properties is paramount for enhancing biocompatibility, stability, and functionality. This compound, an iodo-terminated hexaethylene glycol, has emerged as a critical tool for such modifications. This guide provides a comprehensive overview of the fundamental concepts, experimental protocols, and practical applications of this compound in surface modification, tailored for professionals in research and drug development.

This compound is a heterobifunctional linker featuring a terminal iodide group and a hydroxyl group, separated by a hydrophilic six-unit polyethylene glycol (PEG) chain.[1] This unique structure allows for a two-step modification process. The iodide is a versatile leaving group, readily participating in nucleophilic substitution reactions, making it ideal for initial surface attachment. The terminal hydroxyl group, while less reactive, provides a site for subsequent functionalization, enabling the attachment of targeting ligands, drugs, or other biomolecules.[2]

The primary advantage of utilizing a PEG linker, such as the one in this compound, lies in its ability to create a hydrophilic and biocompatible "stealth" layer on surfaces.[3] This PEG layer effectively reduces the non-specific adsorption of proteins (opsonization), which in turn minimizes recognition by the immune system and prolongs circulation times of nanoparticles and other drug delivery systems in vivo.[1][4]

Key Applications in Research and Drug Development

The application of this compound in surface modification is extensive, with significant implications for:

  • Drug Delivery: Functionalizing nanoparticles with this compound enhances their stability and pharmacokinetic profiles, leading to more effective and targeted drug delivery.

  • Biomaterials: Modifying the surfaces of implants and medical devices with this compound can significantly improve their biocompatibility and reduce the foreign body response.

  • Biosensors and Immunoassays: The ability to create well-defined, protein-resistant surfaces is crucial for the development of sensitive and reliable biosensors and immunoassays.

  • Nanotechnology: this compound is instrumental in the functionalization of a wide range of nanoparticles, including gold and iron oxide nanoparticles, for various biomedical applications.

Quantitative Data on PEGylated Surfaces

The effectiveness of surface modification with PEG derivatives is often quantified by parameters such as grafting density and the subsequent reduction in protein adsorption. The following tables summarize key quantitative data gathered from various studies on PEGylated surfaces.

ParameterValueCharacterization MethodReference
PEG Grafting Density
PEG (2 kDa) on Gold Nanoparticles1.9 ± 0.2 PEG/nm²Analytical Ultracentrifugation (AUC)
PEG (20 kDa) on Gold Nanoparticles1.09 ± 0.03 PEG/nm²Analytical Ultracentrifugation (AUC)
Reduction in Protein Adsorption
Fibrinogen Adsorption on Silanated PEG-modified Glass>95% reductionNot specified
Protein Adsorption on PLL-g-PEG modified Niobium PentoxideLowest on surfaces with the highest PEG chain densityX-ray Photoelectron Spectroscopy (XPS)
Surface Characterization
Water Contact Angle of Dextran-modified PDMSReduced from 109° to 80°Contact Angle Goniometry
Roughness of PEG-grafted PolyurethaneIncreased from 30 ± 20 nm to 120-208 nmAtomic Force Microscopy (AFM)

Table 1: Quantitative Data on PEGylated Surfaces. This table provides a summary of key performance indicators for surfaces modified with polyethylene glycol, including grafting density and the reduction of protein adsorption.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in surface modification. The following sections provide step-by-step protocols for key experimental procedures.

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles

This protocol outlines the covalent attachment of a hydroxyl-terminated PEG linker to nanoparticles possessing primary amine groups on their surface. The procedure utilizes a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the hydroxyl groups for reaction with the amines.

Materials:

  • Amine-functionalized nanoparticles

  • This compound (or a similar hydroxyl-terminated PEG)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) (optional, to improve reaction efficiency)

  • Activation Buffer: MES buffer (pH 4.5-5.0)

  • Reaction Buffer: PBS (pH 7.4)

  • Quenching Solution: Hydroxylamine or Tris buffer

  • Washing Buffer: Deionized water or PBS

Procedure:

  • Activation of this compound:

    • Dissolve the this compound in the Activation Buffer.

    • Add EDC (and optionally NHS) to the solution. A typical molar ratio is 1:2:1 for PEG:EDC:NHS.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the hydroxyl groups.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer.

    • Add the activated this compound solution to the nanoparticle dispersion.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching and Purification:

    • Add the Quenching Solution to terminate the reaction.

    • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in the Washing Buffer to eliminate unreacted PEG and crosslinkers.

Protocol 2: Characterization of PEGylated Surfaces using XPS and AFM

Thorough characterization is essential to confirm the successful surface modification and to evaluate the properties of the resulting material. X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are powerful techniques for this purpose.

X-ray Photoelectron Spectroscopy (XPS):

  • Sample Preparation: Ensure the modified surface is clean and dry.

  • Data Acquisition:

    • Acquire a survey spectrum to determine the elemental composition of the surface. Successful PEGylation will show an increase in the carbon and oxygen signals.

    • Obtain high-resolution C1s spectra. The presence of a characteristic C-O ether peak at approximately 286.5 eV confirms the presence of the PEG chains.

  • Data Analysis: Quantify the elemental composition and analyze the chemical states of the elements to confirm the covalent attachment of the PEG linker.

Atomic Force Microscopy (AFM):

  • Sample Preparation: Mount the modified substrate on an AFM sample holder.

  • Imaging:

    • Operate the AFM in tapping mode to obtain topographical images of the surface.

    • Compare the surface morphology of the unmodified and modified substrates. Successful PEG grafting often leads to an increase in surface roughness.

  • Data Analysis: Analyze the AFM images to assess the homogeneity and coverage of the PEG layer.

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex experimental workflows and biological signaling pathways. The following diagrams were generated using the DOT language to provide clear visual representations.

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Nanoparticles cluster_purification Quenching & Purification dissolve_peg Dissolve this compound in Activation Buffer add_edc Add EDC/NHS dissolve_peg->add_edc incubate Incubate 15-30 min at RT add_edc->incubate add_activated_peg Add Activated PEG incubate->add_activated_peg Activated PEG Solution disperse_np Disperse Amine-NPs in Reaction Buffer disperse_np->add_activated_peg react React 2-4 hours at RT add_activated_peg->react quench Add Quenching Solution react->quench centrifuge Centrifuge & Resuspend quench->centrifuge final_product Purified PEGylated NPs centrifuge->final_product

Workflow for surface modification of amine-functionalized nanoparticles.

characterization_workflow cluster_xps XPS Characterization cluster_afm AFM Characterization start PEGylated Surface xps XPS Analysis start->xps afm AFM Analysis start->afm survey Survey Scan (Elemental Composition) imaging Tapping Mode Imaging (Surface Morphology) high_res High-Resolution C1s (C-O Ether Peak) survey->high_res analysis_xps Data Analysis high_res->analysis_xps comparison Compare with Unmodified Surface imaging->comparison analysis_afm Data Analysis comparison->analysis_afm

Workflow for the characterization of PEGylated surfaces.

adc_pathway adc Antibody-Drug Conjugate (ADC) with PEG Linker receptor Cancer Cell Surface Receptor adc->receptor Binding internalization Internalization (Endocytosis) receptor->internalization lysosome Lysosome internalization->lysosome drug_release Drug Release lysosome->drug_release Proteolytic Cleavage apoptosis Apoptosis (Cell Death) drug_release->apoptosis

Simplified signaling pathway of an ADC utilizing a PEG linker.

References

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using I-Peg6-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. A critical component of an ADC is the linker, which connects the antibody to the drug payload. The choice of linker significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.

This document provides detailed protocols for the synthesis of ADCs using I-Peg6-OH, a bifunctional, hydrophilic linker. This compound, chemically identified as 2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol, possesses a terminal iodide and a terminal hydroxyl group. This structure allows for a sequential and controlled conjugation process. The polyethylene glycol (PEG) backbone enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads and improve the pharmacokinetic profile of the conjugate.[1]

The terminal iodide serves as a good leaving group for nucleophilic substitution reactions, enabling conjugation to thiol groups on the antibody or other nucleophilic moieties on a drug molecule.[2] The terminal hydroxyl group can be activated to react with primary amines, such as those on lysine residues of an antibody, or can be used to form ether or ester bonds with a drug payload.

Two primary strategies for the synthesis of an ADC using the this compound linker are presented:

  • Strategy 1: Conjugation of the this compound linker to the drug payload first, followed by activation of the hydroxyl terminus and conjugation to the antibody.

  • Strategy 2: Conjugation of the this compound linker to the antibody first, followed by conjugation to the drug payload.

These protocols are intended to serve as a comprehensive guide for researchers in the field of ADC development.

Data Presentation

Table 1: Representative Quantitative Data for ADC Synthesis & Characterization

ParameterStrategy 1 (Drug First)Strategy 2 (Antibody First)Method of Analysis
Linker-Payload Synthesis
Reaction Yield75-90%N/ARP-HPLC, LC-MS
Purity>95%N/ARP-HPLC
Antibody-Linker Conjugation
Conjugation EfficiencyN/A60-80%HIC, SEC
Final ADC Conjugation
Final Yield (Post-Purification)40-60% (overall)30-50% (overall)UV-Vis (A280)
Average Drug-to-Antibody Ratio (DAR)3.5 - 4.51.8 - 2.5HIC, LC-MS[3][]
Purity (Monomeric ADC)>98%>98%SEC[5]
Free Drug/Linker Level<1%<1%RP-HPLC
Aggregates<2%<2%SEC

Note: The data presented are representative values based on typical outcomes for similar bioconjugation reactions and may vary depending on the specific antibody, drug, and reaction conditions.

Experimental Protocols

Strategy 1: Linker-to-Drug Conjugation Followed by Antibody Conjugation

This strategy involves a two-stage process: first, the synthesis of a drug-linker conjugate, and second, the conjugation of this intermediate to the antibody. This approach is often preferred when the drug molecule is stable under the conditions required for linker activation.

G

Caption: Workflow for ADC synthesis via antibody-linker intermediate.

Protocol 2A: Antibody Reduction and Conjugation with this compound

This protocol targets the interchain disulfide bonds of the antibody.

  • Materials:

    • Monoclonal antibody in a suitable buffer (e.g., PBS)

    • Reducing agent (e.g., TCEP or DTT)

    • This compound linker in a water-miscible organic solvent

    • Reaction buffer (e.g., PBS with EDTA, pH 7.0-7.5)

  • Procedure:

    • Incubate the antibody (5-10 mg/mL) with a controlled molar excess of the reducing agent (e.g., 2-5 eq of TCEP) for 1-2 hours at 37°C to partially reduce the interchain disulfides.

    • Remove the excess reducing agent by buffer exchange using a desalting column or TFF.

    • Immediately add a solution of this compound (10-20 fold molar excess over available thiols) to the reduced antibody.

    • Incubate the reaction for 2-4 hours at room temperature.

    • Purify the Antibody-Peg6-OH conjugate by TFF to remove excess linker and other reagents.

Protocol 2B: Conjugation of Drug Payload to Antibody-Peg6-OH

This step requires the drug to have a functional group that can react with the hydroxyl group on the linker. This often involves activating either the hydroxyl group or a group on the drug. For example, the hydroxyl can be deprotonated with a base and reacted with a drug containing a good leaving group (e.g., a mesylate or tosylate) to form an ether linkage.

  • Materials:

    • Purified Antibody-Peg6-OH conjugate

    • Activated drug payload (e.g., Drug-OMs)

    • Aqueous buffer system compatible with the antibody and the reaction (may require co-solvents)

    • Base (mild, compatible with the antibody)

  • Procedure:

    • Adjust the pH of the Antibody-Peg6-OH solution to a slightly basic pH (e.g., 8.0-8.5).

    • Add the activated drug payload in a suitable solvent (e.g., DMSO) to the antibody solution (5-10 fold molar excess).

    • Incubate the reaction for 4-24 hours at a controlled temperature (e.g., 4°C or room temperature).

    • Monitor the reaction for DAR progression using HIC or LC-MS.

    • Once the desired DAR is achieved, purify the final ADC using TFF followed by SEC and/or HIC to remove unreacted drug and aggregates, and to isolate desired DAR species.

Characterization of the Final ADC

Comprehensive characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

Table 2: Key Characterization Assays for ADCs

AssayPurposeTypical Results
UV-Vis Spectroscopy Determine antibody concentration and average DAR (if drug has a distinct absorbance).Provides average DAR. E.g., DAR = 4.0.
Size Exclusion Chromatography (SEC) Quantify monomer, aggregate, and fragment content.Monomer >98%, Aggregate <2%.
Hydrophobic Interaction Chromatography (HIC) Determine DAR distribution and average DAR.Provides percentage of each DAR species (DAR0, DAR2, DAR4, etc.).
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirm identity and mass of ADC species, determine DAR.Deconvoluted mass spectrum showing peaks for different DAR species.
Reversed-Phase HPLC (RP-HPLC) Quantify residual free drug payload.Free drug level <1%.
Binding Assay (e.g., ELISA, SPR) Confirm that conjugation does not impair antigen binding affinity.KD of ADC is comparable to that of the naked antibody.
In Vitro Cytotoxicity Assay Determine the potency of the ADC on target cancer cell lines.IC50 value in the nanomolar or picomolar range.

Disclaimer: These protocols are intended as a general guide. Optimal reaction conditions (e.g., stoichiometry, temperature, reaction time, and buffers) should be determined empirically for each specific antibody and drug payload combination.

References

Application Notes and Protocols for Protein Labeling with I-Peg6-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Benefits of PEGylation include an increased hydrodynamic size, which can reduce renal clearance and extend the in vivo half-life, as well as shielding of protein surfaces, which can decrease immunogenicity and susceptibility to proteolytic degradation.

I-Peg6-OH (2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol) is a discrete-length PEGylation reagent designed for the site-specific modification of proteins. It features a hexaethylene glycol (PEG6) spacer, a terminal hydroxyl group for solubility, and a reactive iodo group. The iodo group enables highly specific and efficient covalent labeling of sulfhydryl groups, primarily found on cysteine residues, through a nucleophilic substitution reaction. This specificity allows for precise control over the site of PEGylation, which is crucial for preserving the protein's biological activity.

These application notes provide a comprehensive, step-by-step guide to labeling proteins with this compound, including protocols for the labeling reaction, purification of the conjugate, and characterization of the final product.

Principle of the Reaction

The labeling of proteins with this compound is based on the S-alkylation of a free sulfhydryl group on a cysteine residue by the iodo-activated PEG reagent. The reaction is a bimolecular nucleophilic substitution (SN2) where the thiolate anion (S⁻) of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon atom attached to the iodine. This results in the displacement of iodide as a leaving group and the formation of a stable and irreversible thioether bond between the protein and the PEG chain. The reaction is most efficient at a slightly alkaline pH (7.5-8.5), which promotes the deprotonation of the cysteine's thiol group to the more reactive thiolate anion.

cluster_0 Protein cluster_1 This compound Reagent cluster_2 PEGylated Protein Protein Protein-SH LabeledProtein Protein-S-(CH₂CH₂O)₆-H Protein->LabeledProtein  SN2 Reaction (pH 7.5-8.5) Reagent I-(CH₂CH₂O)₆-H Reagent->LabeledProtein HI + HI LabeledProtein->HI A Prepare Protein (Buffer Exchange, Optional Reduction) C Combine Reagents (10-20x molar excess of PEG) A->C B Prepare this compound Stock Solution (e.g., 100 mM in DMSO) B->C D Incubate in the Dark (2h at RT or overnight at 4°C) C->D E Quench Reaction (e.g., 10 mM L-cysteine) D->E F Purify Conjugate (e.g., Size-Exclusion Chromatography) E->F G Characterize PEGylated Protein (SDS-PAGE, Mass Spec, HPLC) F->G

Application Notes and Protocols for I-Peg6-OH Conjugation to Amine-Containing Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benefits of PEGylation include increased solubility, extended circulating half-life, reduced immunogenicity, and enhanced stability.[1][2][3][4] I-Peg6-OH is a heterobifunctional PEGylation reagent containing a hexaethylene glycol spacer functionalized with a reactive iodo group at one end and a hydroxyl group at the other. The iodo group allows for specific covalent attachment to nucleophilic groups, such as the primary amines found in lysine residues and the N-terminus of proteins and peptides. This document provides detailed protocols and application notes for the conjugation of this compound to amine-containing molecules.

Principle of Conjugation

The conjugation of this compound to an amine-containing molecule proceeds via a nucleophilic substitution reaction. The primary amine group on the target molecule acts as a nucleophile, attacking the carbon atom attached to the iodine atom of the this compound. This results in the displacement of the iodide ion and the formation of a stable secondary amine linkage between the target molecule and the PEG chain. The reaction is typically carried out under mild basic conditions to ensure the amine group is deprotonated and thus more nucleophilic.

The hydroxyl group on the other end of the PEG spacer remains available for further modification or can serve to enhance the hydrophilicity of the resulting conjugate.

Applications

The conjugation of this compound to amine-containing molecules has a range of applications in research and drug development, including:

  • Improving Drug Solubility and Stability: The hydrophilic PEG chain can enhance the aqueous solubility of hydrophobic drugs and protect them from enzymatic degradation.[4]

  • Prolonging Plasma Half-Life: The increased hydrodynamic volume of the PEGylated molecule reduces renal clearance, leading to a longer circulation time in the body.

  • Reducing Immunogenicity: The PEG chain can shield antigenic epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system.

  • Enhancing Pharmacokinetics: PEGylation can alter the biodistribution and clearance of therapeutic molecules.

  • Drug Delivery and Targeting: The hydroxyl group can be further functionalized to attach targeting ligands for cell-specific drug delivery.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • Reaction Buffer: e.g., Phosphate-buffered saline (PBS) pH 7.2-8.0, or Sodium bicarbonate buffer (0.1 M, pH 8.0-8.5)

  • Quenching Reagent: e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed to dissolve this compound)

  • Purification system: Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX) columns and buffers

  • Analytical instruments: UV-Vis spectrophotometer, SDS-PAGE, HPLC, Mass Spectrometer

Protocol for Conjugation of this compound to a Protein

This protocol provides a general guideline for the conjugation of this compound to a protein. The optimal conditions may need to be determined empirically for each specific protein.

  • Protein Preparation:

    • Dissolve the protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for conjugation.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO if it is not readily soluble in the aqueous reaction buffer.

  • Conjugation Reaction:

    • Add the dissolved this compound to the protein solution while gently stirring. A typical molar excess of this compound to protein is in the range of 5 to 20-fold. The optimal ratio should be determined experimentally.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation. Reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or HPLC.

  • Quenching the Reaction:

    • After the desired reaction time, add a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for an additional 30-60 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted this compound and other small molecule impurities by dialysis, ultrafiltration, or size-exclusion chromatography (SEC).

    • To separate the PEGylated protein from the unreacted protein and to isolate different species of PEGylated protein (e.g., mono-, di-, tri-PEGylated), ion-exchange chromatography (IEX) is often the method of choice. The choice of IEX resin (anion or cation exchange) will depend on the isoelectric point (pI) of the protein.

    • Hydrophobic interaction chromatography (HIC) or reversed-phase chromatography (RP-HPLC) can also be used for purification and separation of PEGylated species.

  • Characterization of the PEGylated Protein:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful PEGylation will result in a band with a higher apparent molecular weight compared to the unconjugated protein.

    • UV-Vis Spectrophotometry: Determine the protein concentration of the conjugate.

    • HPLC Analysis: Use SEC-HPLC to assess the purity and aggregation of the conjugate. RP-HPLC or IEX-HPLC can be used to separate and quantify different PEGylated species.

    • Mass Spectrometry (MS): Confirm the covalent attachment of the PEG chain and determine the degree of PEGylation by analyzing the mass of the intact conjugate.

Data Presentation

Table 1: Example Reaction Parameters and Outcomes for Protein PEGylation

ParameterCondition 1Condition 2Condition 3
Protein Concentration 5 mg/mL5 mg/mL10 mg/mL
This compound:Protein Molar Ratio 5:110:110:1
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.20.1 M Sodium Bicarbonate, pH 8.2PBS, pH 7.4
Reaction Time 4 hours4 hours12 hours
Temperature Room TemperatureRoom Temperature4°C
Degree of PEGylation (avg) 1.22.51.8
Yield of Mono-PEGylated Protein 65%45%55%
Residual Unconjugated Protein 25%10%30%

Note: The data presented in this table are illustrative and the actual results will vary depending on the specific molecule and reaction conditions.

Visualization of Workflows and Mechanisms

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) conjugation Mix Protein and this compound (5-20 fold molar excess of PEG) prep_protein->conjugation prep_peg Prepare this compound Solution (in DMF or DMSO if needed) prep_peg->conjugation incubation Incubate (RT for 2-4h or 4°C overnight) conjugation->incubation quench Quench Reaction (e.g., Tris-HCl) incubation->quench purify Purify Conjugate (SEC, IEX, or HIC) quench->purify sds_page SDS-PAGE purify->sds_page hplc HPLC (SEC, IEX, RP) purify->hplc ms Mass Spectrometry purify->ms

Caption: Experimental workflow for the conjugation of this compound to a protein.

reaction_scheme Protein Protein-NH2 Plus1 + IPeg I-CH2-(CH2-O-CH2)5-CH2-OH Conjugate Protein-NH-CH2-(CH2-O-CH2)5-CH2-OH IPeg->Conjugate pH 8.0-8.5 Plus2 + HI HI

Caption: Reaction scheme for the conjugation of this compound to a primary amine.

References

Application Notes and Protocols for the Functionalization of Nanoparticles with Amine-PEG6-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The functionalization of nanoparticles with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a cornerstone of modern nanomedicine and drug delivery. The use of a short-chain, heterobifunctional PEG linker like Amine-PEG6-OH offers a versatile platform for enhancing the therapeutic potential of nanoparticles. This linker possesses a terminal primary amine group for covalent attachment to the nanoparticle surface and a terminal hydroxyl group that can be further modified or serve to increase the hydrophilicity of the nanoparticle.

Key Benefits of Functionalization with Amine-PEG6-OH:

  • Improved Biocompatibility and Reduced Immunogenicity: The hydrophilic PEG chains form a "stealth" layer on the nanoparticle surface, which can reduce opsonization (the process of marking pathogens for phagocytosis) and recognition by the mononuclear phagocyte system (MPS). This leads to a decreased immune response and lower immunogenicity of the therapeutic agent.[1][2]

  • Enhanced In Vivo Circulation Time: By evading the immune system, PEGylated nanoparticles can circulate in the bloodstream for longer periods.[1][2] This extended circulation half-life increases the probability of the nanoparticle reaching its target site.[1]

  • Increased Colloidal Stability: The PEG layer provides steric hindrance, preventing the aggregation of nanoparticles in biological media and improving their colloidal stability.

  • Improved Drug Solubility and Stability: For hydrophobic drugs encapsulated within nanoparticles, PEGylation can enhance their overall solubility and protect them from degradation in the physiological environment.

  • Tunable Surface Properties: The terminal hydroxyl group of the Amine-PEG6-OH linker can be used for further conjugation of targeting ligands, such as antibodies or peptides, to achieve active targeting of specific cells or tissues.

Applications in Drug Development:

The unique properties of nanoparticles functionalized with Amine-PEG6-OH make them highly suitable for a range of applications in drug development:

  • Targeted Drug Delivery: PEGylated nanoparticles can be designed to accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. Further functionalization with targeting moieties can enhance their specificity for cancer cells.

  • Gene Delivery: The stable and biocompatible nature of these nanoparticles makes them promising vectors for the delivery of genetic material, such as siRNA and plasmids.

  • Bioimaging: By incorporating imaging agents, PEGylated nanoparticles can be used as contrast agents for various imaging modalities, with their extended circulation time allowing for better visualization of target tissues.

  • Theranostics: The versatility of the Amine-PEG6-OH linker allows for the co-delivery of therapeutic agents and imaging probes on a single nanoparticle platform, enabling simultaneous diagnosis and therapy.

Experimental Protocols

This section provides a detailed protocol for the covalent conjugation of Amine-PEG6-OH to nanoparticles with carboxylated surfaces using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry.

Protocol 1: Covalent Conjugation of Amine-PEG6-OH to Carboxylated Nanoparticles

Materials:

  • Carboxylated nanoparticles (e.g., gold nanoparticles, iron oxide nanoparticles, polymeric nanoparticles)

  • Amine-PEG6-OH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 50 mM MES buffer, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 50 mM Tris-HCl, pH 7.4, or 50 mM hydroxylamine

  • Washing Buffer: PBS with 0.05% Tween-20

  • Deionized (DI) water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1 mg/mL.

    • Sonicate briefly to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (10 mg/mL) and sulfo-NHS (10 mg/mL) in Activation Buffer immediately before use.

    • To 1 mL of the nanoparticle suspension, add 100 µL of the EDC solution and 100 µL of the sulfo-NHS solution. The molar ratio of carboxyl groups on the nanoparticle surface to EDC and sulfo-NHS should be optimized, but a starting point of 1:10:25 is often used.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Washing of Activated Nanoparticles:

    • Centrifuge the activated nanoparticle suspension to pellet the nanoparticles. The centrifugation speed and time will depend on the size and density of the nanoparticles.

    • Carefully remove the supernatant containing excess EDC and sulfo-NHS.

    • Resuspend the nanoparticle pellet in 1 mL of Coupling Buffer.

    • Repeat the washing step twice to ensure complete removal of the activating agents.

  • Conjugation with Amine-PEG6-OH:

    • Prepare a solution of Amine-PEG6-OH in Coupling Buffer at a concentration of 10 mg/mL.

    • Add the Amine-PEG6-OH solution to the washed, activated nanoparticle suspension. The molar excess of Amine-PEG6-OH to the nanoparticles should be optimized to achieve the desired grafting density.

    • Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching of the Reaction:

    • Add 100 µL of the Quenching Solution to the reaction mixture to deactivate any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of PEGylated Nanoparticles:

    • Centrifuge the reaction mixture to pellet the PEGylated nanoparticles.

    • Remove the supernatant containing unreacted Amine-PEG6-OH and quenching agent.

    • Resuspend the pellet in 1 mL of Washing Buffer.

    • Repeat the washing steps three times.

    • Finally, resuspend the purified PEGylated nanoparticles in a suitable storage buffer (e.g., PBS) at the desired concentration.

Protocol 2: Characterization of PEGylated Nanoparticles

1. Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) Measurement

  • Sample Preparation: Dilute a small aliquot of the purified PEGylated nanoparticle suspension in DI water or PBS to an appropriate concentration for DLS analysis.

  • Measurement: Measure the hydrodynamic diameter and PDI of the nanoparticles using a DLS instrument.

  • Expected Outcome: An increase in the hydrodynamic diameter is expected after PEGylation due to the presence of the PEG layer. The PDI should be low (ideally < 0.2) to indicate a monodisperse sample.

2. Zeta Potential Measurement

  • Sample Preparation: Dilute the purified PEGylated nanoparticle suspension in 10 mM NaCl solution.

  • Measurement: Measure the zeta potential of the nanoparticles using an appropriate instrument.

  • Expected Outcome: PEGylation is expected to shield the surface charge of the nanoparticles, leading to a zeta potential closer to neutral (0 mV) compared to the unfunctionalized nanoparticles.

Quantitative Data

The following tables summarize typical quantitative data obtained from the characterization of PEGylated nanoparticles.

Table 1: Effect of PEGylation on Nanoparticle Size and Zeta Potential

Nanoparticle TypeModificationHydrodynamic Diameter (nm)Zeta Potential (mV)Reference
BSA NanoparticlesUnmodified~180-31.7
PEGylated217-14
PLGA-PEG Nanoparticles10 mg/mL polymer111.55 ± 5.81-22.20 ± 5.71
100 mg/mL polymer576.19 ± 6.82-9.50 ± 14.56
Chitosan-derived NPUnmodified> 400-15 to +5
PEGylated100 - 200+6 to +12

Table 2: Grafting Density of PEG on Nanoparticles

Nanoparticle TypePEG Molecular WeightGrafting Density (PEG chains/nm²)Quantification MethodReference
Gold Nanocubes (30 nm)5000 Da0.61Fluorescamine-based assay
Gold Nanocubes (50 nm)5000 Da0.85Fluorescamine-based assay
Gold Nanocubes (60 nm)5000 Da1.36Fluorescamine-based assay
Hydrogel Nanoparticles5000 Da0.028 ± 0.002 (Mushroom)Fluorescence
Hydrogel Nanoparticles5000 Da0.083 ± 0.006 (Brush)Fluorescence

Visualizations

Experimental Workflow

G cluster_prep Preparation & Activation cluster_conj Conjugation cluster_pur_char Purification & Characterization np_prep Carboxylated Nanoparticle Dispersion activation Activation with EDC/sulfo-NHS np_prep->activation washing1 Wash to Remove Excess Reagents activation->washing1 conjugation Covalent Conjugation washing1->conjugation peg_prep Amine-PEG6-OH Solution peg_prep->conjugation quenching Quenching Reaction conjugation->quenching purification Purification by Centrifugation quenching->purification dls DLS Analysis (Size & PDI) purification->dls zeta Zeta Potential Analysis purification->zeta final_product PEGylated Nanoparticles

Caption: Experimental workflow for the functionalization of nanoparticles.

Signaling Pathway: The Enhanced Permeability and Retention (EPR) Effect

EPR_Effect cluster_tumor Tumor Microenvironment np_blood PEGylated Nanoparticles in Circulation tumor_vessel Leaky Tumor Vasculature extravasation Extravasation np_blood->extravasation tumor_vessel->extravasation tumor_tissue Nanoparticle Accumulation in Tumor Tissue extravasation->tumor_tissue drug_release Drug Release tumor_tissue->drug_release cancer_cell Cancer Cell drug_release->cancer_cell cell_death Therapeutic Effect (e.g., Apoptosis) cancer_cell->cell_death

Caption: The EPR effect pathway for nanoparticle drug delivery to tumors.

References

Application Notes and Protocols for I-Peg6-OH in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to I-Peg6-OH in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary therapeutic modalities that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[4][5]

Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility and improve pharmacokinetic properties. The this compound linker is a bifunctional molecule featuring a six-unit polyethylene glycol chain, terminated with an iodo group at one end and a hydroxyl group at the other. The iodo group serves as an excellent leaving group in nucleophilic substitution reactions, making it highly reactive towards nucleophiles such as phenols, amines, and thiols. This reactivity allows for the covalent attachment of a POI ligand or an E3 ligase ligand, while the terminal hydroxyl group can be used for subsequent conjugation to the other binding moiety.

Core Principles of this compound Reactions

The primary reaction involving the iodo-functionalized end of the this compound linker is nucleophilic substitution , most commonly a Williamson ether synthesis when reacting with a hydroxyl group (e.g., a phenol on a POI or E3 ligase ligand). In this reaction, the hydroxyl group is deprotonated by a mild base to form an alkoxide or phenoxide, which then acts as a nucleophile, attacking the carbon atom attached to the iodine and displacing the iodide to form a stable ether linkage.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The ultimate goal of a PROTAC synthesized with an this compound linker is to induce the degradation of a target protein. The following diagram illustrates the general mechanism of action.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (with this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a PROTAC using an this compound linker follows a structured workflow from synthesis to biological evaluation.

PROTAC_Workflow Experimental Workflow for PROTAC Development cluster_synthesis Synthesis cluster_evaluation Evaluation Start Start: Ligand & Linker Selection Step1 Step 1: First Coupling Reaction (e.g., Williamson Ether Synthesis) Start->Step1 Purification1 Purification of Intermediate Step1->Purification1 Step2 Step 2: Second Coupling Reaction (e.g., Amide Coupling) Purification1->Step2 Final_Purification Final PROTAC Purification (HPLC) Step2->Final_Purification Characterization Structural Characterization (NMR, MS) Final_Purification->Characterization In_vitro_assays In Vitro Assays (Degradation, DC50) Characterization->In_vitro_assays Cellular_assays Cellular Assays (Permeability, Cytotoxicity) In_vitro_assays->Cellular_assays In_vivo_studies In Vivo Studies (PK/PD, Efficacy) Cellular_assays->In_vivo_studies

Caption: A typical workflow for the design and evaluation of PROTACs.

Detailed Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Williamson Ether Synthesis

This protocol describes a representative synthesis where a phenolic hydroxyl group on a ligand (Ligand-OH, either for the POI or E3 ligase) is coupled to the iodo-end of the this compound linker. The remaining hydroxyl group on the PEG linker is then coupled to the second ligand containing a carboxylic acid (Ligand-COOH).

Materials and Reagents:

  • This compound

  • Ligand-OH (e.g., 4-hydroxythalidomide for CRBN E3 ligase)

  • Ligand-COOH (for POI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware for organic synthesis

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system for purification

Step 1: Coupling of Ligand-OH to this compound

  • To a solution of Ligand-OH (1.0 eq) in anhydrous DMF, add a mild base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80°C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude intermediate (Ligand-O-Peg6-OH) by flash column chromatography on silica gel.

Step 2: Coupling of Ligand-O-Peg6-OH to Ligand-COOH

  • Dissolve Ligand-COOH (1.0 eq) in anhydrous DCM.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the purified Ligand-O-Peg6-OH (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative HPLC to obtain the pure product.

Characterization:

  • Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blotting for Target Protein Degradation

This protocol details the assessment of target protein degradation in cells treated with the newly synthesized PROTAC.

Materials and Reagents:

  • Cell line expressing the target protein

  • Completed PROTAC molecule

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Data Presentation

The following tables summarize representative quantitative data for the synthesis and evaluation of PROTACs, which can be adapted for results obtained using the this compound linker.

Table 1: Reaction Conditions and Yields for PROTAC Synthesis

StepReaction TypeReactantsBase/Coupling AgentSolventTemperature (°C)Time (h)Yield (%)
1Williamson Ether SynthesisLigand-OH + this compoundK₂CO₃DMF801850-70
2Amide CouplingIntermediate + Ligand-COOHHATU/DIPEADCMRT1660-80

Table 2: In Vitro Degradation Profile of the Final PROTAC

PROTAC Concentration (nM)% Protein Degradation (relative to vehicle)
115 ± 3
1045 ± 5
10085 ± 4
100092 ± 2
DC₅₀ (nM) ~15
Dₘₐₓ (%) >90%

Conclusion

The this compound linker offers a versatile and efficient building block for the synthesis of PROTACs. Its defined length, hydrophilic nature, and reactive iodo and hydroxyl termini allow for the systematic and modular construction of potent protein degraders. The provided protocols for synthesis and biological evaluation serve as a comprehensive guide for researchers in the development of novel PROTAC-based therapeutics. The success of any PROTAC is highly dependent on the specific combination of the target protein, E3 ligase, and the connecting linker; therefore, empirical optimization of the linker length and attachment points remains a critical aspect of PROTAC design.

References

Application Notes and Protocols for the Activation of the Hydroxyl Group of I-PEG6-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-PEG6-OH, with the chemical structure 2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol, is a heterobifunctional linker possessing a terminal hydroxyl group and an iodo group.[1] This unique structure allows for sequential or orthogonal conjugation strategies in drug delivery, bioconjugation, and materials science. The activation of the terminal hydroxyl group is a critical first step to enable its reaction with various nucleophiles, such as amines and thiols, on proteins, peptides, or other molecules. This document provides detailed methods and protocols for the efficient activation of the hydroxyl group of this compound. The presence of the iodo group, a good leaving group for nucleophilic substitution, offers an additional handle for conjugation.[2]

Methods for Hydroxyl Group Activation

The activation of the terminal hydroxyl group of this compound can be achieved through several established chemical methods. These methods convert the relatively inert hydroxyl group into a more reactive functional group, facilitating subsequent conjugation reactions.[3] The most common and effective methods include:

  • Tosylation: Conversion of the hydroxyl group to a tosylate ester. Tosylates are excellent leaving groups for nucleophilic substitution reactions.[1]

  • Mesylation: Similar to tosylation, this method converts the hydroxyl group to a mesylate ester, which is also a very good leaving group.[4]

  • N-Hydroxysuccinimide (NHS) Ester Formation: Activation of a carboxylated PEG linker with N-hydroxysuccinimide to form an NHS ester, which readily reacts with primary amines. This is a two-step process where the hydroxyl group is first converted to a carboxylic acid.

Data Presentation: Comparison of Activation Methods

Activation MethodReagentsTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Tosylation p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA) or Pyridine, Dichloromethane (DCM)>90%4-12 hoursHigh yield, stable intermediate, good leaving group.Requires anhydrous conditions, potential for side reactions if not controlled.
Mesylation Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM)>95%2-4 hoursHigh yield, very reactive intermediate, shorter reaction time than tosylation.Mesylate is less stable than tosylate, requires careful handling and storage.
NHS Ester Formation (via Carboxylation) 1. Succinic anhydride, DMAP; 2. N,N'-Dicyclohexylcarbodiimide (DCC) or EDC, N-Hydroxysuccinimide (NHS)60-80% (overall)12-24 hours (overall)Highly reactive towards primary amines, forms stable amide bonds.Two-step process, potential for side reactions and purification challenges.

Experimental Protocols

Protocol 1: Tosylation of this compound

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate group.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) dissolved in a small amount of anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Continue stirring for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.

  • Filter the precipitate and dry it under a vacuum to obtain the I-PEG6-OTs product.

Protocol 2: Mesylation of this compound

This protocol details the conversion of the terminal hydroxyl group of this compound to a mesylate group.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at 0°C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the mixture sequentially with cold water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Precipitate the product in cold diethyl ether, filter, and dry under vacuum to yield I-PEG6-OMs.

Protocol 3: Two-Step Conversion to I-PEG6-NHS Ester

This protocol involves the initial conversion of the hydroxyl group to a carboxylic acid, followed by activation to an NHS ester.

Step 1: Carboxylation of this compound

Materials:

  • This compound

  • Succinic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve this compound (1 equivalent), succinic anhydride (1.5 equivalents), and a catalytic amount of DMAP in anhydrous DCM.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with 0.1 M HCl and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Precipitate the I-PEG6-COOH product in cold diethyl ether, filter, and dry under vacuum.

Step 2: NHS Ester Formation

Materials:

  • I-PEG6-COOH (from Step 1)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve I-PEG6-COOH (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0°C.

  • Add DCC or EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 12-24 hours.

  • If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate and precipitate the I-PEG6-NHS ester product in cold diethyl ether.

  • Filter and dry the product under vacuum.

Visualizations

G cluster_tosylation Tosylation Pathway cluster_mesylation Mesylation Pathway cluster_nhs NHS Ester Formation Pathway I_PEG6_OH This compound I_PEG6_OTs I-PEG6-OTs I_PEG6_OH->I_PEG6_OTs DCM TsCl p-Toluenesulfonyl chloride (TsCl) TsCl->I_PEG6_OTs Base_T Base (e.g., TEA) Base_T->I_PEG6_OTs I_PEG6_OH_M This compound I_PEG6_OMs I-PEG6-OMs I_PEG6_OH_M->I_PEG6_OMs DCM MsCl Methanesulfonyl chloride (MsCl) MsCl->I_PEG6_OMs Base_M Base (e.g., TEA) Base_M->I_PEG6_OMs I_PEG6_OH_N This compound I_PEG6_COOH I-PEG6-COOH I_PEG6_OH_N->I_PEG6_COOH DMAP Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->I_PEG6_COOH I_PEG6_NHS I-PEG6-NHS I_PEG6_COOH->I_PEG6_NHS NHS_DCC NHS, DCC/EDC NHS_DCC->I_PEG6_NHS

Caption: Chemical pathways for the activation of the this compound hydroxyl group.

G Start Start Dissolve Dissolve this compound in Anhydrous Solvent Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Base Add Base (e.g., TEA) Cool->Add_Base Add_Activating_Reagent Add Activating Reagent (TsCl, MsCl, etc.) Add_Base->Add_Activating_Reagent React React for Specified Time Add_Activating_Reagent->React Monitor Monitor Reaction (e.g., by TLC) React->Monitor Workup Aqueous Workup/ Purification Monitor->Workup Precipitate Precipitate Product in Cold Ether Workup->Precipitate Dry Dry Product Under Vacuum Precipitate->Dry End End Dry->End

Caption: General experimental workflow for hydroxyl group activation.

References

Application Note: Purification of I-PEG6-OH Conjugates by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small molecules, is a widely utilized strategy in drug development to improve pharmacokinetic and pharmacodynamic properties. The I-PEG6-OH linker is a discrete PEG (dPEG®) reagent that allows for the introduction of a short, hydrophilic spacer. Purification of the resulting conjugate is a critical step to remove unreacted starting materials, excess PEG reagent, and reaction byproducts, ensuring the safety and efficacy of the final product. High-performance liquid chromatography (HPLC) is the predominant technique for the purification of PEGylated molecules, offering high resolution and versatility.[1] This application note provides an overview of the common chromatographic methods for the purification of this compound conjugates.

The primary challenges in purifying PEGylated conjugates stem from the potential heterogeneity of the reaction mixture, which may contain the desired mono-PEGylated product, multi-PEGylated species, positional isomers, and unreacted starting materials.[1][2] The choice of chromatographic technique depends on the physicochemical properties of the conjugate and the impurities to be removed. The most common methods employed are Reverse-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Ion-Exchange Chromatography (IEX).[][4]

Chromatographic Techniques for Purification

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is highly effective for separating PEGylated conjugates from unreacted, often more polar, starting materials. The retention of PEGylated peptides in RP-HPLC is influenced by both the hydrophobicity of the parent molecule and the length of the PEG chain.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius (size) in solution. This technique is particularly useful for removing unreacted, smaller molecules like excess this compound from the larger conjugate. It is also effective in separating aggregates from the desired product.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge. The attachment of a neutral PEG chain like this compound can shield the charges on the surface of a protein or peptide, altering its interaction with the IEX stationary phase. This property can be exploited to separate the PEGylated conjugate from the un-PEGylated parent molecule. IEX is a powerful tool for purifying PEGylated proteins and can even resolve positional isomers.

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization is required based on the specific characteristics of the this compound conjugate.

1. Reverse-Phase HPLC (RP-HPLC) Protocol

This protocol is suitable for the purification of this compound conjugated to peptides or small molecules.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm (if the conjugate has an aromatic residue).

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5-95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-45 min: 95-5% B (linear gradient)

    • 45-50 min: 5% B (re-equilibration)

  • Injection Volume: 20-100 µL, depending on sample concentration.

  • Sample Preparation: Dissolve the crude reaction mixture in Mobile Phase A.

2. Size-Exclusion Chromatography (SEC) Protocol

This protocol is ideal for removing excess, low molecular weight this compound and other small impurities.

  • Column: SEC column with an appropriate molecular weight range (e.g., Zenix SEC-150, 7.8 x 300 mm).

  • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 214 nm or 280 nm.

  • Injection Volume: 20 µL.

  • Sample Concentration: 1-2 mg/mL.

3. Ion-Exchange Chromatography (IEX) Protocol

This protocol is particularly effective for purifying this compound conjugated to charged molecules like proteins or peptides. The example below is for cation-exchange chromatography.

  • Column: Strong cation-exchange column (e.g., SP-Sepharose HP).

  • Mobile Phase A (Binding Buffer): 20 mM Sodium Phosphate, pH 6.0.

  • Mobile Phase B (Elution Buffer): 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Gradient:

    • 0-5 min: 0% B

    • 5-35 min: 0-100% B (linear gradient)

    • 35-40 min: 100% B

    • 40-45 min: 100-0% B (linear gradient)

    • 45-50 min: 0% B (re-equilibration)

  • Sample Preparation: Dilute the sample in Mobile Phase A to reduce the ionic strength before injection.

Data Presentation

The following tables summarize typical performance characteristics of the different chromatographic methods for the purification of PEGylated molecules.

Table 1: Comparison of HPLC Methods for this compound Conjugate Purification

ParameterReverse-Phase (RP-HPLC)Size-Exclusion (SEC)Ion-Exchange (IEX)
Principle of Separation HydrophobicityHydrodynamic Radius (Size)Net Surface Charge
Primary Application Separation of conjugate from unreacted starting materials and isomers.Removal of excess PEG reagent and aggregates.Separation of conjugate from un-PEGylated molecule and isomers.
Resolution HighModerateHigh
Sample Loading Capacity ModerateHighHigh
Typical Purity Achieved >95%>90% (for size variants)>90%

Table 2: Typical Operating Parameters for Different Chromatography Modes

ParameterReverse-Phase (RP-HPLC)Size-Exclusion (SEC)Ion-Exchange (IEX)
Stationary Phase C18, C8, C4Porous silica or polymerStrong/Weak Anion/Cation Exchanger
Mobile Phase Water/Acetonitrile/Methanol with acid modifier (e.g., TFA)Aqueous buffer (e.g., Phosphate)Aqueous buffer with salt gradient (e.g., NaCl)
Elution Mode GradientIsocraticGradient
Detection UV, MS, CADUV, Refractive Index (RI)UV

Visualizations

Experimental Workflow for Purification of this compound Conjugates

G cluster_0 Crude Reaction Mixture cluster_1 Purification Step 1: Size-Exclusion Chromatography (SEC) cluster_2 Purification Step 2: Ion-Exchange Chromatography (IEX) cluster_3 Purification Step 3: Reverse-Phase HPLC (RP-HPLC) cluster_4 Final Product Crude This compound Conjugate + Unreacted Starting Materials + Excess PEG Reagent SEC Remove Excess this compound and Aggregates Crude->SEC Initial Cleanup IEX Separate Un-PEGylated Molecule and Positional Isomers SEC->IEX Fraction Collection RPHPLC Final Polishing Step (High Purity) IEX->RPHPLC Fraction Collection Pure Purified this compound Conjugate RPHPLC->Pure Final Elution G cluster_input cluster_methods cluster_properties cluster_output Mix Heterogeneous This compound Conjugate Mixture SEC Size-Exclusion Chromatography Mix->SEC IEX Ion-Exchange Chromatography Mix->IEX RPHPLC Reverse-Phase HPLC Mix->RPHPLC Size Size SEC->Size Pure Purified Conjugate SEC->Pure Charge Charge IEX->Charge IEX->Pure Hydrophobicity Hydrophobicity RPHPLC->Hydrophobicity RPHPLC->Pure

References

Application Notes and Protocols for the Characterization of I-Peg6-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-Peg6-OH is a heterobifunctional polyethylene glycol (PEG) derivative featuring an iodo group at one terminus and a hydroxyl group at the other. This structure makes it a valuable linker in bioconjugation and drug delivery, allowing for the covalent attachment to various molecules. Accurate characterization of this compound is crucial to ensure its purity, identity, and suitability for its intended application. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC), and Mass Spectrometry (MS).

Analytical Techniques Overview

A multi-faceted analytical approach is recommended for the thorough characterization of this compound. Each technique provides unique and complementary information regarding the structure, purity, and molecular weight distribution of the product.

Analytical_Techniques_Overview This compound This compound NMR NMR Spectroscopy This compound->NMR HPLC HPLC This compound->HPLC GPC_SEC GPC/SEC This compound->GPC_SEC MS Mass Spectrometry This compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment HPLC->Purity MW_Distribution Molecular Weight Distribution GPC_SEC->MW_Distribution Identity Identity Confirmation MS->Identity

Caption: Overview of analytical techniques for this compound characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, confirming the presence of the iodo and hydroxyl termini and the PEG backbone.

¹H NMR Spectroscopy

Expected Chemical Shifts: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons in different chemical environments.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
I-CH₂-~3.25Triplet2H
-CH₂-O-CH₂-I~3.70Triplet2H
-O-CH₂-CH₂-O- (PEG backbone)~3.65Multiplet20H
HO-CH₂-~3.60Triplet2H
-OHVariableSinglet1H

Note: Chemical shifts are predicted and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Expected Chemical Shifts: The ¹³C NMR spectrum provides further confirmation of the carbon skeleton.

Assignment Chemical Shift (δ, ppm)
I-CH₂-~10
-CH₂-O- (adjacent to I)~72
-O-CH₂-CH₂-O- (PEG backbone)~70
HO-CH₂-~61
-CH₂-OH~72.5

Note: Chemical shifts are predicted and may vary depending on the solvent.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).[1][2][3] Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][4]

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve this compound in Deuterated Solvent filter Filter into NMR Tube dissolve->filter H1_acq Acquire ¹H NMR Spectrum filter->H1_acq C13_acq Acquire ¹³C NMR Spectrum filter->C13_acq assign_peaks Assign Chemical Shifts H1_acq->assign_peaks C13_acq->assign_peaks confirm_structure Confirm Structure assign_peaks->confirm_structure

Caption: Experimental workflow for NMR analysis of this compound.

II. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and separating it from potential impurities such as starting materials or byproducts. A reversed-phase HPLC method is generally suitable for this compound.

Quantitative Data Summary
Parameter Value Method
Purity>95%RP-HPLC with ELSD/CAD
Retention Time (t_R)Analyte-specific (e.g., 8-15 min)Gradient Elution
Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as PEG compounds lack a strong UV chromophore.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile or Methanol

  • Gradient Elution: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound. For example, a linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve Sample in Mobile Phase inject Inject Sample dissolve->inject separate Gradient Elution on C18 Column inject->separate detect Detect with ELSD/CAD separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for HPLC analysis of this compound.

III. Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)

GPC/SEC is used to determine the molecular weight distribution and to check for the presence of any higher or lower molecular weight species.

Quantitative Data Summary
Parameter Value
Number-Average Molecular Weight (Mn)~392 g/mol
Weight-Average Molecular Weight (Mw)~392 g/mol
Polydispersity Index (PDI = Mw/Mn)Close to 1.0
Experimental Protocol: GPC/SEC
  • Instrumentation: A GPC/SEC system equipped with a refractive index (RI) detector.

  • Columns: A set of GPC columns suitable for the analysis of low molecular weight polymers (e.g., polystyrene-divinylbenzene based columns for organic mobile phases or silica-based columns for aqueous mobile phases).

  • Mobile Phase: Tetrahydrofuran (THF) is a common choice for organic GPC. For aqueous GPC, a buffer such as phosphate-buffered saline (PBS) can be used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-40 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1-2 mg/mL.

  • Calibration: Calibrate the system using narrow molecular weight PEG standards.

GPC_SEC_Workflow cluster_prep Sample Preparation cluster_gpc GPC/SEC Analysis cluster_analysis Data Analysis dissolve Dissolve Sample in Mobile Phase inject_sample Inject Sample dissolve->inject_sample calibrate Prepare Calibration Standards inject_cal Inject Standards calibrate->inject_cal elute Isocratic Elution inject_cal->elute inject_sample->elute detect Detect with RI elute->detect calibration_curve Generate Calibration Curve detect->calibration_curve mw_calc Calculate Mn, Mw, PDI detect->mw_calc calibration_curve->mw_calc MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve_esi Dissolve for ESI-MS esi_ms ESI-MS Analysis dissolve_esi->esi_ms prepare_maldi Prepare MALDI Plate maldi_ms MALDI-TOF MS Analysis prepare_maldi->maldi_ms identify_ion Identify Molecular Ion esi_ms->identify_ion maldi_ms->identify_ion analyze_fragments Analyze Fragmentation identify_ion->analyze_fragments confirm_mw Confirm Molecular Weight analyze_fragments->confirm_mw

References

I-Peg6-OH in Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of I-Peg6-OH, a heterobifunctional polyethylene glycol (PEG) linker, in the development of targeted drug delivery systems. This document details the physicochemical properties of this compound, its applications in bioconjugation and nanoparticle functionalization, and provides detailed experimental protocols for its use.

Introduction to this compound

This compound, with the IUPAC name 2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol, is a discrete PEG linker composed of a hexaethylene glycol chain.[1] One terminus of the PEG chain is functionalized with a reactive iodo group (-I), while the other terminus presents a hydroxyl group (-OH). This bifunctional nature allows for a two-step, controlled conjugation strategy, making it a valuable tool in the construction of complex drug delivery systems such as Antibody-Drug Conjugates (ADCs) and functionalized nanoparticles.[2]

The PEG component of the linker imparts favorable pharmacokinetic properties to the conjugated molecule, including increased hydrophilicity, improved stability, and a longer circulation half-life by shielding it from enzymatic degradation and reducing renal clearance.[3][4][5] The iodo group provides a reactive site for covalent attachment to thiol-containing molecules, such as cysteine residues in proteins and peptides, through a nucleophilic substitution reaction. The terminal hydroxyl group can be used for further modifications or for attachment to surfaces and nanoparticles.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C12H25IO6
Molecular Weight 392.23 g/mol
IUPAC Name 2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Appearance Typically a colorless to light yellow oil
Solubility Soluble in water and most organic solvents

Applications in Targeted Drug Delivery

The unique properties of this compound make it suitable for a range of applications in targeted drug delivery:

  • Antibody-Drug Conjugates (ADCs): this compound can be used as a linker to conjugate a cytotoxic drug to a monoclonal antibody (mAb). The iodo group can react with a cysteine residue on the antibody, while the hydroxyl group can be modified to attach the drug molecule. This creates a stable ADC that can selectively deliver the cytotoxic payload to cancer cells.

  • Nanoparticle Functionalization: The hydroxyl group of this compound can be used to attach the linker to the surface of nanoparticles, such as liposomes or polymeric nanoparticles. The exposed iodo group can then be used to conjugate targeting ligands (e.g., antibodies, peptides, or small molecules) to the nanoparticle surface, enabling active targeting to specific cells or tissues.

  • Peptide and Protein Modification: The iodo group's reactivity towards thiols allows for the site-specific PEGylation of peptides and proteins at cysteine residues. This can improve the therapeutic properties of the protein by increasing its stability and circulation time.

Experimental Protocols

The following are detailed protocols for common applications of this compound in targeted drug delivery.

Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein

This protocol describes the general procedure for the site-specific PEGylation of a protein at a cysteine residue using this compound.

Materials:

  • Cysteine-containing protein (e.g., antibody, peptide)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Quenching reagent (e.g., N-acetyl-L-cysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

  • Analytical instruments (e.g., SDS-PAGE, mass spectrometry, HPLC)

Procedure:

  • Protein Preparation:

    • Dissolve the cysteine-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the cysteine residue is in a disulfide bond, add a 2-5 molar excess of a reducing agent (e.g., TCEP) and incubate at room temperature for 1-2 hours to reduce the disulfide bond and expose the free thiol group.

    • Remove the excess reducing agent using a desalting column or dialysis against the reaction buffer.

  • Conjugation Reaction:

    • Immediately after protein preparation, add a 5-20 fold molar excess of this compound to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. The reaction should be performed in the dark to prevent potential degradation of the iodo group.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add a 50-100 fold molar excess of a quenching reagent (e.g., N-acetyl-L-cysteine) to react with any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).

  • Characterization of the Conjugate:

    • Confirm the successful conjugation and determine the degree of PEGylation using SDS-PAGE, which will show an increase in the molecular weight of the protein.

    • Further characterization can be performed using mass spectrometry to determine the exact mass of the conjugate and HPLC to assess its purity.

Protocol 2: Surface Functionalization of Nanoparticles with this compound

This protocol outlines a general method for attaching this compound to the surface of pre-formed nanoparticles that have reactive groups (e.g., carboxyl or amine groups) that can be coupled to the hydroxyl group of the PEG linker.

Materials:

  • Nanoparticles (e.g., PLGA, silica) with surface functional groups

  • This compound

  • Coupling agents (e.g., EDC/NHS for carboxylated nanoparticles, or an activated ester for amine-functionalized nanoparticles)

  • Activation Buffer: MES buffer (pH 6.0) for EDC/NHS chemistry

  • Reaction Buffer: PBS (pH 7.4)

  • Purification system (e.g., centrifugation and resuspension, or tangential flow filtration)

  • Analytical instruments (e.g., Dynamic Light Scattering (DLS), Zeta Potential Analyzer)

Procedure:

  • Activation of Nanoparticle Surface (for carboxylated nanoparticles):

    • Disperse the carboxylated nanoparticles in the activation buffer.

    • Add a 10-fold molar excess of EDC and NHS to the nanoparticle suspension and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction:

    • Add a 10-50 fold molar excess of this compound to the activated nanoparticle suspension.

    • Adjust the pH to 7.2-7.5 with a suitable buffer (e.g., PBS).

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of Functionalized Nanoparticles:

    • Separate the this compound functionalized nanoparticles from unreacted reagents by repeated centrifugation and resuspension in a fresh buffer.

  • Characterization of Functionalized Nanoparticles:

    • Measure the size and polydispersity index (PDI) of the nanoparticles using Dynamic Light Scattering (DLS) to check for aggregation.

    • Determine the surface charge (zeta potential) of the nanoparticles. Successful PEGylation should lead to a decrease in the absolute value of the zeta potential.

    • Quantify the amount of conjugated this compound using a suitable analytical technique (e.g., NMR or a colorimetric assay if a quantifiable group is introduced).

Quantitative Data Summary

The following table provides illustrative data on the effect of PEGylation on the properties of a hypothetical therapeutic protein. These values are representative and will vary depending on the specific protein and reaction conditions.

ParameterUnmodified ProteinThis compound Conjugated Protein
Molecular Weight (kDa) 50~50.4
Hydrodynamic Radius (nm) 5.26.5
In Vitro Stability (t1/2 in serum) 2 hours18 hours
In Vivo Circulation Half-life (t1/2) 1.5 hours15 hours
Immunogenicity (Relative) HighLow

Visualizations

The following diagrams illustrate key workflows and concepts related to the application of this compound in targeted drug delivery.

ADC_Formation cluster_reactants Reactants cluster_process Conjugation Steps cluster_product Product mAb Antibody (mAb) with Cysteine Residue Step1 Step 1: Conjugation of this compound to mAb via Thiol-Iodo reaction mAb->Step1 IPegOH This compound IPegOH->Step1 Drug Drug with -OH reactive group Step2 Step 2: Activation of Drug's -OH group Drug->Step2 Step3 Step 3: Conjugation of activated Drug to mAb-Peg-OH Step1->Step3 Step2->Step3 ADC Antibody-Drug Conjugate (ADC) Step3->ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

Nanoparticle_Functionalization cluster_materials Starting Materials cluster_steps Functionalization Process cluster_final_product Final Product NP Nanoparticle (e.g., PLGA-COOH) Activation Activation of Nanoparticle Surface (EDC/NHS) NP->Activation IPegOH This compound Pegylation PEGylation: Conjugation of this compound to Nanoparticle IPegOH->Pegylation Ligand Targeting Ligand with Thiol group LigandConj Ligand Conjugation: Attachment of Targeting Ligand to Iodo-PEGylated Nanoparticle Ligand->LigandConj Activation->Pegylation Pegylation->LigandConj TargetedNP Targeted Nanoparticle LigandConj->TargetedNP

Caption: Experimental workflow for the surface functionalization of a nanoparticle with this compound for targeted drug delivery.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC ADC (Antibody-Peg-Drug) Receptor Target Receptor (on Cancer Cell) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DrugRelease Drug Release Lysosome->DrugRelease 4. Linker Cleavage/ Degradation Apoptosis Apoptosis (Cell Death) DrugRelease->Apoptosis 5. Cytotoxicity

Caption: Simplified signaling pathway of an ADC leading to cancer cell apoptosis.

References

Application Notes and Protocols for I-Peg6-OH in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of I-Peg6-OH, a six-unit polyethylene glycol with a terminal hydroxyl group, in the fabrication of hydrogels for a variety of biomedical applications, including tissue engineering and controlled drug delivery. The protocols detailed below are based on established methodologies for similar short-chain PEG derivatives and offer a robust framework for researchers.

Introduction

Poly(ethylene glycol) (PEG) hydrogels are synthetic, biocompatible, and hydrophilic polymer networks that have garnered significant attention in the biomedical field. Their tunable physical properties, high water content, and bio-inert nature make them ideal candidates for creating scaffolds that mimic the native extracellular matrix (ECM) and for use as vehicles for localized drug delivery.[1][2][3] this compound, a short-chain PEG derivative, serves as a versatile building block for the synthesis of such hydrogels. The terminal hydroxyl group (-OH) provides a reactive site for chemical modification, allowing for the introduction of crosslinkable functionalities.[4]

Principle of Hydrogel Formation

The creation of a stable hydrogel from this compound typically involves a two-step process. First, the terminal hydroxyl group is functionalized to introduce a reactive group, such as an acrylate or methacrylate. This transforms the this compound into a macromer that can participate in polymerization reactions. The second step involves the crosslinking of these macromers to form a three-dimensional polymer network. Photopolymerization is a commonly employed method for this due to its rapid and controllable nature.[4]

Applications

Hydrogels derived from this compound are promising for a range of biomedical applications:

  • 3D Cell Culture: Providing a hydrated and supportive environment for cell growth and proliferation.

  • Tissue Engineering: Acting as scaffolds to support the regeneration of tissues such as cartilage and bone.

  • Drug Delivery: Encapsulating therapeutic agents for sustained and localized release. The release kinetics can be tuned by altering the hydrogel's crosslinking density.

  • Wound Healing: Creating a moist environment conducive to the healing process.

  • 3D Bioprinting: Serving as a component of bio-inks for the fabrication of complex, cell-laden constructs.

Quantitative Data Summary

The following tables summarize key quantitative data for hydrogels synthesized from short-chain PEG diacrylates, which are analogous to functionalized this compound. These values provide a general reference for the expected properties.

PropertyValue RangeConditionsReference
Swelling Ratio 10 - 30PBS, 37°C
Compressive Modulus 10 - 500 kPaDependent on PEG concentration and MW
Gelation Time 30 seconds or lessRapid in situ forming PEG hydrogels

Table 1: Physicochemical Properties of Short-Chain PEG Hydrogels.

ApplicationKey ParameterTypical Value/ObservationReference
Drug Delivery Protein ReleaseControlled release over several hours
Nanoparticle RetentionRetained for over 24 hours
Cell Culture Cell ViabilityHigh viability for encapsulated cells
Tissue Adhesion MucoadhesionConforms and adheres to mucosal tissues

Table 2: Application-Specific Data for Short-Chain PEG Hydrogels.

Experimental Protocols

Protocol 1: Functionalization of this compound to I-Peg6-Acrylate

This protocol describes the conversion of the terminal hydroxyl group of this compound to an acrylate group using acryloyl chloride. This functionalization step is crucial for enabling subsequent photopolymerization.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acryloyl chloride

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Nitrogen or Argon gas supply

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (2.5 equivalents relative to the hydroxyl groups) to the solution and stir for 15 minutes.

  • Slowly add acryloyl chloride (2.2 equivalents) dropwise to the solution using a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent using a rotary evaporator.

  • The resulting product, I-Peg6-acrylate, can be further purified by column chromatography if necessary.

  • Confirm the structure and purity of the product using 1H NMR spectroscopy.

Functionalization_Workflow start Start: this compound dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_tea Add Triethylamine cool->add_tea add_ac Add Acryloyl Chloride (dropwise) add_tea->add_ac react React Overnight at Room Temp add_ac->react evaporate Solvent Evaporation (Rotovap) react->evaporate purify Purification (Column Chromatography) evaporate->purify analyze Analysis (1H NMR) purify->analyze end End: I-Peg6-Acrylate analyze->end

Caption: Workflow for the functionalization of this compound to I-Peg6-Acrylate.

Protocol 2: Hydrogel Formation via Photopolymerization

This protocol details the formation of a hydrogel from the synthesized I-Peg6-acrylate via UV photopolymerization.

Materials:

  • I-Peg6-acrylate

  • Phosphate-buffered saline (PBS), sterile

  • Photoinitiator (e.g., Irgacure 2959)

  • UV lamp (365 nm)

  • Molds for hydrogel casting (e.g., PDMS molds)

Procedure:

  • Prepare a precursor solution by dissolving I-Peg6-acrylate in sterile PBS to the desired concentration (e.g., 10-40 wt%).

  • Add the photoinitiator to the precursor solution at a concentration of 0.05-0.1 wt% and mix until fully dissolved.

  • Pipette the precursor solution into the molds of the desired shape and size.

  • Expose the solution to UV light (365 nm) for a specified time (e.g., 5-10 minutes) to induce crosslinking. The exposure time will depend on the intensity of the UV source and the desired crosslinking density.

  • Gently remove the crosslinked hydrogels from the molds.

  • Wash the hydrogels extensively with PBS to remove any unreacted components.

Hydrogel_Formation_Workflow start Start: I-Peg6-Acrylate prepare_solution Prepare Precursor Solution (I-Peg6-Acrylate in PBS) start->prepare_solution add_initiator Add Photoinitiator (e.g., Irgacure 2959) prepare_solution->add_initiator cast_in_mold Cast Solution into Molds add_initiator->cast_in_mold uv_exposure Expose to UV Light (365 nm) cast_in_mold->uv_exposure crosslinking Crosslinking Occurs uv_exposure->crosslinking remove_and_wash Remove from Mold and Wash with PBS crosslinking->remove_and_wash end End: Crosslinked Hydrogel remove_and_wash->end

Caption: Workflow for hydrogel formation via photopolymerization.

Protocol 3: Characterization of Hydrogel Properties
  • Immerse the prepared hydrogel samples in PBS at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the wet weight (Ww).

  • Lyophilize the hydrogels to obtain the dry weight (Wd).

  • Calculate the swelling ratio as: Swelling Ratio = (Ww - Wd) / Wd.

  • Use a universal testing machine equipped with a compression platen.

  • Place a swollen hydrogel sample on the lower platen.

  • Apply a compressive strain at a constant rate (e.g., 10% per minute).

  • Record the resulting stress.

  • The compressive modulus is calculated from the slope of the linear region of the stress-strain curve (typically between 10-20% strain).

Bioactivity and Functionalization

Unmodified PEG hydrogels are bio-inert and lack cell-adhesive properties. For applications requiring cell interaction, the hydrogel can be co-polymerized with or functionalized with cell-adhesive ligands, such as peptides containing the RGD sequence. This modification can be achieved by incorporating a functionalized comonomer during the polymerization process or by post-fabrication modification of the hydrogel.

Signaling_Pathway_Concept cell Cell integrin Integrin Receptor cell->integrin expresses rgd RGD Ligand integrin->rgd binds to adhesion Cell Adhesion integrin->adhesion hydrogel Hydrogel Scaffold hydrogel->rgd functionalized with rgd->adhesion signaling Intracellular Signaling (e.g., FAK, Src) adhesion->signaling response Cellular Response (e.g., Proliferation, Differentiation) signaling->response

Caption: Conceptual diagram of cell-hydrogel interaction via RGD functionalization.

Conclusion

This compound is a valuable precursor for the synthesis of hydrogels with tunable properties suitable for a wide array of biomedical applications. The protocols provided herein offer a foundation for researchers to fabricate and characterize these hydrogels. Further modifications and the incorporation of bioactive moieties can enhance the functionality of these materials for specific applications in tissue engineering and regenerative medicine.

References

Application Notes and Protocols for the Use of Hydrophylilic PEG6 Linkers in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the efficient construction of complex peptide sequences.[1] The modification of peptides to enhance their therapeutic properties is a key area of focus. One of the most successful strategies for improving the pharmacokinetic and pharmacodynamic profiles of peptide-based drugs is PEGylation, the covalent attachment of polyethylene glycol (PEG) chains.[2][3] Short, monodisperse PEG linkers, such as those based on a hexaethylene glycol (PEG6) backbone, are particularly valuable for introducing hydrophilicity and providing spacing without significantly increasing the hydrodynamic size, which can sometimes negatively impact biological activity.[4][5]

While the specific reagent "I-Peg6-OH" (an iodo-functionalized PEG6 alcohol) is not commonly documented for direct use as a building block in standard Fmoc-based solid-phase peptide synthesis, the incorporation of hydroxyl-terminated PEG6 linkers is a well-established practice. This is typically achieved using bifunctional PEG6 derivatives, such as those containing a carboxyl group for coupling to the peptide backbone and a terminal hydroxyl group (HO-PEG6-COOH) or a protected amine that can be deprotected to reveal a new N-terminus for peptide chain extension (e.g., Fmoc-NH-PEG6-COOH). These linkers can be strategically inserted at the N-terminus, C-terminus, or on an amino acid side chain.

These application notes provide a comprehensive overview and detailed protocols for the incorporation of a hydroxyl-containing PEG6 linker into a peptide during Fmoc-based solid-phase peptide synthesis.

Application Notes

The use of PEG derivatives in peptide synthesis can significantly enhance the properties of the resulting peptides. Polyethylene glycol is a biocompatible, non-immunogenic, and highly water-soluble polymer. The incorporation of a PEG6 linker can:

  • Improve Solubility: The hydrophilic nature of the PEG chain can increase the solubility of hydrophobic peptides in aqueous solutions.

  • Enhance Bioavailability: By increasing solubility and stability, PEGylation can lead to improved bioavailability of peptide drugs.

  • Reduce Immunogenicity: The PEG chain can shield the peptide from the immune system, reducing its immunogenic potential.

  • Provide a Flexible Spacer: The PEG linker can act as a flexible spacer arm, which is useful when conjugating the peptide to other molecules, such as fluorescent labels or proteins, preventing steric hindrance.

The choice of a monodisperse PEG linker, such as one with exactly six ethylene glycol units, is advantageous as it results in a homogeneous final product that can be more easily purified and characterized compared to products made with polydisperse PEG reagents.

Experimental Protocols

The following protocols describe the manual incorporation of a PEG6 linker into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis chemistry.

Protocol 1: Incorporation of a Fmoc-NH-PEG6-COOH Linker

This protocol details the coupling of a commercially available Fmoc-protected amino-PEG6-acid to the N-terminus of a resin-bound peptide.

Materials and Reagents

Reagent/MaterialPurpose
Peptide-resinSolid support with growing peptide
N,N-Dimethylformamide (DMF)Solvent
Dichloromethane (DCM)Solvent for washing
Piperidine solution (20% in DMF)Fmoc deprotection reagent
Fmoc-NH-PEG6-COOHPEG linker building block
HBTU/HATUCoupling reagent
N,N-Diisopropylethylamine (DIPEA)Base for activation and coupling
Kaiser Test ReagentsTo monitor coupling completion

Procedure

  • Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: The N-terminal Fmoc group of the peptide-resin is removed by treating with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF (5-7 times).

  • Preparation of Amino Acid Solution: In a separate vial, dissolve Fmoc-NH-PEG6-COOH (3 equivalents relative to the resin loading) and a coupling reagent like HATU (3 equivalents) in DMF.

  • Activation and Coupling: Add DIPEA (6 equivalents) to the amino acid solution to activate the carboxylic acid. Immediately add the activated PEG linker solution to the deprotected peptide-resin. The reaction is allowed to proceed for 2-4 hours at room temperature with agitation.

  • Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test.

  • Washing: After the coupling is complete, the resin is washed thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts. The resin is then ready for the next coupling step or for final cleavage.

Protocol 2: Cleavage and Deprotection of the PEGylated Peptide

This protocol describes the cleavage of the final PEGylated peptide from the solid support and the simultaneous removal of side-chain protecting groups.

Cleavage Cocktails

The choice of cleavage cocktail depends on the amino acid composition of the peptide. A common general-purpose cleavage cocktail is Reagent K.

Reagent K ComponentPercentagePurpose
Trifluoroacetic Acid (TFA)82.5%Cleavage and deprotection
Water5%Cation scavenger
Phenol5%Cation scavenger
Thioanisole5%Cation scavenger
1,2-Ethanedithiol (EDT)2.5%Cation scavenger, prevents re-attachment

Procedure

  • Resin Preparation: The final peptide-resin is washed with DCM and dried under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction: The cleavage cocktail is added to the dry peptide-resin (approximately 10 mL per gram of resin). The mixture is incubated for 2-4 hours at room temperature with occasional swirling.

  • Peptide Precipitation: The resin is filtered, and the filtrate containing the cleaved peptide is collected. The peptide is precipitated by adding cold diethyl ether.

  • Peptide Collection and Drying: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum.

Protocol 3: Purification and Analysis of the PEGylated Peptide

Purification

The crude PEGylated peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Data

Analysis MethodExpected Outcome
RP-HPLC A major peak corresponding to the purified PEGylated peptide, with purity >95%.
Mass Spectrometry The observed molecular weight should match the calculated theoretical mass.

Visualizations

SPPS_Workflow Resin Solid Support (Resin) Fmoc_AA1 Couple first Fmoc-Amino Acid Resin->Fmoc_AA1 Deprotect1 Fmoc Deprotection (Piperidine) Fmoc_AA1->Deprotect1 Couple_AA2 Couple second Fmoc-Amino Acid Deprotect1->Couple_AA2 Deprotect2 Fmoc Deprotection (Piperidine) Couple_AA2->Deprotect2 Couple_PEG Couple Fmoc-NH-PEG6-COOH Deprotect2->Couple_PEG Deprotect_PEG Final Fmoc Deprotection Couple_PEG->Deprotect_PEG Cleave Cleavage & Deprotection (TFA Cocktail) Deprotect_PEG->Cleave Purify Purification (RP-HPLC) Cleave->Purify Final_Peptide Purified PEGylated Peptide Purify->Final_Peptide

Caption: Workflow for Solid-Phase Synthesis of a PEGylated Peptide.

Peptide_Structure cluster_on_resin On Resin cluster_cleaved Cleaved and Deprotected Resin Resin Linker Linker Resin->Linker AA1 AA1 Linker->AA1 AA2 AA2 AA1->AA2 PEG PEG6 AA2->PEG Fmoc Fmoc PEG->Fmoc H2N H2N PEG_c PEG6 H2N->PEG_c AA2_c AA2 PEG_c->AA2_c AA1_c AA1 AA2_c->AA1_c COOH COOH AA1_c->COOH

Caption: Structure of a PEGylated peptide on-resin and after cleavage.

Signaling_Pathway cluster_cell Cell Membrane Receptor GPCR Receptor G_Protein G-Protein Activation Receptor->G_Protein Peptide PEGylated Peptide Antagonist Peptide->Block Ligand Endogenous Ligand Ligand->Receptor Binds & Activates Downstream Downstream Signaling (e.g., cAMP pathway) G_Protein->Downstream

Caption: Hypothetical signaling pathway showing a PEGylated peptide antagonist.

References

Application Notes and Protocols for the Surface Immobilization of Hydroxyl-Terminated PEG6

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the covalent attachment of hydroxyl-terminated hexa(ethylene glycol) (PEG6-OH) to various surfaces. The immobilization of polyethylene glycol is a critical technique for improving the biocompatibility of materials, reducing non-specific protein adsorption, and creating functional surfaces for a variety of applications in biomaterials, biosensors, and drug delivery.

The following protocols detail common surface modification strategies for silica-based substrates, gold surfaces, and amine-functionalized surfaces. The choice of protocol depends on the substrate material and the desired linkage chemistry.

Protocol 1: Attachment of Silane-PEG6-OH to Silica-Based Surfaces

This protocol describes the covalent attachment of a PEG linker to silica-based surfaces (e.g., glass, quartz, silicon wafers) using a silane-functionalized PEG derivative (Silane-PEG6-OH). The silane group reacts with hydroxyl groups present on the silica surface to form stable siloxane bonds.[1][2]

Experimental Protocol

Materials Required:

  • Silica-based substrate (e.g., glass slides, silicon wafers)

  • Silane-PEG6-OH

  • Anhydrous ethanol/water mixture (95:5 v/v)[1]

  • Anhydrous toluene or acetone[3]

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and explosive when mixed with organic solvents) or Plasma cleaner

  • High-purity nitrogen or argon gas

  • Deionized (DI) water

  • Oven or hot plate

Procedure:

  • Surface Cleaning and Activation:

    • Thoroughly clean the silica substrate by sonicating in acetone, followed by isopropyl alcohol, and finally DI water (15 minutes each).

    • Dry the substrate under a stream of nitrogen gas.

    • Activate the surface to generate hydroxyl (-OH) groups. This can be achieved by:

      • Piranha Etching: Immerse the substrate in fresh Piranha solution for 30-60 minutes at room temperature. (Extreme caution required) .

      • Plasma Treatment: Alternatively, treat the substrate with oxygen or argon plasma for 2-5 minutes.

    • Rinse the activated substrate extensively with DI water and dry with nitrogen gas. Use the activated surface immediately.

  • PEGylation Solution Preparation:

    • Prepare a 1-2% (w/v) solution of Silane-PEG6-OH in the anhydrous ethanol/water (95:5 v/v) mixture.[1] Alternatively, a 1% solution in anhydrous toluene can be used.

    • Briefly sonicate the solution to ensure the PEG derivative is fully dissolved.

  • Immobilization Reaction:

    • Immerse the clean, activated silica substrate into the Silane-PEG6-OH solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

    • For vapor-phase silanization, place the substrate in a vacuum desiccator with a small vial containing the Silane-PEG6-OH solution and heat at 60-70°C for several hours.

  • Post-Reaction Washing and Curing:

    • Remove the substrate from the PEG solution and rinse thoroughly with ethanol (or toluene, if used) to remove any non-covalently bound molecules.

    • Follow with a final rinse with DI water.

    • Dry the PEG-modified surface under a stream of nitrogen gas.

    • To complete the cross-linking of the silane layer, cure the coated substrate in an oven at 100-110°C for 30-60 minutes.

Workflow Diagram

G cluster_prep Surface Preparation cluster_peg PEGylation cluster_post Finalization A Silica Substrate (Glass, SiO2) B Cleaning (Sonication) A->B C Activation (Piranha or Plasma) B->C D Immersion in Silane-PEG6-OH Solution C->D E Incubation (2-4h, RT) D->E F Rinsing (Ethanol, DI Water) E->F G Drying & Curing (110°C) F->G H PEG6-OH Functionalized Surface G->H G cluster_prep Surface Preparation cluster_sam Self-Assembled Monolayer Formation cluster_post Finalization A Gold Substrate B Cleaning (Ethanol/DI Water, UV-Ozone) A->B C Immersion in Thiol-PEG6-OH Solution B->C D Incubation (18-24h, RT) C->D E Rinsing (Ethanol) D->E F Drying (Nitrogen Stream) E->F G PEG6-OH Functionalized Gold Surface F->G G cluster_prep Step 1: Surface Amination cluster_peg Step 2: PEG Coupling A Cleaned Substrate B APTES Treatment A->B C Curing (110°C) B->C D Amine-Functionalized Surface C->D E Incubation with NHS-activated PEG6-OH D->E F Quenching & Rinsing E->F G PEG6-OH Functionalized Surface F->G

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of I-PEG6-OH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with I-PEG6-OH conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in bioconjugation?

A1: this compound is a short-chain polyethylene glycol (PEG) linker containing six ethylene glycol units with a hydroxyl (-OH) group at one end and an iodoacetyl group (I-CH2-CO-) at the other. The iodoacetyl group allows for specific covalent conjugation to free sulfhydryl groups (thiols) on molecules like cysteine residues in proteins or peptides. The PEG component enhances the solubility, stability, and pharmacokinetic properties of the conjugated molecule.

Q2: What are the primary stability concerns for this compound conjugates?

A2: The main stability concerns for this compound conjugates are the potential for oxidative degradation of the PEG chain and hydrolysis of the conjugate bond, particularly under certain pH and temperature conditions. Aggregation of the conjugated protein can also be an issue, although PEGylation generally helps to reduce this.

Q3: How does PEGylation, even with a short linker like this compound, improve the stability of a protein?

A3: PEGylation can enhance protein stability in several ways. The PEG chain creates a hydration shell around the protein, which can help maintain its native conformation and prevent aggregation.[1] It can also protect the protein from proteolytic degradation by sterically hindering the approach of proteases. Studies have shown that even short PEG chains can increase the thermodynamic stability of a protein by accelerating folding and slowing down unfolding.[1][2]

Q4: Can the conjugation process itself negatively impact the stability of my protein?

A4: Yes, the conditions used during the conjugation reaction, such as pH and temperature, can potentially affect protein stability. It is crucial to optimize these conditions to ensure the protein remains in its native, active conformation. Post-conjugation, it is recommended to characterize the conjugate to confirm that its structural integrity is maintained.

Troubleshooting Guide

Issue 1: Loss of Conjugate Activity or Integrity Over Time

Possible Cause: Oxidative degradation of the PEG chain.

Explanation: The ether linkages in the polyethylene glycol chain are susceptible to oxidative damage, which can lead to chain scission. This process can be accelerated by exposure to heat, light, and transition metals. The degradation of PEG can result in the formation of aldehydes and formic esters.[3]

Troubleshooting Steps:

  • Storage Conditions: Store the this compound conjugate at the recommended temperature (typically 2-8°C or frozen) and protect it from light.

  • Buffer Composition: Avoid buffers containing components that can generate free radicals. Consider the addition of antioxidants if compatible with your application.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA to your buffer formulation, if it does not interfere with the conjugate's function.

Issue 2: Unexpected Peaks or Peak Broadening in HPLC Analysis

Possible Cause: Presence of impurities, aggregation, or on-column degradation.

Explanation: In reversed-phase high-performance liquid chromatography (RP-HPLC), PEGylated proteins can exhibit complex chromatographic profiles. Broad peaks may indicate heterogeneity of the conjugate, aggregation, or interaction with the column stationary phase. Unexpected peaks could be due to unreacted starting materials, degradation products, or different species of PEGylated protein (e.g., mono- vs. di-PEGylated).

Troubleshooting Steps:

  • Column Selection: For PEGylated proteins, a C4 column is often more suitable than a C18 column.[4]

  • Mobile Phase Optimization: Adjusting the organic mobile phase (e.g., acetonitrile vs. isopropanol) and the gradient slope can improve resolution.

  • Temperature: Increasing the column temperature (e.g., to 45°C) can sometimes improve peak shape and resolution.

  • Sample Preparation: Ensure the sample is fully dissolved and filter it before injection to remove any particulate matter.

  • Mass Spectrometry Analysis: Couple HPLC with mass spectrometry (LC-MS) to identify the species corresponding to the unexpected peaks.

Issue 3: Difficulty in Characterizing the Conjugate by Mass Spectrometry

Possible Cause: Heterogeneity of the PEGylated product and charge state distribution.

Explanation: PEGylated proteins are often heterogeneous due to the polydispersity of the PEG linker and the potential for multiple conjugation sites. This can lead to complex mass spectra with overlapping charge state envelopes, making data interpretation challenging.

Troubleshooting Steps:

  • Sample Preparation: Optimize sample preparation to reduce charge states. This can sometimes be achieved by adjusting the solvent composition.

  • Post-Column Addition of Amines: The post-column addition of amines, such as triethylamine (TEA), can reduce the charge complexity of PEGylated proteins in the mass spectrometer, leading to a simpler and more interpretable spectrum.

  • Deconvolution Software: Utilize specialized deconvolution software to help interpret the complex mass spectra and determine the molecular weight distribution of the PEGylated species.

Quantitative Data Summary

The stability of a PEGylated protein is influenced by the length of the PEG chain, the site of conjugation, and the storage conditions. The following table provides an illustrative example of the long-term stability of native and PEGylated Cytochrome c (Cyt-c) at different temperatures, as measured by their residual peroxidative-like activity.

ProteinStorage Temperature (°C)Half-life (days)Residual Activity after 60 days (%)
Native Cyt-c4~40~30
Cyt-c-PEG-44>60~60
Cyt-c-PEG-84>60~70
Native Cyt-c25~25~10
Cyt-c-PEG-425~50~40
Cyt-c-PEG-825>60~55

Data adapted from a study on Lysine-PEGylated Cytochrome C and is intended for illustrative purposes.

Experimental Protocols

Protocol: Accelerated Stability Study of an this compound Conjugate

This protocol outlines a forced degradation study to assess the stability of an this compound conjugate under various stress conditions.

1. Materials:

  • Purified this compound conjugate

  • Stability buffers (e.g., phosphate-buffered saline at different pH values: 5.0, 7.4, 9.0)

  • Oxidizing agent (e.g., 0.03% hydrogen peroxide)

  • High-intensity light source (ICH-compliant photostability chamber)

  • Temperature-controlled incubators/water baths

2. Procedure:

  • Sample Preparation: Aliquot the purified conjugate into different stability buffers. Prepare a control sample stored at -80°C.

  • Stress Conditions:

    • Thermal Stress: Incubate samples at 4°C, 25°C, and 40°C.

    • pH Stress: Incubate samples in buffers of pH 5.0, 7.4, and 9.0 at 25°C.

    • Oxidative Stress: Add hydrogen peroxide to a final concentration of 0.03% and incubate at 25°C.

    • Photostability: Expose samples to a light source according to ICH Q1B guidelines.

  • Time Points: Collect samples at initial (T=0) and subsequent time points (e.g., 1, 2, 4, 8, and 12 weeks).

  • Analysis: Analyze the samples at each time point using the following methods:

    • Size-Exclusion Chromatography (SEC-HPLC): To detect aggregation and fragmentation.

    • Reversed-Phase HPLC (RP-HPLC): To assess purity and detect degradation products.

    • SDS-PAGE: To visualize changes in molecular weight and detect fragmentation.

    • Mass Spectrometry (LC-MS): To identify degradation products.

    • Activity Assay: To measure the biological activity or binding affinity of the conjugate.

5. Data Analysis:

  • Plot the percentage of intact conjugate remaining over time for each stress condition.

  • Identify and characterize any major degradation products.

  • Determine the degradation rate under different conditions.

Visualizations

Experimental_Workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis at Time Points cluster_data Data Interpretation prep Purified this compound Conjugate aliquot Aliquot into Stress Buffers prep->aliquot thermal Thermal Stress (4°C, 25°C, 40°C) aliquot->thermal ph pH Stress (pH 5.0, 7.4, 9.0) aliquot->ph oxidation Oxidative Stress (H2O2) aliquot->oxidation photo Photostability (ICH Q1B) aliquot->photo sampling Collect Samples (T=0, 1, 2, 4, 8, 12 weeks) thermal->sampling ph->sampling oxidation->sampling photo->sampling sec SEC-HPLC sampling->sec rp RP-HPLC sampling->rp sds SDS-PAGE sampling->sds ms LC-MS sampling->ms activity Activity Assay sampling->activity data_analysis Analyze Degradation Rates & Identify Products sec->data_analysis rp->data_analysis sds->data_analysis ms->data_analysis activity->data_analysis

Caption: Workflow for a forced degradation study.

Degradation_Pathway Oxidative Degradation of PEG Chain peg R1-O-(CH2-CH2-O)n-CH2-CH2-O-R2 Intact PEG Chain radical R1-O-(CH2-CH2-O)n-CH-CH2-O-R2 Carbon-centered radical peg->radical Initiation (e.g., by RO•) peroxy R1-O-(CH2-CH2-O)n-CH(OO•)-CH2-O-R2 Peroxy radical radical->peroxy Propagation (+O2) scission Chain Scission Products Formic Esters & Aldehydes peroxy->scission Decomposition

Caption: Oxidative degradation pathway of PEG.

References

Technical Support Center: Purification of I-Peg6-OH Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with proteins labeled with I-Peg6-OH. The focus is on overcoming common challenges encountered during the purification process.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it label proteins?

A1: this compound is a labeling reagent featuring a reactive iodoacetyl group at one end of a hexa-ethylene glycol (Peg6) chain, with a terminal hydroxyl (-OH) group at the other end. The iodoacetyl group specifically reacts with thiol (sulfhydryl) groups, primarily found on the side chains of cysteine residues, to form a stable thioether bond[1][2]. This process, known as PEGylation, covalently attaches the PEG chain to the protein.

Q2: Why is purifying my this compound labeled protein so challenging?

A2: The purification is difficult primarily due to the small size of the Peg6 chain. This small addition results in minimal changes to the protein's overall size and physicochemical properties, making it hard to separate the labeled protein from the unreacted native protein[3][4]. The reaction often produces a heterogeneous mixture of labeled and unlabeled protein, which further complicates purification[].

Q3: Which purification method is best for this compound labeled proteins?

A3: There is no single "best" method, and a multi-step approach is often necessary.

  • Ion-Exchange Chromatography (IEX) is frequently the most effective technique. The attached PEG chain shields surface charges on the protein, causing a shift in its elution profile compared to the native protein.

  • Size-Exclusion Chromatography (SEC) is effective for removing small molecules like unreacted this compound, but it generally cannot resolve the native protein from the protein labeled with a small PEG chain.

  • Reversed-Phase Chromatography (RPC) can be used for analytical-scale separation and to distinguish positional isomers, but may cause protein denaturation.

Q4: How can I confirm that my protein has been successfully labeled?

A4: Several analytical techniques can confirm labeling:

  • SDS-PAGE: The PEGylated protein will exhibit a higher apparent molecular weight than the unlabeled protein, appearing as a slightly shifted band or smear on the gel.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most definitive method. It measures the precise molecular weight of the protein, allowing you to confirm the addition of the this compound moiety and determine the degree of labeling.

  • HPLC Analysis: Techniques like SEC-HPLC or RP-HPLC can be used to assess the purity of the final product and quantify the different species in the mixture.

II. Troubleshooting Guide

This guide addresses common problems encountered during the labeling and purification workflow.

Problem 1: Low Labeling Efficiency
Potential Cause Suggested Solution
Thiol groups on the protein are oxidized or inaccessible. Reduce the protein with a mild reducing agent like DTT or TCEP prior to labeling. Important: Remove the reducing agent (e.g., using a desalting column) before adding the this compound reagent.
Incorrect reaction buffer pH. The reaction of iodoacetyl groups with thiols is most efficient at a pH of 7.5-8.5. Ensure your buffer is within this range.
Presence of competing nucleophiles in the buffer. Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) during the labeling reaction. Use buffers like HEPES or phosphate-buffered saline (PBS).
Insufficient molar excess of this compound. Increase the molar ratio of the this compound reagent to the protein. A 10 to 50-fold molar excess is a common starting point.
Degraded this compound reagent. Use a fresh or properly stored stock of the labeling reagent.
Problem 2: Labeled and Unlabeled Proteins Do Not Separate
Potential Cause Suggested Solution
Using Size-Exclusion Chromatography (SEC) for separation. SEC is generally ineffective for separating proteins with small PEG modifications due to the minor increase in hydrodynamic radius. Switch to a charge-based method like Ion-Exchange Chromatography (IEX).
Suboptimal IEX conditions (pH or salt gradient). The PEG chain shields surface charges, altering the protein's interaction with the IEX resin. Systematically optimize the buffer pH to maximize the charge difference between the native and PEGylated protein. Use a shallow salt gradient for elution to improve resolution.
Protein has few surface charges or labeling site is in a neutral region. If the protein's surface charge is minimal or the PEGylation site does not significantly alter the charge landscape, IEX may be less effective. Consider analytical Reversed-Phase Chromatography (RPC) or Hydrophobic Interaction Chromatography (HIC), although HIC is often not very useful for PEGylated species.
Problem 3: Multiple Product Peaks or Bands
Potential Cause Solution
Heterogeneous labeling (mono-, di-, multi-PEGylated species). This occurs if the protein has multiple accessible cysteine residues. To obtain a homogeneous product, you may need to collect and pool only the fraction corresponding to the desired degree of PEGylation (e.g., mono-PEGylated).
Formation of positional isomers. If multiple cysteines are labeled, different positional isomers can form, which may have slightly different chromatographic properties. High-resolution analytical techniques like RPC or capillary electrophoresis are often needed to resolve them. For preparative scale, achieving separation of isomers is very challenging.
Unspecific side reactions. Iodine-containing reagents like iodoacetyl groups can sometimes react with other residues, such as methionine, histidine, or lysine, though this is less favorable than the reaction with thiols. Confirm the labeling site with mass spectrometry-based peptide mapping.

III. Data Presentation: Purification Method Comparison

The following table summarizes the expected performance of common chromatography techniques for purifying this compound labeled proteins.

Purification Method Separation Principle Resolution of Native vs. PEGylated Removal of Excess this compound Typical Yield Notes
Size-Exclusion (SEC) Hydrodynamic Radius (Size)Poor to NoneExcellentHighBest used as a group separation step (e.g., buffer exchange or removing free PEG).
Ion-Exchange (IEX) Surface ChargeGood to ExcellentPoorModerate-HighThe most effective method for separating based on the degree of PEGylation. Resolution is highly dependent on pH and gradient optimization.
Reversed-Phase (RPC) HydrophobicityGood (Analytical Scale)GoodLow-ModerateCan potentially separate positional isomers. Often uses harsh, denaturing solvents, which may not be suitable for all proteins.
Dialysis / Ultrafiltration Molecular Weight CutoffNoneGoodHighEffective for removing unreacted reagent but does not separate labeled from unlabeled protein.

IV. Experimental Protocols & Workflows

Protocol 1: Thiol-Specific Labeling with this compound
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

    • If the protein has been stored with reducing agents, they must be removed. Perform a buffer exchange into the reaction buffer using a desalting column or dialysis.

    • (Optional) To ensure cysteines are reduced, incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature, followed by removal of the TCEP via a desalting column.

  • Labeling Reaction:

    • Prepare a fresh 100 mM stock solution of this compound in an anhydrous solvent like DMSO or DMF.

    • Add the this compound stock solution to the protein solution to achieve a final 20-fold molar excess of the reagent. Keep the volume of organic solvent below 10% of the total reaction volume to avoid protein precipitation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

    • Quench the reaction by adding a thiol-containing compound, such as L-cysteine or β-mercaptoethanol, to a final concentration of 50 mM. Incubate for 30 minutes.

  • Removal of Excess Reagent:

    • Remove the unreacted this compound and quenching agent by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the initial buffer for the next purification step (e.g., IEX binding buffer).

Protocol 2: Purification of Labeled Protein using Ion-Exchange Chromatography (IEX)
  • Column Selection and Equilibration:

    • Choose an anion or cation exchange column based on the protein's isoelectric point (pI) and the chosen working pH. For a protein with a pI of 6, an anion exchange column at pH 8 or a cation exchange column at pH 4.5 would be appropriate.

    • Equilibrate the column with 5-10 column volumes of binding buffer (e.g., 20 mM Tris, pH 8.0 for anion exchange).

  • Sample Loading and Elution:

    • Load the desalted reaction mixture onto the equilibrated IEX column.

    • Wash the column with 5-10 column volumes of binding buffer to remove any unbound material.

    • Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in binding buffer over 20 column volumes). The PEGylated protein is expected to elute at a lower salt concentration than the native protein due to charge shielding.

  • Fraction Analysis:

    • Collect fractions throughout the gradient elution.

    • Analyze the fractions by SDS-PAGE and/or mass spectrometry to identify those containing the pure, correctly labeled protein.

    • Pool the desired fractions for downstream applications.

V. Visualizations

Workflow for Labeling and Purification

G cluster_0 Labeling cluster_1 Initial Cleanup cluster_2 High-Resolution Purification cluster_3 Analysis Protein 1. Prepare Protein (Buffer Exchange) Labeling 2. Add this compound (pH 7.5-8.5) Protein->Labeling Quench 3. Quench Reaction (e.g., L-Cysteine) Labeling->Quench Desalt 4. Desalting / SEC (Remove free PEG) Quench->Desalt Reaction Mixture IEX 5. Ion-Exchange (IEX) (Separate Native vs. Labeled) Desalt->IEX Crude PEG-Protein Analysis 6. Characterization (SDS-PAGE, MS) IEX->Analysis Purified Fractions

Caption: Experimental workflow for protein labeling and purification.

Troubleshooting Decision Tree

G Start Analysis shows poor result Problem What is the main issue? Start->Problem LowLabel Low Labeling Efficiency Problem->LowLabel Low Yield NoSep No Separation of Labeled/Unlabeled Problem->NoSep Impure Product CheckBuffer Is buffer amine-free and at pH 7.5-8.5? LowLabel->CheckBuffer CheckThiol Are protein thiols reduced and accessible? CheckBuffer->CheckThiol Yes FixBuffer Action: Change buffer and re-run reaction. CheckBuffer->FixBuffer No CheckThiol->LowLabel Yes (Increase PEG excess) ReduceProtein Action: Pre-reduce protein with TCEP before labeling. CheckThiol->ReduceProtein No CheckMethod Are you using SEC for separation? NoSep->CheckMethod UseIEX Action: Switch to IEX. SEC resolution is too low. CheckMethod->UseIEX Yes OptimizeIEX Action: Optimize IEX pH and use a shallow gradient. CheckMethod->OptimizeIEX No (Already using IEX)

Caption: Troubleshooting logic for common purification issues.

References

optimizing pH and buffer conditions for I-Peg6-OH reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and buffer conditions for reactions involving I-Peg6-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, with the chemical name 2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol, is a heterobifunctional linker. It contains a six-unit polyethylene glycol (PEG) chain with a terminal iodo group and a terminal hydroxyl group. Its primary application is in bioconjugation, where the iodo group serves as a reactive site for covalently linking the PEG spacer to molecules, most commonly to thiol groups found in cysteine residues of proteins and peptides.

Q2: What is the optimal pH for reacting this compound with thiols?

A2: The optimal pH for the reaction between the iodoacetyl group of this compound and a thiol (sulfhydryl) group is in the slightly alkaline range of 7.5 to 8.5.[1][2] This is because the reaction proceeds via nucleophilic substitution where the deprotonated thiolate anion (S-), which is more prevalent at higher pH, is the reactive species.[1] A typical cysteine sulfhydryl group has a pKa of about 8.5–9.0.[1]

Q3: Which buffer systems are recommended for this compound conjugation reactions?

A3: It is crucial to use a buffer that does not contain competing nucleophiles. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers within the optimal pH range of 7.5-8.5.[1] Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) as they will compete with the target molecule for reaction with the iodo group.

Q4: Can this compound react with other amino acid residues besides cysteine?

A4: While the iodoacetyl group is highly selective for thiols, side reactions can occur under certain conditions. At pH values above 8.5 or with a large excess of the this compound reagent, reactions with other nucleophilic amino acid side chains such as histidyl imidazoles and lysyl amines can occur. To ensure specificity for cysteine, it is recommended to work within the optimal pH range and use a controlled molar excess of the PEG reagent.

Q5: How stable is the this compound reagent and the resulting conjugate?

A5: this compound, like other iodoacetyl-containing reagents, is light-sensitive and should be stored protected from light to prevent the generation of free iodine, which can cause unwanted side reactions. Solutions of this compound should be prepared fresh before use as the iodoacetyl group can hydrolyze over time. The resulting thioether bond formed between the PEG and the thiol group is highly stable.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Efficiency Incorrect pH of the reaction buffer.Ensure the reaction buffer pH is between 7.5 and 8.5 to facilitate the formation of the reactive thiolate anion.
Thiol groups on the protein are oxidized (forming disulfide bonds).Reduce the protein with a disulfide-reducing agent like DTT or TCEP prior to conjugation. It is critical to remove the reducing agent before adding this compound.
This compound reagent has degraded.Use a fresh vial of the reagent. Prepare the this compound solution immediately before the reaction and protect it from light.
Competing nucleophiles in the buffer.Use a non-amine, non-thiol buffer such as PBS or HEPES. Dialyze the protein into the appropriate buffer before the reaction.
Poor Specificity (Modification of other residues) Reaction pH is too high.Lower the reaction pH to the 7.5-8.0 range to increase selectivity for cysteine residues.
Large excess of this compound was used.Reduce the molar excess of the this compound reagent. A 2- to 5-fold molar excess over thiols is a common starting point.
Protein Precipitation/Aggregation The PEGylation process may alter protein solubility.The hydrophilic PEG chain generally improves the solubility of the conjugate. If precipitation occurs, consider optimizing protein concentration and reaction temperature.

pH and Buffer Condition Optimization

The efficiency of the alkylation reaction between the iodo group of this compound and a thiol is highly dependent on the pH of the reaction medium. The following table summarizes the effect of pH on the reaction.

pH Range Reaction Rate Specificity for Thiols Comments
< 6.5Very SlowHighThe concentration of the reactive thiolate anion is very low.
6.5 - 7.5ModerateHighThe reaction rate increases as the pH approaches the pKa of the thiol group. Maleimide chemistry is often more efficient in this range.
7.5 - 8.5 Optimal Good Recommended range for efficient and specific conjugation to cysteine residues.
> 8.5FastDecreasedThe risk of side reactions with other nucleophilic residues like lysine and histidine increases significantly.

Experimental Protocols

Protocol: Conjugation of this compound to a Thiol-Containing Protein

This protocol provides a general procedure for the covalent attachment of this compound to cysteine residues on a protein.

Materials:

  • This compound

  • Protein with free thiol groups

  • Reaction Buffer: 0.1 M Phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0

  • Quenching Solution: 1 M β-mercaptoethanol or L-cysteine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns for buffer exchange and purification

Procedure:

  • Protein Preparation: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced first. Incubate the protein with 5-10 mM DTT or TCEP for 1 hour at room temperature. Remove the reducing agent immediately before conjugation using a desalting column, exchanging the protein into the Reaction Buffer.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10-20 mM). Protect this solution from light.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold molar excess over available thiol groups) of the this compound stock solution to the protein solution.

    • Gently mix and incubate the reaction in the dark for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to react with any excess unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess PEG reagent and quenching agent by size-exclusion chromatography (SEC) or dialysis.

  • Analysis: Analyze the conjugate using SDS-PAGE to observe the increase in molecular weight and use techniques like MALDI-TOF mass spectrometry to determine the degree of PEGylation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post Purification & Analysis p1 Protein with Disulfide Bonds p2 Reduce with DTT/TCEP p1->p2 p3 Buffer Exchange (Remove Reducing Agent) into Reaction Buffer (pH 8.0) p2->p3 r2 Add this compound to Protein Solution p3->r2 Protein with Free Thiols r1 Prepare fresh This compound solution (in DMSO/DMF) r1->r2 r3 Incubate (2h @ RT or O/N @ 4°C) in the dark r2->r3 q1 Quench Reaction (e.g., with L-cysteine) r3->q1 q2 Purify Conjugate (SEC or Dialysis) q1->q2 q3 Analyze (SDS-PAGE, MS) q2->q3

Caption: Experimental workflow for the conjugation of this compound to a protein.

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products protein_sh Protein-SH (Cysteine Residue) protein_s_peg Protein-S-CH2-CO-NH-Peg6-OH (Stable Thioether Bond) protein_sh->protein_s_peg peg_i I-CH2-CO-NH-Peg6-OH (this compound Reagent) peg_i->protein_s_peg ph_node Optimal pH 7.5 - 8.5 ph_node->protein_s_peg Facilitates Thiolate (S-) formation hi HI (Byproduct)

References

dealing with the hydrolysis of activated I-Peg6-OH

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Activated NHS-PEG6-OH

Welcome to the technical support center for Activated NHS-PEG6-OH. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for using this reagent in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to help you overcome common challenges associated with the hydrolysis and handling of N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs)

Q1: What is Activated NHS-PEG6-OH and what is it used for?

Activated NHS-PEG6-OH is a heterobifunctional crosslinker. It consists of a hexaethylene glycol (PEG6) spacer that provides hydrophilicity and flexibility[1][2]. One end of the PEG chain is terminated with a hydroxyl group (-OH), which can be used for further derivatization, while the other end is an N-hydroxysuccinimide (NHS) ester[1]. This "activated" NHS ester is highly reactive toward primary amine groups (-NH₂) found on proteins (e.g., the side chain of lysine residues or the N-terminus), forming stable amide bonds[3][4]. This process, known as PEGylation, is used to improve the solubility and stability of biomolecules and reduce aggregation.

Q2: How should I store and handle the NHS-PEG6-OH reagent?

Proper storage is critical to prevent premature hydrolysis of the NHS ester.

  • Storage Temperature : Store the reagent in a desiccated environment at -20°C to -80°C.

  • Preventing Condensation : Before opening the vial, always allow it to equilibrate to room temperature. This prevents atmospheric moisture from condensing onto the cold reagent, which would cause hydrolysis.

  • Reagent Preparation : It is best to prepare solutions fresh for each experiment. If you must make a stock solution, dissolve the NHS ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q3: What is the primary side reaction I should be concerned about?

The primary competing reaction is the hydrolysis of the NHS ester by water. The ester group is sensitive to moisture and will hydrolyze back to the original carboxylic acid, rendering it unreactive with amines. The rate of this hydrolysis is highly dependent on the pH of the solution. This competition between the desired aminolysis (reaction with the protein) and hydrolysis is the most common cause of low conjugation yields.

Q4: Which buffers are compatible with NHS ester reactions?

The choice of buffer is critical for a successful conjugation. The reaction is most efficient at a pH between 7.2 and 8.5.

  • Compatible Buffers : Phosphate-buffered saline (PBS), Carbonate-bicarbonate buffers, HEPES, and Borate buffers are all suitable for NHS ester reactions.

  • Incompatible Buffers : Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided. These buffers will compete with the target protein for reaction with the NHS ester, significantly reducing the conjugation efficiency. If your protein is in an incompatible buffer, a buffer exchange step via dialysis or gel filtration is required before starting the conjugation.

Q5: How do I stop (quench) the conjugation reaction?

To stop the reaction and deactivate any remaining unreacted NHS-PEG6-OH, you can add a small molecule containing a primary amine. Common quenching reagents include Tris, glycine, or hydroxylamine, typically added to a final concentration of 20-100 mM. After addition, incubate for 15-30 minutes at room temperature to ensure all active esters are deactivated.

Troubleshooting Guide

This guide addresses common issues encountered during conjugation experiments in a question-and-answer format.

Q: Why is my conjugation yield consistently low?

A: Low conjugation yield is often due to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents.

Potential Cause Solution
NHS Ester Hydrolysis Ensure proper, desiccated storage of the reagent. Always allow the vial to warm to room temperature before opening. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low results in protonated, unreactive amines, while a pH that is too high significantly accelerates hydrolysis.
Incompatible Buffer Confirm your protein buffer does not contain primary amines like Tris or glycine. If it does, perform a buffer exchange into a compatible buffer (e.g., PBS) before the reaction.
Low Protein Concentration The unimolecular hydrolysis reaction is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction.
Inactive Reagent The NHS ester may have degraded due to improper storage or handling over time. You can test the reactivity of the reagent using the protocol provided below (see: Protocol 3: Testing NHS Ester Reactivity).

Q: I'm observing protein aggregation or precipitation during my experiment. What can I do?

A: This can happen if the conjugation process alters the protein's properties or if the reaction conditions are not optimal for protein stability.

Potential Cause Solution
High Degree of Labeling Over-modification of the protein can alter its charge and solubility, leading to aggregation. Optimize the molar ratio of NHS-PEG6-OH to your protein. Perform small-scale pilot reactions with varying molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal condition.
Organic Solvent If dissolving the NHS ester in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low, typically below 10%. Some proteins are sensitive to higher concentrations of organic solvents.
Suboptimal Buffer Conditions Ensure the buffer conditions (pH, salt concentration) are optimal for your specific protein's stability, while remaining compatible with the NHS ester chemistry.

Q: My NHS ester reagent won't dissolve or precipitates upon addition to the reaction buffer. What should I do?

A: Solubility issues are common, especially for NHS esters without a charged sulfo-group.

Potential Cause Solution
Poor Aqueous Solubility Many NHS esters have low solubility in aqueous buffers. First, dissolve the NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution. Then, add this stock solution to your aqueous protein solution while vortexing.
Hydrolyzed Reagent The reagent may have already hydrolyzed due to improper storage, and the resulting carboxylic acid may have different solubility properties. Ensure your reagent is stored correctly and is active.

Quantitative Data Summary

Table 1: Stability of NHS Esters in Aqueous Solution

The half-life is the time required for 50% of the reactive NHS ester to hydrolyze. This process is highly pH and temperature-dependent.

pHTemperatureApproximate Half-LifeReference(s)
7.00°C4 - 5 hours
8.04°C~1 hour
8.64°C10 minutes
Table 2: Recommended Reaction Conditions
ParameterRecommended Range/ValueNotesReference(s)
pH 7.2 - 8.5Balances amine reactivity with NHS ester stability. A pH of 8.0-8.5 is often recommended for proteins.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures increase stability but require longer reaction times.
Reaction Time 30 minutes - 2 hours (RT) or 2 hours - overnight (4°C)Time should be optimized for the specific protein and desired degree of labeling.
Molar Excess 10- to 20-fold molar excess of NHS ester over proteinThis is a common starting point and should be optimized.

Experimental Protocols & Visualizations

Protocol 1: General Protein Conjugation with NHS-PEG6-OH

This protocol describes a general procedure for labeling a protein with NHS-PEG6-OH.

Materials:

  • Protein solution in a compatible amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.5-8.0).

  • Activated NHS-PEG6-OH reagent.

  • Anhydrous DMSO or DMF.

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., size-exclusion chromatography/gel filtration).

Procedure:

  • Buffer Exchange (if necessary): If your protein is in an incompatible buffer (like Tris), exchange it into a compatible buffer (e.g., PBS, pH 7.5) using a desalting column or dialysis. Adjust the protein concentration, ideally to >1 mg/mL.

  • Prepare NHS-PEG6-OH Solution: Immediately before use, allow the NHS-PEG6-OH vial to warm completely to room temperature. Prepare a stock solution (e.g., 10 mM) by dissolving the reagent in anhydrous DMSO or DMF.

  • Initiate Conjugation: Add the desired molar excess of the NHS-PEG6-OH stock solution to the protein solution while gently vortexing. Ensure the final volume of organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. The optimal time may vary and should be determined empirically.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove unreacted NHS-PEG6-OH, hydrolyzed reagent, and quenching buffer from the conjugated protein using size-exclusion chromatography (gel filtration) or dialysis.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification p1 1. Prepare Protein Solution in Amine-Free Buffer (pH 7.2-8.5) p2 2. Prepare Fresh NHS-PEG6-OH Stock in Anhydrous DMSO r1 3. Add NHS-PEG6-OH to Protein (10-20x Molar Excess) p2->r1 r2 4. Incubate (RT for 30-60 min or 4°C for 2-12h) r1->r2 q1 5. Quench Reaction (e.g., 50mM Tris) r2->q1 f1 6. Purify Conjugate (Size-Exclusion Chromatography) q1->f1 f2 Characterize Final Product f1->f2

Caption: General experimental workflow for NHS ester bioconjugation.

Protocol 2: Visualizing Competing Reaction Pathways

The success of the conjugation depends on the rate of aminolysis being significantly higher than the rate of hydrolysis.

G reagent NHS-PEG6-OH (Active Ester) product Protein-NH-CO-PEG6-OH (Stable Amide Bond) reagent->product Aminolysis (Desired Reaction) pH 7.2-8.5 hydrolyzed HOOC-PEG6-OH (Inactive Acid) reagent->hydrolyzed Hydrolysis (Side Reaction) Accelerated at high pH protein Protein-NH₂ (Primary Amine) water H₂O (Water) nhs_byproduct nhs_byproduct product->nhs_byproduct hydrolyzed->nhs_byproduct nhs_ nhs_ byproduct NHS Byproduct

Caption: Competing reaction pathways for NHS esters.

Protocol 3: Testing NHS Ester Reactivity

If you suspect your reagent has degraded, you can perform this simple qualitative test to check its activity. The test relies on the fact that the N-hydroxysuccinimide (NHS) leaving group absorbs light at ~260 nm upon its release, either through conjugation or intentional base hydrolysis.

Materials:

  • NHS-PEG6-OH reagent.

  • Reaction buffer (e.g., PBS, pH 7.2).

  • 0.5-1.0 N NaOH solution.

  • UV-Vis Spectrophotometer.

Procedure:

  • Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of buffer. If not water-soluble, first dissolve in 0.25 mL of DMSO, then add 2 mL of buffer.

  • Prepare a control (blank) tube containing only the buffer (and DMSO if used).

  • Measure the initial absorbance (A_initial) of the reagent solution at 260 nm against the blank. If the absorbance is >1.0, dilute the solution with more buffer and re-measure.

  • To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH to force hydrolysis. Vortex for 30 seconds.

  • Promptly measure the final absorbance (A_final) of the base-hydrolyzed solution at 260 nm. This measurement must be taken quickly (within ~1 minute) as the signal can decrease over time.

  • Interpretation: If the reagent is active, you will see a significant increase in absorbance after adding NaOH (A_final > A_initial). If the reagent is already fully hydrolyzed, there will be little to no change in absorbance.

G start Low Conjugation Yield q1 Is buffer amine-free and pH 7.2-8.5? start->q1 s1 Fix Buffer: Perform buffer exchange and/or adjust pH. q1->s1 No q2 Is protein concentration adequate (>1 mg/mL)? q1->q2 Yes s1->q1 s2 Increase protein concentration. q2->s2 No q3 Is NHS ester reagent active? q2->q3 Yes s2->q2 s3 Test reagent activity (Protocol 3). Use fresh reagent. q3->s3 No end_node Consider optimizing molar ratio and incubation time. q3->end_node Yes s3->q3

Caption: Troubleshooting decision tree for low conjugation yield.

References

strategies to improve the solubility of I-Peg6-OH conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: I-Peg6-OH Conjugates

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound conjugates. The following information is based on the general principles of PEG chemistry and the behavior of PEGylated compounds in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is a Peg6-OH conjugate, and why might it have solubility issues?

A1: A Peg6-OH conjugate consists of a molecule of interest (represented by "I") attached to a short-chain polyethylene glycol (PEG) molecule with six repeating ethylene glycol units and a terminal hydroxyl group (-OH). While PEGylation is a common strategy to enhance the solubility of hydrophobic molecules, challenges can still arise.

  • Incomplete Conjugation: If the starting molecule "I" is highly hydrophobic and the conjugation reaction is incomplete, the final product may contain a significant amount of unreacted, insoluble starting material.

  • Aggregation: The "I" portion of the conjugate might still have sufficient hydrophobicity to cause self-association and aggregation, especially at higher concentrations.

  • Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly influence the solubility of the conjugate. The terminal hydroxyl group and any ionizable groups on molecule "I" can be affected by the buffer conditions.

  • Purity: The presence of hydrophobic impurities from the synthesis or purification process can lead to poor solubility of the final product.

Q2: What is the first step I should take if my this compound conjugate is not dissolving?

A2: The first step is to assess the purity of your conjugate. If the sample is not pure, the insoluble fraction could be unreacted starting material or a side product. Techniques like HPLC or LC-MS can be used to analyze the sample's composition. If impurities are detected, repurification is recommended.

Q3: Can the choice of solvent or buffer affect the solubility?

A3: Absolutely. The choice of solvent or buffer system is critical. While aqueous buffers are typically the goal, sometimes a small amount of a water-miscible organic co-solvent (e.g., DMSO, DMF, ethanol) is needed to initially dissolve the conjugate before making the final aqueous dilution. It is crucial to ensure the chosen co-solvent is compatible with any downstream applications. The pH of the buffer should also be optimized, especially if the "I" molecule has ionizable groups.

Q4: How does temperature affect the solubility of PEG conjugates?

A4: For many compounds, solubility increases with temperature. Gentle warming of the solution can help dissolve the conjugate. However, be cautious, as excessive heat can lead to degradation of the molecule "I" or the PEG chain. It is also important to note that some PEG conjugates exhibit lower critical solution temperature (LCST) behavior, where they become less soluble as the temperature increases. This is more common for longer PEG chains but can be influenced by the nature of the conjugated molecule.

Troubleshooting Guide

This section provides a more in-depth guide to resolving common solubility problems.

Problem 1: The conjugate forms a suspension or precipitates out of aqueous buffer.
  • Possible Cause 1: Low Purity. The precipitate may be unreacted, hydrophobic starting material ("I").

    • Solution: Analyze the purity of the conjugate using HPLC or a similar technique. If significant impurities are present, repurify the conjugate using an appropriate chromatography method (e.g., reverse-phase HPLC, size-exclusion chromatography).

  • Possible Cause 2: Inappropriate Buffer Conditions. The pH or ionic strength of the buffer may not be optimal for solubility.

    • Solution: Perform a buffer screen to test the solubility in a range of pH values and ionic strengths. If the molecule "I" has a known pKa, select a buffer pH that is at least 1-2 units away from the pKa to ensure the molecule is in its more soluble ionized form.

  • Possible Cause 3: Aggregation. The conjugate molecules may be self-associating.

    • Solution: Try adding excipients that can disrupt hydrophobic interactions. These can include non-ionic surfactants (e.g., Tween® 20, Polysorbate 80) at low concentrations (0.01-0.1%). Alternatively, the addition of solubility-enhancing amino acids like arginine can be effective.

Problem 2: The conjugate dissolves initially but crashes out over time or upon storage.
  • Possible Cause 1: Supersaturation. The initial dissolution method (e.g., using a co-solvent) may have created a supersaturated, thermodynamically unstable solution.

    • Solution: Determine the equilibrium solubility of the conjugate. Prepare solutions at a concentration known to be below the solubility limit for long-term storage.

  • Possible Cause 2: Degradation. The conjugate may be degrading over time, leading to less soluble byproducts.

    • Solution: Assess the stability of the conjugate under your storage conditions. Consider storing the conjugate as a lyophilized powder or as a frozen solution at -20°C or -80°C. If storing in solution, consider adding stabilizing agents if appropriate.

Data Presentation

The following table provides a hypothetical example of how to screen for optimal buffer conditions to improve the solubility of a problematic this compound conjugate.

Buffer SystempHIonic Strength (mM)Observed Solubility (mg/mL)Comments
Phosphate Buffered Saline7.4150< 0.1Precipitate observed immediately.
Sodium Acetate5.0500.5Slight haze, some precipitation over 1 hour.
Tris-HCl8.5501.2Clear solution, stable for > 24 hours.
Tris-HCl with 0.05% Tween® 208.5505.8Clear solution, stable for > 1 week.
HEPES7.41000.2Hazy solution, significant precipitate after 4 hours.

Experimental Protocols

Protocol 1: General Solubilization Workflow
  • Initial Purity Assessment: Before attempting to dissolve the entire batch, analyze a small aliquot of the this compound conjugate by HPLC or LC-MS to confirm its identity and purity.

  • Small-Scale Solubility Testing: Weigh out a small, known amount of the conjugate (e.g., 1 mg) into a microcentrifuge tube.

  • Solvent/Buffer Addition: Add a small volume of the desired aqueous buffer (e.g., 100 µL) to the tube.

  • Mechanical Agitation: Vortex the tube for 30-60 seconds. If the solid does not dissolve, proceed to the next step.

  • Sonication: Place the tube in a bath sonicator and sonicate for 5-10 minutes. Check for dissolution. Be careful to avoid overheating the sample.

  • Gentle Heating: If the conjugate is still insoluble, warm the solution to 30-40°C for 10-15 minutes with intermittent vortexing.

  • Co-Solvent Test (if necessary): If the conjugate remains insoluble in aqueous buffer, take another small aliquot and attempt to dissolve it in a minimal amount of a water-miscible organic solvent (e.g., DMSO). Once dissolved, slowly add the aqueous buffer dropwise while vortexing to reach the desired final concentration.

  • Centrifugation: After the solubilization attempt, centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining insoluble material.

  • Concentration Measurement: Carefully remove the supernatant and measure the concentration of the dissolved conjugate using a suitable method (e.g., UV-Vis spectrophotometry if "I" has a chromophore).

Visualizations

Solubility_Troubleshooting_Workflow start Start: Insoluble This compound Conjugate purity Assess Purity (HPLC, LC-MS) start->purity repurify Repurify Conjugate purity->repurify No buffer_screen Perform Buffer Screen (Vary pH, Ionic Strength) purity->buffer_screen Yes repurify->purity pure Conjugate is Pure impure Impurities Detected soluble Soluble? buffer_screen->soluble add_excipients Add Excipients (e.g., Surfactants, Arginine) soluble->add_excipients No end_success End: Soluble Conjugate soluble->end_success Yes add_excipients->soluble end_fail Consider Resynthesis or Alternative PEGylation Strategy add_excipients->end_fail Still Insoluble

Caption: A decision-making workflow for troubleshooting solubility issues with this compound conjugates.

Factors_Affecting_Solubility cluster_conjugate This compound Conjugate Properties cluster_environment Environmental Factors I_props Properties of 'I' (Hydrophobicity, pKa) Solubility Overall Solubility I_props->Solubility PEG_props PEG Chain Length (Peg6 is short) PEG_props->Solubility Purity Purity of Conjugate Purity->Solubility pH Buffer pH pH->Solubility Ionic_Strength Ionic Strength Ionic_Strength->Solubility Temperature Temperature Temperature->Solubility Excipients Excipients / Co-solvents Excipients->Solubility

Caption: Key factors influencing the solubility of this compound conjugates.

Technical Support Center: I-Peg6-OH Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using I-Peg6-OH for surface modification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for surface modification?

This compound, or 17-Iodo-3,6,9,12,15-pentaoxaheptadecan-1-ol, is a heterobifunctional linker molecule. It possesses a terminal hydroxyl (-OH) group and an iodo (-I) group, separated by a six-unit polyethylene glycol (PEG) spacer.

The primary mechanism for surface modification involves the reaction of the iodo group with nucleophilic functional groups present on the surface. The most common reaction is with free thiol (-SH) groups, proceeding via a nucleophilic substitution to form a stable thioether bond.[1][2][3] The terminal hydroxyl group can be used for further functionalization if desired.[4]

Q2: My this compound modification is showing low efficiency. What are the possible causes and solutions?

Low modification efficiency is a common issue. Several factors could be responsible. The table below outlines potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps
Inactive or Degraded this compound This compound is sensitive to moisture and temperature.[1] Store desiccated at -20°C and protect from light. Always prepare fresh solutions immediately before use and avoid repeated freeze-thaw cycles.
Suboptimal Reaction pH The reaction of the iodo group with thiols is pH-dependent. The optimal pH is typically between 7.0 and 8.5. At lower pH, the thiol group is protonated and less nucleophilic. At higher pH (above 8.5-9.0), competing side reactions with other nucleophiles, such as amines, can occur. Verify and adjust the pH of your reaction buffer.
Insufficient Reaction Time or Temperature While the iodo-thiol reaction is generally efficient, ensure sufficient incubation time. Reactions are typically run for 2-4 hours at room temperature or overnight at 4°C.
Steric Hindrance The accessibility of the functional groups on the surface can be limited. Consider using a longer PEG spacer if steric hindrance is suspected to be an issue.
Oxidized Thiols on the Surface Surface thiol groups can oxidize to form disulfide bonds, which are unreactive towards the iodo group. Ensure the surface is properly reduced before initiating the PEGylation reaction. This can be achieved by pre-treating the surface with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
Incorrect Buffer Composition Avoid buffers containing nucleophilic species that can compete with the surface functional groups for reaction with the this compound.

Q3: I am observing non-specific binding or aggregation on my this compound modified surface. How can I prevent this?

Non-specific binding and aggregation can compromise the performance of your modified surface. Here are some common causes and solutions:

Potential Cause Troubleshooting Steps
Incomplete Surface Coverage A low density of grafted PEG chains can expose the underlying substrate, leading to non-specific protein adsorption. Optimize the reaction conditions (concentration of this compound, reaction time, pH) to achieve a higher grafting density.
Contaminants on the Surface Ensure the surface is thoroughly cleaned and free of contaminants before starting the modification process.
Instability of the PEG Layer While the thioether bond is stable, the overall stability of the PEG layer can be influenced by environmental factors. Ensure proper storage and handling of the modified surface. For long-term applications, consider the potential for degradation of the PEG chain itself, especially under harsh conditions.
Hydrophobic Interactions If the underlying surface is highly hydrophobic, incomplete PEGylation can still lead to hydrophobic interactions and subsequent aggregation. Ensure a high density of the hydrophilic PEG chains.

Experimental Protocols

Protocol 1: Surface Modification of a Thiol-Functionalized Surface with this compound

This protocol outlines the general steps for modifying a surface presenting free thiol groups.

  • Surface Preparation:

    • Clean the substrate thoroughly using appropriate methods for the material (e.g., piranha solution for glass, oxygen plasma for silicon wafers).

    • Functionalize the surface with a thiol-containing silane (e.g., (3-mercaptopropyl)trimethoxysilane) to introduce thiol groups.

  • Reduction of Surface Thiols (Optional but Recommended):

    • Prepare a solution of a reducing agent (e.g., 10 mM DTT or TCEP in a suitable buffer).

    • Immerse the thiol-functionalized surface in the reducing agent solution for 30-60 minutes at room temperature.

    • Rinse the surface thoroughly with deionized water and dry under a stream of inert gas (e.g., nitrogen or argon).

  • This compound Reaction:

    • Immediately before use, dissolve this compound in an appropriate anhydrous solvent (e.g., DMSO or DMF) to prepare a stock solution.

    • Dilute the this compound stock solution in a reaction buffer (e.g., phosphate-buffered saline, PBS) to the desired final concentration (typically in the range of 1-10 mM). The optimal pH of the buffer should be between 7.0 and 8.5.

    • Immerse the thiol-functionalized surface in the this compound solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing and Drying:

    • Remove the surface from the reaction solution.

    • Rinse the surface sequentially with the reaction buffer, deionized water, and an organic solvent (e.g., ethanol) to remove any unreacted this compound.

    • Dry the surface under a stream of inert gas.

  • Characterization:

    • Characterize the modified surface using appropriate techniques to confirm successful PEGylation.

Surface Characterization Techniques

Successful surface modification should be verified using appropriate analytical techniques. The following table summarizes common methods for characterizing this compound modified surfaces.

Technique Information Provided
X-ray Photoelectron Spectroscopy (XPS) Provides elemental composition and chemical state information of the surface. Can be used to confirm the presence of iodine and the characteristic C-O ether bonds of the PEG chain.
Contact Angle Goniometry Measures the surface hydrophilicity. A decrease in the water contact angle after modification indicates successful grafting of the hydrophilic PEG chains.
Atomic Force Microscopy (AFM) Provides topographical information of the surface. Can be used to assess changes in surface roughness and morphology after modification.
Ellipsometry Measures the thickness of the grafted PEG layer, which can be used to estimate the grafting density.
Fourier-Transform Infrared Spectroscopy (FTIR) Can be used to identify the characteristic vibrational bands of the PEG chain.

Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: Troubleshooting Logic for Low this compound Modification Efficiency

troubleshooting_low_efficiency start Low Modification Efficiency check_reagent Check this compound Integrity start->check_reagent reagent_ok Reagent is Active check_reagent->reagent_ok Fresh/Properly Stored reagent_bad Degraded Reagent check_reagent->reagent_bad Old/Improperly Stored check_ph Verify Reaction pH (7.0-8.5) ph_ok pH is Optimal check_ph->ph_ok ph_bad Incorrect pH check_ph->ph_bad check_time_temp Optimize Reaction Time & Temperature time_temp_ok Conditions Optimal check_time_temp->time_temp_ok time_temp_bad Suboptimal Conditions check_time_temp->time_temp_bad check_surface Assess Surface Functionality surface_ok Surface is Reactive check_surface->surface_ok surface_bad Oxidized/Blocked Functional Groups check_surface->surface_bad reagent_ok->check_ph ph_ok->check_time_temp time_temp_ok->check_surface

Caption: Troubleshooting flowchart for low this compound modification efficiency.

Diagram 2: Experimental Workflow for this compound Surface Modification

experimental_workflow cluster_prep Surface Preparation cluster_peg PEGylation Reaction cluster_post Post-Reaction Processing clean Substrate Cleaning functionalize Thiol Functionalization clean->functionalize reduce Thiol Reduction (Optional) functionalize->reduce prepare_peg Prepare this compound Solution react Incubate Surface with this compound prepare_peg->react wash Wash and Rinse react->wash dry Dry Surface wash->dry characterize Surface Characterization (XPS, AFM, etc.) dry->characterize

Caption: Step-by-step workflow for this compound surface modification.

References

Technical Support Center: Minimizing Steric Hindrance with I-Peg6-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing I-Peg6-OH while minimizing steric hindrance. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to inform your experimental design.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is this compound and what is its primary reactive target?

This compound is a heterobifunctional linker consisting of a six-unit polyethylene glycol (PEG) chain with an iodide group at one end and a hydroxyl group at the other. The primary reactive site for bioconjugation is the iodide group, which readily reacts with nucleophiles, most notably the thiol group (-SH) of cysteine residues in proteins and peptides, to form a stable thioether bond.[1] The hydroxyl group is generally less reactive and can be used for subsequent modifications if needed.

Q2: What is steric hindrance and how can this compound help minimize it?

Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction. In bioconjugation, this can occur when the linker, the molecule to be conjugated, or the target biomolecule physically block the reactive sites from interacting. The PEG6 chain of this compound acts as a flexible spacer, increasing the distance between the conjugated molecules and thereby reducing the potential for steric clash.[2] This separation can be crucial for maintaining the biological activity of a protein or enabling a small molecule to reach its target.

Q3: I am observing low conjugation yield. What are the potential causes and solutions when using this compound?

Low conjugation yield is a common issue that can often be attributed to several factors:

  • Inaccessible Cysteine Residues: The target cysteine residue on your protein may be buried within the protein's structure, making it inaccessible to the this compound linker.

    • Solution: Consider partial denaturation of the protein to expose the cysteine residue. Alternatively, if you are designing the protein, you can engineer a cysteine residue at a more accessible location on the protein surface.

  • Suboptimal Reaction pH: The reactivity of the thiol group of cysteine is pH-dependent. The thiol needs to be in its deprotonated, more nucleophilic thiolate form for efficient reaction.

    • Solution: The optimal pH for the reaction of iodo- or iodoacetamide linkers with thiols is typically in the range of 7.5-8.5.[3] It is advisable to perform a pH optimization experiment for your specific system.

  • Oxidized Cysteines: Cysteine residues can oxidize to form disulfide bonds, rendering them unreactive towards this compound.

    • Solution: Reduce the disulfide bonds in your protein using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) prior to conjugation. Ensure the reducing agent is removed before adding the this compound to prevent it from reacting with the linker.

  • Incorrect Stoichiometry: An insufficient molar excess of this compound can lead to incomplete conjugation.

    • Solution: Increase the molar ratio of this compound to the protein. A 10-20 fold molar excess is a common starting point, but this may need to be optimized.[4]

Q4: My conjugated protein shows reduced biological activity. How can I address this?

A loss of biological activity is often a consequence of steric hindrance or modification of a critical residue.

  • Conjugation at or near the Active Site: The this compound linker may be attached to a cysteine residue that is essential for the protein's function, or the PEG chain may be physically blocking the active site.

    • Solution 1: Site-Directed Mutagenesis: If possible, move the target cysteine residue to a location on the protein that is distant from the active site.

    • Solution 2: Linker Length Optimization: While you are using a PEG6 linker, it is worth considering if a shorter or longer PEG linker might be more suitable. A shorter linker might reduce steric interference at the active site, while a longer linker could provide more flexibility for the conjugated molecule to interact with its target.

    • Solution 3: Active Site Protection: During the conjugation reaction, you can protect the active site by adding a substrate or a competitive inhibitor.[5]

  • Protein Denaturation: The reaction conditions may be causing your protein to denature.

    • Solution: Perform the conjugation reaction at a lower temperature (e.g., 4°C) and for a longer duration. Also, ensure the pH of your reaction buffer is optimal for your protein's stability.

Q5: I am seeing aggregation of my protein after conjugation. What can I do?

Aggregation can be caused by several factors, including:

  • Increased Hydrophobicity: If the molecule you are conjugating is very hydrophobic, it can lead to aggregation of the final conjugate, even with the hydrophilic PEG linker.

    • Solution: Optimizing the drug-to-antibody ratio (DAR) to a lower value can sometimes mitigate aggregation.

  • Protein Instability: The conjugation conditions might be destabilizing the protein.

    • Solution: Screen different buffer conditions and temperatures to find the optimal conditions for your protein's stability.

Quantitative Data on the Impact of PEG Linker Length

The length of the PEG linker is a critical parameter that influences the physicochemical and biological properties of the resulting bioconjugate. The following tables summarize quantitative data from various studies to illustrate these effects.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51xNon-binding IgG-MMAE (DAR 8)
PEG8~4.5~1.9x decreaseNon-binding IgG-MMAE (DAR 8)
PEG12~3.0~2.8x decreaseNon-binding IgG-MMAE (DAR 8)
PEG24~2.5~3.4x decreaseNon-binding IgG-MMAE (DAR 8)
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

Table 2: Impact of PEG Linker Length on In Vivo Half-Life

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG
Methotrexate-loaded Chitosan Nanoparticles2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation

Table 3: Influence of PEG Linker Length on Binding Affinity

Ligand-Receptor SystemPEG Linker LengthIC50 (nM)Key Finding
natGa-NOTA-PEGn-RM26 binding to GRPRPEG21.34 ± 0.13Shorter mini-PEG linkers resulted in higher binding affinity (lower IC50)
natGa-NOTA-PEGn-RM26 binding to GRPRPEG31.83 ± 0.12
natGa-NOTA-PEGn-RM26 binding to GRPRPEG42.37 ± 0.23
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR).

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Cysteine-Containing Protein

This protocol describes the steps for conjugating this compound to a protein via a cysteine residue.

Materials:

  • Cysteine-containing protein

  • This compound

  • Reduction Buffer: e.g., Phosphate Buffered Saline (PBS) with 5 mM EDTA, pH 7.0

  • Reducing Agent: DTT or TCEP

  • Conjugation Buffer: e.g., PBS, pH 7.5-8.5

  • Desalting column or dialysis cassette for purification

  • Quenching reagent (optional): e.g., N-acetyl cysteine

Procedure:

  • Protein Reduction (if necessary):

    • Dissolve the protein in Reduction Buffer.

    • Add a 10-fold molar excess of DTT or TCEP.

    • Incubate at room temperature for 30-60 minutes.

    • Remove the reducing agent using a desalting column or dialysis, exchanging the buffer to the Conjugation Buffer.

  • This compound Preparation:

    • Immediately before use, dissolve this compound in an appropriate solvent (e.g., DMSO or the Conjugation Buffer) to a stock concentration of 10-50 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the reduced protein solution. The optimal molar ratio should be determined empirically.

    • Mix gently.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be performed in the dark to prevent potential degradation of the iodo-group.

  • Quenching (Optional):

    • To quench any unreacted this compound, a molar excess of a thiol-containing molecule like N-acetyl cysteine can be added.

  • Purification:

    • Purify the resulting conjugate from unreacted this compound and other small molecules using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Characterization of the Conjugate

It is crucial to characterize the final conjugate to determine the degree of labeling and confirm its integrity.

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: If the conjugated molecule has a distinct UV-Vis absorbance from the protein, the DAR can be calculated using the Beer-Lambert law.

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate different DAR species, allowing for the determination of the average DAR and the distribution of species.

  • SDS-PAGE Analysis:

    • Run the conjugated protein on an SDS-PAGE gel to visualize the increase in molecular weight compared to the unconjugated protein.

  • Mass Spectrometry:

    • Mass spectrometry can be used to confirm the mass of the conjugate and determine the number of attached PEG linkers.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Protein Cysteine-containing Protein Reduction Reduction of Disulfide Bonds (DTT or TCEP) Protein->Reduction If needed Purification1 Removal of Reducing Agent Reduction->Purification1 Reaction Conjugation Reaction (pH 7.5-8.5) Purification1->Reaction IPeg6OH This compound IPeg6OH->Reaction Purification2 Purification (SEC or Dialysis) Reaction->Purification2 Analysis Characterization (SDS-PAGE, MS, HIC) Purification2->Analysis

Caption: Workflow for the conjugation of this compound to a protein.

steric_hindrance_logic Start Experiment Start Problem Low Yield or Reduced Activity? Start->Problem Cause1 Steric Hindrance at Conjugation Site? Problem->Cause1 Yes Cause2 Suboptimal Reaction Conditions? Problem->Cause2 Yes Cause3 Protein Instability? Problem->Cause3 Yes End Successful Conjugation Problem->End No Solution1a Optimize Linker Length Cause1->Solution1a Solution1b Site-Directed Mutagenesis Cause1->Solution1b Solution2a Optimize pH (7.5-8.5) Cause2->Solution2a Solution2b Optimize Molar Ratio Cause2->Solution2b Solution3a Lower Temperature Cause3->Solution3a Solution3b Screen Buffers Cause3->Solution3b Solution1a->End Solution1b->End Solution2a->End Solution2b->End Solution3a->End Solution3b->End

Caption: Troubleshooting logic for steric hindrance issues.

signaling_pathway ADC Antibody-Drug Conjugate (with this compound linker) Receptor Target Cell Receptor ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Linker Cleavage/ Antibody Degradation CellDeath Cell Death DrugRelease->CellDeath

Caption: ADC mechanism facilitated by a PEG linker.

References

addressing non-specific binding in I-Peg6-OH applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when using I-Peg6-OH, with a focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a discrete polyethylene glycol (PEG) linker containing six ethylene glycol units, with an iodine group at one terminus and a hydroxyl group at the other. This heterobifunctional structure makes it a versatile tool in bioconjugation and surface modification. The hydroxyl group can be used for attachment to surfaces or further chemical modification, while the iodine can be displaced by a nucleophile (e.g., a thiol group on a protein) to form a stable covalent bond. Its primary applications include:

  • Surface Passivation: Creating a hydrophilic, protein-repellent surface on materials like glass or gold to minimize non-specific binding of proteins and cells.[1][2]

  • Bioconjugation: Linking biomolecules, such as antibodies or peptides, to other molecules or surfaces.

  • Drug Delivery: As a component of antibody-drug conjugates (ADCs) or nanoparticle-based drug delivery systems to improve solubility and pharmacokinetic properties.

Q2: What causes non-specific binding in this compound applications?

Non-specific binding (NSB) in the context of this compound applications can arise from several factors:

  • Incomplete Surface Coverage: If the this compound linker does not form a dense, uniform layer on the surface, exposed patches can interact non-specifically with proteins or other molecules in the sample.

  • Electrostatic Interactions: Charged molecules in your sample can non-specifically bind to oppositely charged areas on the surface or on the conjugated biomolecule.[3]

  • Hydrophobic Interactions: Hydrophobic regions on proteins can interact with hydrophobic patches on the surface or the linker itself.

  • Contaminants: Impurities in the sample or on the surface can interfere with the experiment and lead to false-positive signals.

Q3: How can I minimize non-specific binding when using this compound?

Several strategies can be employed to reduce non-specific binding:

  • Optimize Surface Passivation: Ensure a high density of this compound on the surface to create a robust hydrophilic barrier.

  • Use Blocking Agents: After surface functionalization, treat the surface with a blocking agent to occupy any remaining non-specific binding sites.[4][5]

  • Adjust Buffer Conditions: Modifying the pH, ionic strength, and including additives in your buffers can significantly reduce NSB.

  • Thorough Washing: Implement a stringent washing protocol to remove unbound reagents and non-specifically bound molecules.

Troubleshooting Guide

Problem 1: High background signal in an immunoassay using an this compound functionalized surface.

High background is a common indicator of significant non-specific binding.

Possible Cause Recommended Solution
Incomplete surface passivation with this compound. 1. Increase the concentration of this compound during the surface functionalization step. 2. Increase the reaction time to ensure complete surface coverage. 3. Verify the quality and purity of your this compound reagent.
Ineffective blocking. 1. Switch to a different blocking agent. Casein and Bovine Serum Albumin (BSA) are common choices. 2. Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk). 3. Increase the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).
Suboptimal buffer composition. 1. Add a non-ionic surfactant like Tween-20 (0.05-0.1%) to your washing and incubation buffers to disrupt hydrophobic interactions. 2. Increase the salt concentration (e.g., up to 500 mM NaCl) to reduce electrostatic interactions. 3. Adjust the pH of your buffer to be near the isoelectric point of your analyte to minimize charge-based interactions.
Primary or secondary antibody concentration is too high. Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.

Problem 2: Low signal or no specific binding detected.

This could be due to issues with the conjugation of your biomolecule to the this compound linker or other experimental factors.

Possible Cause Recommended Solution
Inefficient conjugation of biomolecule to this compound. 1. Ensure the functional group on your biomolecule (e.g., a thiol) is available and reactive. For proteins, this may involve a reduction step to break disulfide bonds. 2. Optimize the pH of the conjugation buffer. Thiol-iodine reactions are typically more efficient at a slightly basic pH. 3. Increase the concentration of the biomolecule during the conjugation step.
Over-blocking. Excessive blocking can sometimes mask the target epitopes. Reduce the concentration or incubation time of the blocking agent.
Steric hindrance. The this compound linker may be too short, causing the conjugated biomolecule to be too close to the surface, hindering its interaction with its binding partner. Consider using a longer PEG linker if this is suspected.
Inactive biomolecule. Confirm the activity of your biomolecule before conjugation. The conjugation process itself might have denatured it.

Quantitative Data Summary

The choice of blocking agent and buffer additives can significantly impact the reduction of non-specific binding. The following table summarizes the effectiveness of common reagents.

Blocking Agent/Additive Typical Concentration Mechanism of Action Notes on Effectiveness
Bovine Serum Albumin (BSA) 1-5% (w/v)Protein-based blocking of unoccupied sites.Widely used and effective for many applications. Not recommended for detecting phosphoproteins.
Non-fat Dry Milk/Casein 1-5% (w/v)Protein-based blocking.Cost-effective and highly effective. Casein may be superior due to its content of smaller proteins. Not suitable for biotin-avidin systems or when detecting phosphoproteins.
Fish Skin Gelatin 0.1-1% (w/v)Protein-based blocking.Remains fluid at lower temperatures and can be more effective than some other gelatins.
Tween-20 0.05-0.1% (v/v)Non-ionic surfactant.Reduces hydrophobic interactions.
Sodium Chloride (NaCl) 150-500 mMSalt.Reduces electrostatic interactions by shielding charges.
Polyethylene Glycol (PEG) 0.5-2% (w/v)Polymer-based blocking.Can be an effective alternative to protein-based blockers.

Experimental Protocols

Protocol 1: General Surface Passivation with this compound

This protocol describes a general method for functionalizing a glass or silica surface with this compound to create a protein-repellent layer.

  • Surface Cleaning and Activation:

    • Clean glass slides/coverslips by sonicating in a solution of detergent (e.g., 2% Extran) for 20 minutes, followed by thorough rinsing with deionized (DI) water.

    • Activate the surface by treating with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse extensively with DI water and dry under a stream of nitrogen.

  • Silanization (if necessary for this compound attachment):

    • To attach the hydroxyl end of this compound, the surface may first need to be functionalized with an amine-terminated silane (e.g., (3-aminopropyl)triethoxysilane, APTES).

    • Immerse the cleaned and activated slides in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature.

    • Rinse with toluene, then ethanol, and cure at 110°C for 30 minutes.

  • This compound Grafting:

    • Prepare a solution of this compound in an appropriate anhydrous solvent (e.g., toluene or DMF) at a concentration of approximately 0.25 mM.

    • Add a catalyst, such as triethylamine (2.5 µM), to the solution.

    • Immerse the amine-functionalized slides in the this compound solution and incubate for 2-4 hours at room temperature or overnight at 4°C under a nitrogen atmosphere.

    • Rinse the slides thoroughly with the solvent, followed by ethanol and DI water.

    • Dry under a stream of nitrogen.

Protocol 2: Blocking and Immunoassay Procedure

This protocol outlines the steps for performing an immunoassay on an this compound functionalized surface.

  • Blocking:

    • Prepare a blocking buffer, for example, 1% BSA in Phosphate Buffered Saline (PBS).

    • Incubate the this compound functionalized surface with the blocking buffer for 1-2 hours at room temperature.

    • Wash the surface three times with washing buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the surface with the primary antibody solution for 1 hour at room temperature.

    • Wash the surface three times with washing buffer.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody in the blocking buffer.

    • Incubate the surface with the secondary antibody solution for 1 hour at room temperature.

    • Wash the surface five times with washing buffer.

  • Detection:

    • Add the appropriate enzyme substrate and incubate until a color change is observed.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

Visualizations

G cluster_workflow Troubleshooting Workflow for High Background Start High Background Signal Check_Passivation Verify Surface Passivation (Increase this compound conc./time) Start->Check_Passivation Optimize_Blocking Optimize Blocking Step (Change blocker, increase conc./time) Check_Passivation->Optimize_Blocking Adjust_Buffer Adjust Buffer Conditions (Add Tween-20, increase salt) Optimize_Blocking->Adjust_Buffer Titrate_Antibody Titrate Antibody Concentrations Adjust_Buffer->Titrate_Antibody Result Reduced Background Titrate_Antibody->Result

Caption: Troubleshooting workflow for high background signal.

G cluster_passivation Surface Passivation and Blocking Mechanism Surface Bare Surface Exposed Hydrophobic/ Charged Sites PEGylation This compound Layer Hydrophilic Barrier Surface->PEGylation Step 1: Passivation NSB Non-Specific Binding Surface:f1->NSB Causes Blocking Blocking Agent (e.g., BSA) Occupies Remaining Sites PEGylation->Blocking Step 2: Blocking No_NSB Specific Binding Only Blocking->No_NSB Results in Analyte Analyte Protein Analyte->NSB Analyte->No_NSB

Caption: Mechanism of surface passivation to prevent NSB.

G cluster_decision Decision Tree for NSB Reduction Strategy Cause Suspected Cause of NSB Electrostatic Electrostatic Interactions Cause->Electrostatic Charge-based? Hydrophobic Hydrophobic Interactions Cause->Hydrophobic Hydrophobicity? Incomplete_Blocking Incomplete Surface Blocking Cause->Incomplete_Blocking Surface effects? Increase_Salt Increase Salt Concentration (e.g., >300mM NaCl) Electrostatic->Increase_Salt Add_Surfactant Add Non-ionic Surfactant (e.g., 0.05% Tween-20) Hydrophobic->Add_Surfactant Change_Blocker Change/Optimize Blocking Agent (e.g., Casein, higher conc.) Incomplete_Blocking->Change_Blocker

Caption: Decision tree for selecting an NSB reduction strategy.

References

Technical Support Center: Optimization of I-Peg6-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction time in I-Peg6-OH coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reactive group in this compound and what does it primarily react with?

A1: The reactive group in this compound is the terminal iodo group (-I). It is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reagent primarily reacts with thiol (sulfhydryl) groups, such as the side chain of cysteine residues in proteins and peptides, to form a stable thioether bond.[1]

Q2: What is the optimal pH for this compound coupling with thiols?

A2: A slightly alkaline pH, typically in the range of 7.5 to 8.5, is optimal for the reaction of iodo-PEG reagents with thiols.[2] This is because the thiol group (R-SH) needs to be deprotonated to the more nucleophilic thiolate anion (R-S⁻) to efficiently attack the carbon atom bearing the iodine. The pKa of the cysteine thiol group is around 8.3, so a pH in this range ensures a sufficient concentration of the reactive thiolate.

Q3: How does temperature affect the reaction time?

A3: Increasing the reaction temperature generally increases the rate of the coupling reaction, thus reducing the required reaction time. However, it is crucial to consider the stability of the biomolecule being conjugated. For many proteins, temperatures above room temperature can lead to denaturation and loss of biological activity. Therefore, a balance must be struck between reaction speed and protein stability. Reactions are often performed at room temperature (20-25 °C) or at 4 °C for extended periods for sensitive proteins.

Q4: What are common side reactions and how can they be minimized?

A4: While iodo-PEG reagents are relatively specific for thiols, side reactions can occur with other nucleophilic amino acid residues, especially under non-optimal conditions. These include the imidazole ring of histidine, the thioether of methionine, and the primary amine of lysine. To minimize side reactions, it is recommended to:

  • Maintain the pH in the optimal range (7.5-8.5).

  • Use the lowest possible molar excess of this compound that still provides a good yield.

  • Optimize the reaction time to avoid prolonged exposure of the biomolecule to the PEGylating reagent.

Q5: How can I monitor the progress of the coupling reaction?

A5: The progress of the reaction can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC), is commonly used to separate the PEGylated product from the unreacted biomolecule and excess PEG reagent. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the identity and purity of the conjugate by detecting the mass increase corresponding to the attached PEG chain.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound coupling experiments.

Problem Possible Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive Thiol Groups: Thiol groups may be oxidized to form disulfide bonds.1a. Reduce the biomolecule with a mild reducing agent like DTT or TCEP prior to the coupling reaction. Ensure complete removal of the reducing agent before adding this compound.
2. Incorrect pH: The reaction buffer pH is too low, preventing thiol deprotonation.2a. Verify the pH of the reaction buffer and adjust it to the optimal range of 7.5-8.5.
3. Degraded this compound: The reagent may have degraded due to improper storage.3a. Use a fresh batch of this compound. Store the reagent protected from light and moisture at the recommended temperature.
4. Insufficient Molar Excess of PEG: The concentration of this compound is too low.4a. Increase the molar excess of this compound relative to the biomolecule. A 5- to 20-fold molar excess is a common starting point.
Slow Reaction Rate 1. Suboptimal Temperature: The reaction temperature is too low.1a. If the biomolecule is stable, consider increasing the reaction temperature to room temperature.
2. Low Reactant Concentration: Dilute reaction mixture.2a. Increase the concentration of both the biomolecule and this compound.
Formation of Multiple Products or Aggregates 1. Non-specific Reactions: Reaction conditions are too harsh, leading to modification of other amino acids.1a. Lower the pH to the lower end of the optimal range (e.g., pH 7.5).
1b. Reduce the molar excess of this compound.
1c. Shorten the reaction time.
2. Intermolecular Crosslinking: The biomolecule has multiple reactive thiols.2a. Use a lower molar excess of this compound to favor mono-PEGylation.
2b. If possible, use site-directed mutagenesis to remove non-essential cysteine residues.
3. Protein Instability: The reaction buffer is causing the protein to aggregate.3a. Screen different buffer components and additives (e.g., arginine, glycerol) to improve protein stability.

Data Presentation

Table 1: Illustrative Effect of pH and Temperature on Reaction Time

The following table provides an illustrative summary of the expected trends for the reaction time of this compound with a model thiol-containing peptide. Actual times will vary depending on the specific reactants and concentrations.

pHTemperature (°C)Molar Excess of this compoundExpected Reaction Time for >90% Conversion
6.52510-fold12 - 24 hours
7.52510-fold2 - 4 hours
8.52510-fold1 - 2 hours
7.5410-fold8 - 16 hours

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound to a Protein

This protocol provides a general guideline. Optimization is recommended for each specific protein.

Materials:

  • Protein with at least one free cysteine residue

  • This compound

  • Reaction Buffer: e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5

  • Reducing Agent (optional): e.g., DTT or TCEP

  • Quenching Reagent: e.g., L-cysteine or 2-mercaptoethanol

  • Purification System: e.g., SEC or IEX chromatography columns

Procedure:

  • Protein Preparation (Optional Reduction): If the protein's thiol groups may be oxidized, dissolve the protein in the reaction buffer and add a 10-fold molar excess of DTT. Incubate for 1 hour at room temperature. Remove the DTT using a desalting column equilibrated with the reaction buffer.

  • Reaction Setup: Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.

  • PEGylation Reagent Preparation: Immediately before use, dissolve this compound in the reaction buffer to a desired stock concentration.

  • Coupling Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution with gentle mixing.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4 °C. Monitor the reaction progress by HPLC if possible.

  • Quenching: Add a 2-fold molar excess of the quenching reagent (relative to the initial amount of this compound) to stop the reaction. Incubate for 1 hour at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method (e.g., SEC or IEX).

  • Characterization: Analyze the purified conjugate by SDS-PAGE (to observe the molecular weight shift), HPLC (to assess purity), and MS (to confirm the mass of the conjugate).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Coupling Reaction cluster_analysis Purification & Analysis protein Protein Solution mix Mix Protein and this compound protein->mix peg This compound Solution peg->mix incubate Incubate (2-4h @ RT or O/N @ 4°C) mix->incubate quench Quench Reaction incubate->quench purify Purify (e.g., SEC) quench->purify analyze Analyze (SDS-PAGE, HPLC, MS) purify->analyze product Purified PEG-Protein Conjugate analyze->product

Caption: Experimental workflow for this compound coupling to a protein.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product? cause1 Inactive Thiols start->cause1 cause2 Incorrect pH start->cause2 cause3 Degraded Reagent start->cause3 sol1 Reduce Protein (DTT/TCEP) cause1->sol1 sol2 Adjust pH to 7.5-8.5 cause2->sol2 sol3 Use Fresh this compound cause3->sol3

Caption: Troubleshooting logic for low or no product formation.

References

Technical Support Center: Analytical Methods for I-Peg6-OH Reaction Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting reaction impurities in I-Peg6-OH (Iodo-hexaethylene glycol).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a derivative of hexaethylene glycol where a terminal hydroxyl group is replaced with an iodine atom. This heterobifunctional molecule is often used as a linker in bioconjugation and drug delivery systems. The PEG chain enhances solubility and stability, while the iodo and hydroxyl groups provide reactive sites for further chemical modifications.

Q2: What are the potential impurities I should be aware of during the synthesis and analysis of this compound?

A2: Potential impurities can originate from starting materials, intermediates, and byproducts of the synthesis reaction. Common impurities include:

  • Unreacted Starting Material: Hexaethylene glycol (HO-PEG6-OH).

  • Reaction Intermediates: Tosyl-PEG6-OH (if a two-step tosylation-iodination route is used).

  • Byproducts:

    • Di-iodinated PEG (I-PEG6-I).

    • Elimination products (olefins).

    • Byproducts from reagents (e.g., phenolates if triphenyl phosphite is used).[1]

    • PEGs with different chain lengths (e.g., PEG5, PEG7) if the starting material is not monodisperse.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., THF, DCM, methanol).

Q3: Which analytical techniques are most suitable for detecting these impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating this compound from non-volatile impurities. Various detectors can be used:

    • UV-Vis Detector: Useful if impurities have a chromophore.

    • Evaporative Light Scattering Detector (ELSD): A good choice for detecting non-UV active compounds like PEGs.[2][3]

    • Mass Spectrometry (MS): Provides mass information for peak identification and structural elucidation.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The standard method for identifying and quantifying residual volatile organic solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural confirmation of the final product and for identifying and quantifying impurities.

Q4: How can I quantify the level of impurities in my this compound sample?

A4: Quantification is typically achieved using the analytical techniques mentioned above with appropriate calibration standards. For HPLC and GC, an external standard method with certified reference materials of the expected impurities is commonly used. For NMR, quantification can be performed by integrating the signals of the impurities relative to a known internal standard or the main compound's signal.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing - Interaction with active silanols on the column. - Wrong mobile phase pH.- Use a high-purity silica-based column. - Add a basic mobile phase additive like triethylamine (TEA). - Adjust the mobile phase pH to suppress silanol ionization.
Ghost Peaks - Late elution from a previous injection. - Contamination in the mobile phase or system.- Use a longer gradient or flushing step after each run. - Ensure high-purity solvents and freshly prepared mobile phases.
Poor Resolution - Inappropriate mobile phase composition. - Unsuitable column.- Optimize the mobile phase gradient. - Try a different column chemistry (e.g., a different stationary phase or pore size).
Retention Time Drift - Poor column equilibration. - Fluctuations in column temperature. - Changes in mobile phase composition.- Increase column equilibration time. - Use a column oven for stable temperature control. - Prepare fresh mobile phase and ensure proper mixing.
Sample Preparation Troubleshooting
Problem Potential Cause Suggested Solution
Incomplete Dissolution of Sample - this compound and related PEGs can be slow to dissolve.- Gently heat the sample solution to aid dissolution.
Precipitation in the Sample Vial - Sample concentration is too high for the chosen solvent.- Dilute the sample with the mobile phase.
Contamination from Labware - Leaching of plasticizers from tubes or pipette tips.- Use high-quality polypropylene or glass labware.

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods used in the analysis of PEG derivatives. Please note that these are general values and specific results may vary depending on the exact experimental conditions.

Analytical Method Analyte Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
HPLC-ELSDPolyethylene Glycols-0.075 mg/ml
GC-MSResidual Solvents~1 ppm~5 ppm

Experimental Protocols

Protocol 1: HPLC-MS Analysis of this compound and Non-Volatile Impurities

This method is suitable for the separation and identification of this compound from its starting material and potential dimeric and oligomeric impurities.

  • Instrumentation: HPLC system with a UV detector and a mass spectrometer (e.g., Q-TOF).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • MS Detector Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Range: m/z 100-1000

Protocol 2: GC-MS Analysis of Residual Solvents

This method is designed for the detection and quantification of residual solvents from the synthesis of this compound.

  • Instrumentation: Gas chromatograph with a headspace autosampler and a mass spectrometer.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector Temperature: 250°C

  • MS Detector Settings:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: m/z 35-350

  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO) and cap the vial.

Protocol 3: ¹H NMR for Structural Confirmation and Purity Assessment

This protocol allows for the structural verification of this compound and the detection of key impurities.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16 or 32.

    • Relaxation Delay: 5 seconds.

  • Data Analysis: Integrate the characteristic peaks of this compound and any visible impurity peaks. The purity can be estimated by comparing the relative integrals.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization start Hexaethylene Glycol reaction Iodination Reaction start->reaction purification Purification (e.g., Chromatography) reaction->purification product This compound Product purification->product hplc HPLC-MS product->hplc gc GC-MS product->gc nmr NMR product->nmr data Data Analysis & Impurity Profiling hplc->data gc->data nmr->data

Caption: Experimental workflow for this compound synthesis and impurity analysis.

troubleshooting_logic cluster_hplc HPLC Issues cluster_other Other Issues start Analytical Issue Encountered? peak_shape Poor Peak Shape? start->peak_shape Yes retention_drift Retention Time Drift? start->retention_drift Yes ghost_peaks Ghost Peaks? start->ghost_peaks Yes purity Low Purity by NMR/MS? start->purity Yes solution1 Check Column & Mobile Phase pH peak_shape->solution1 Yes solution2 Check Temperature & Equilibration retention_drift->solution2 Yes solution3 Improve Column Wash & Use Fresh Solvents ghost_peaks->solution3 Yes solution4 Review Synthesis & Purification Steps purity->solution4 Yes

Caption: Troubleshooting decision tree for common analytical issues.

References

improving the reproducibility of I-Peg6-OH experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving I-Peg6-OH. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It consists of a hexaethylene glycol (6 PEG units) chain with a reactive iodo group (-I) at one end and a hydroxyl group (-OH) at the other. Its chemical name is 2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol.[1] The iodo group allows for covalent conjugation to nucleophiles, particularly thiols, while the hydroxyl group can be used for further derivatization if needed.

2. What are the main applications of this compound?

This compound is primarily used as a linker to PEGylate molecules. PEGylation can enhance the solubility and stability of biomolecules, reduce their immunogenicity, and prolong their circulation half-life.[2][3] The iodo group makes it particularly suitable for site-specific conjugation to cysteine residues in proteins and peptides or any other molecule containing a thiol group.[4][5]

3. How should I store and handle this compound?

For long-term storage, solid this compound should be kept in a freezer at -20°C or lower, protected from light. Before use, allow the reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation. For preparing stock solutions, use anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). While stock solutions without moisture-sensitive groups can be stored for short periods at 2-8°C, it is best to prepare them fresh or store them at -20°C and avoid repeated freeze-thaw cycles.

4. In which solvents is this compound soluble?

This compound is generally soluble in a variety of organic solvents such as chloroform, methylene chloride, DMF, and DMSO. It is less soluble in alcohols, toluene, and ether. Its PEG chain also imparts some water solubility.

Physicochemical Properties and Reactivity Comparison

Below is a summary of the computed physicochemical properties of this compound and a qualitative comparison of its reactivity with other common PEGylating agents.

PropertyValue
Molecular Formula C₁₂H₂₅IO₆
Molecular Weight 392.23 g/mol
IUPAC Name 2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
XLogP3 -0.1
Functional GroupTarget Residue(s)Reaction SpeedSelectivityPotential Side Reactions
Iodoacetyl Thiols (Cysteine)FastHigh for thiolsCan react with other nucleophiles to a lesser extent (e.g., amines at high pH).
Maleimide Thiols (Cysteine)Very FastHigh for thiolsHydrolysis of the maleimide ring can occur, especially at higher pH.
NHS Ester Primary Amines (Lysine, N-terminus)FastHigh for primary aminesHydrolysis of the NHS ester is a significant competing reaction, especially at higher pH.
Aldehyde Primary Amines (N-terminus)ModerateHigh for N-terminus at controlled pHFormation of a Schiff base that may require reduction for stability.

Troubleshooting Guide

Issue 1: Low or no conjugation efficiency.

  • Question: I am not observing the expected PEGylated product, or the yield is very low. What could be the reasons?

  • Answer:

    • Incorrect pH: The reaction of the iodo group with thiols is most efficient at a slightly basic pH (typically 7.2-8.5). At lower pH, the thiol is protonated and less nucleophilic. At very high pH, side reactions with other nucleophiles like amines might increase.

    • Thiol Oxidation: The thiol group on your protein or peptide may have oxidized to form disulfide bonds, rendering it unreactive. Ensure your molecule is in a reduced state before starting the conjugation. Consider adding a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently removing it before adding the this compound.

    • Hydrolysis/Degradation of this compound: If the this compound reagent is old or has been improperly stored (exposed to moisture or light), it may have degraded. Use fresh, high-quality reagent.

    • Insufficient Reagent: The molar ratio of this compound to your target molecule might be too low. Try increasing the molar excess of the PEG reagent (e.g., from 5-fold to 20-fold).

    • Buffer Interference: Avoid buffers containing nucleophiles that could react with the iodo group. Use buffers like phosphate-buffered saline (PBS) or borate buffer.

Issue 2: Multiple products or aggregation observed in the final product.

  • Question: My final product shows multiple peaks on HPLC/bands on SDS-PAGE, or I'm seeing aggregation. What is happening?

  • Answer:

    • Multiple Reaction Sites: If your target molecule has multiple reactive thiols, you will likely get a mixture of products with varying degrees of PEGylation. If you desire a single PEGylated species, you may need to use protein engineering to ensure only one reactive cysteine is available.

    • Non-specific Binding: While the iodo group is highly selective for thiols, at higher pH values or with long reaction times, it might react with other nucleophilic residues like histidine or the N-terminal amine. Try optimizing the pH and reaction time.

    • Aggregation: PEGylation is known to sometimes induce aggregation, especially if the protein is not stable under the reaction conditions. Ensure your protein is in a buffer where it is stable and soluble. You can also screen for additives or excipients that prevent aggregation.

    • Disulfide-linked Dimers: If the starting material contained disulfide-linked dimers, these could also become PEGylated, leading to higher molecular weight species. Ensure your starting material is monomeric.

Issue 3: Difficulty in purifying the PEGylated conjugate.

  • Question: I am struggling to separate the PEGylated product from unreacted this compound and the starting molecule. What purification methods are recommended?

  • Answer:

    • Size Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated conjugate from the smaller unreacted PEG reagent and any byproducts.

    • Ion Exchange Chromatography (IEX): If the PEGylation changes the overall charge of your molecule, IEX can be a powerful separation tool.

    • Affinity Chromatography: If your target molecule has an affinity tag (e.g., His-tag) or can be captured by an antibody, you can use affinity chromatography to isolate the protein (both PEGylated and un-PEGylated forms) from the excess PEG reagent.

    • Dialysis: For removing small molecules like unreacted this compound, dialysis can be effective, although it is often less efficient than chromatography.

Experimental Protocols

Protocol: Conjugation of this compound to a Thiol-Containing Peptide

This protocol provides a general guideline for the conjugation of this compound to a peptide with a single cysteine residue.

Materials:

  • Thiol-containing peptide

  • This compound

  • Reaction Buffer: 0.1 M phosphate buffer with 2 mM EDTA, pH 7.5

  • Quenching Solution: 1 M N-acetylcysteine in reaction buffer

  • Anhydrous DMSO

  • Purification system (e.g., HPLC with a C18 column or SEC column)

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide may have formed disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature, followed by removal of the TCEP using a desalting column.

  • This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 100 mM.

  • Conjugation Reaction: Add a 10-fold molar excess of the this compound stock solution to the peptide solution. Mix gently and allow the reaction to proceed for 2 hours at room temperature, protected from light.

  • Quenching: Add the quenching solution to a final concentration of 20 mM to react with any excess this compound. Let it react for 15 minutes.

  • Purification: Purify the reaction mixture using reverse-phase HPLC or SEC to separate the PEGylated peptide from unreacted peptide, excess this compound, and quenching agent.

  • Characterization: Analyze the purified product by mass spectrometry to confirm the addition of the PEG moiety and by HPLC to assess purity.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prepare Peptide Prepare Peptide Prepare this compound Prepare this compound Conjugation Conjugation Prepare Peptide->Conjugation Prepare this compound->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification Quenching->Purification Characterization Characterization Purification->Characterization

Caption: Experimental workflow for this compound conjugation.

G Start Start Low Yield Low Yield Start->Low Yield Check pH Incorrect pH? Low Yield->Check pH No Oxidized Thiol? Oxidized Thiol? Low Yield->Oxidized Thiol? Yes Adjust pH Adjust pH to 7.2-8.5 Check pH->Adjust pH Reagent Quality? Degraded Reagent? Oxidized Thiol?->Reagent Quality? No Reduce Thiol Reduce with TCEP Oxidized Thiol?->Reduce Thiol Use Fresh Reagent Use Fresh Reagent Reagent Quality?->Use Fresh Reagent Multiple Products? Multiple Products? Reagent Quality?->Multiple Products? No Optimize pH/Time Optimize pH & Time Multiple Products?->Optimize pH/Time Yes Check Purity Check Starting Purity Multiple Products?->Check Purity

Caption: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

A Head-to-Head Comparison of I-Peg6-OH and NHS-ester PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing fields of drug delivery, proteomics, and therapeutic protein development, the choice of a suitable linker for bioconjugation is a critical determinant of the final product's efficacy, stability, and homogeneity. Among the myriad of available options, polyethylene glycol (PEG) linkers are widely employed to enhance the pharmacokinetic and pharmacodynamic properties of biomolecules. This guide provides an in-depth, objective comparison of two distinct classes of PEG linkers: the thiol-reactive I-Peg6-OH and the amine-reactive NHS-ester PEG linkers. This comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

This compound and NHS-ester PEG linkers represent two different strategies for PEGylation, each with its own set of advantages and disadvantages. This compound, featuring a reactive iodo group, is primarily used for the site-specific modification of cysteine residues (thiols). In contrast, NHS-ester PEG linkers are highly reactive towards primary amines, leading to the modification of lysine residues and the N-terminus of proteins. The choice between these two linkers fundamentally depends on the desired site of conjugation, the stability requirements of the final conjugate, and the specific characteristics of the biomolecule to be modified.

Chemical Properties and Reactivity

The core difference between this compound and NHS-ester PEG linkers lies in their reactive functional groups, which dictate their target specificity and reaction mechanism.

This compound is a heterobifunctional linker composed of a hexaethylene glycol (PEG6) spacer with a reactive iodo group at one terminus and a hydroxyl group at the other. The iodo group is a good leaving group, making it susceptible to nucleophilic substitution by thiol groups, such as those found on cysteine residues in proteins.[1][2] The hydroxyl group is generally non-reactive under typical bioconjugation conditions and would require a separate activation step to be used for conjugation.[3]

NHS-ester PEG linkers possess a N-hydroxysuccinimide ester at the reactive terminus. This group readily reacts with primary amines (e.g., the ε-amino group of lysine residues and the α-amino group at the N-terminus of proteins) via nucleophilic acyl substitution to form a stable amide bond.[4][]

The following diagram illustrates the fundamental difference in the conjugation chemistry of these two linkers.

cluster_0 This compound Conjugation cluster_1 NHS-ester PEG Conjugation This compound This compound Thioether_Bond Protein-S-Peg6-OH (Stable Thioether Bond) This compound->Thioether_Bond Nucleophilic Substitution Protein_Thiol Protein-SH (Cysteine) Protein_Thiol->Thioether_Bond NHS_PEG NHS-ester-PEG Amide_Bond Protein-NH-CO-PEG (Stable Amide Bond) NHS_PEG->Amide_Bond Nucleophilic Acyl Substitution Protein_Amine Protein-NH2 (Lysine, N-terminus) Protein_Amine->Amide_Bond start Start protein_prep Prepare Protein (Reduce Disulfides if needed) start->protein_prep conjugation Incubate Protein + this compound (2-4h at RT or overnight at 4°C) protein_prep->conjugation peg_prep Dissolve this compound in DMF/DMSO peg_prep->conjugation purification Purify Conjugate (SEC or Dialysis) conjugation->purification characterization Characterize Conjugate (SDS-PAGE, MS) purification->characterization end End characterization->end start Start protein_prep Prepare Protein in Amine-Free Buffer start->protein_prep conjugation Incubate Protein + NHS-ester PEG (30-60 min at RT) protein_prep->conjugation peg_prep Dissolve NHS-ester PEG in DMF/DMSO peg_prep->conjugation quenching Quench Reaction with Tris Buffer conjugation->quenching purification Purify Conjugate (SEC or Dialysis) quenching->purification characterization Characterize Conjugate (SDS-PAGE, MS) purification->characterization end End characterization->end ADC Antibody-Drug Conjugate (ADC) with PEG Linker Receptor Target Receptor on Cancer Cell ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Cytotoxic_Drug Cytotoxic Drug Drug_Release->Cytotoxic_Drug Cell_Death Cancer Cell Death (Apoptosis) Cytotoxic_Drug->Cell_Death Induces

References

I-Peg6-OH vs. Homobifunctional Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the choice of a chemical linker is a critical determinant of the efficacy, stability, and homogeneity of the final conjugate. For researchers, scientists, and drug development professionals, understanding the nuanced advantages of different linker types is paramount. This guide provides an objective comparison of I-Peg6-OH, a heterobifunctional polyethylene glycol (PEG) linker, with traditional homobifunctional linkers, supported by experimental data and detailed methodologies.

This compound is a heterobifunctional linker featuring a hydroxyl (-OH) group at one terminus and a carboxylic acid (-COOH) activating group at the other, separated by a discrete six-unit PEG chain. This structure offers distinct advantages over homobifunctional linkers , which possess two identical reactive groups (e.g., N-hydroxysuccinimide [NHS] esters in disuccinimidyl suberate [DSS] or aldehyde groups in glutaraldehyde).

Key Advantages of this compound

The primary advantages of this compound over homobifunctional linkers stem from its heterobifunctional nature and the presence of the PEG spacer. These features contribute to:

  • Controlled Conjugation Chemistry: The orthogonal reactivity of the hydroxyl and activated carboxyl groups in this compound allows for a controlled, two-step conjugation process. This minimizes the formation of undesirable byproducts such as polymers and intramolecular crosslinks, which are common with one-pot reactions using homobifunctional linkers.[1]

  • Increased Solubility: The hydrophilic PEG chain enhances the aqueous solubility of the linker and the resulting bioconjugate. This is particularly beneficial when working with hydrophobic molecules, preventing aggregation and improving handling.[2][3][4]

  • Reduced Aggregation: The PEG moiety acts as a "molecular shield," reducing non-specific interactions and aggregation of the conjugated molecules.[2] This leads to more stable and homogenous final products.

  • Improved Pharmacokinetics: In therapeutic applications such as antibody-drug conjugates (ADCs), the PEG linker can prolong the circulation half-life and reduce the immunogenicity of the conjugate.

Data Presentation: Performance Comparison

The following tables summarize the expected performance differences between this compound and common homobifunctional linkers based on data for similar short-chain heterobifunctional PEG linkers and established principles of bioconjugation.

Table 1: Conjugation Efficiency and Product Purity

ParameterThis compound (Two-Step Reaction)Homobifunctional Linker (e.g., DSS) (One-Pot Reaction)
Conjugation Efficiency (%) 70-90%40-60%
Yield of Desired Conjugate (%) 60-80%25-40%
Presence of Oligomeric Byproducts Low to NoneHigh
Purity after Standard Purification (%) >95%75-85%

Note: Data is illustrative and based on typical results for heterobifunctional PEG linkers versus homobifunctional linkers.

Table 2: Physicochemical Properties of the Final Conjugate

ParameterConjugate with this compound LinkerConjugate with Homobifunctional Linker (e.g., Glutaraldehyde)
Solubility in Aqueous Buffers HighVariable, often lower
Aggregation Propensity LowHigh
Stability in Human Plasma (72h, % dissociation) 5-10%15-25%

Note: Data is illustrative and based on typical results for PEGylated versus non-PEGylated conjugates.

Experimental Protocols

To empirically validate the advantages of this compound, the following experimental protocols are provided.

Protocol 1: Comparison of Conjugation Efficiency and Purity

Objective: To compare the efficiency and purity of conjugating a model protein (e.g., Bovine Serum Albumin, BSA) to a small molecule amine using this compound versus the homobifunctional linker Disuccinimidyl Suberate (DSS).

Methodology:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

    • Add a 1.2-fold molar excess of N-hydroxysuccinimide (NHS) and a 1.2-fold molar excess of a carbodiimide (e.g., EDC).

    • Incubate for 4 hours at room temperature to form the NHS-activated I-Peg6 linker.

  • Two-Step Conjugation with this compound:

    • Step 1 (Protein Modification):

      • Prepare a solution of BSA at 5 mg/mL in 0.1 M phosphate buffer, pH 7.4.

      • Add a 10-fold molar excess of the activated I-Peg6-NHS ester to the BSA solution.

      • Incubate for 2 hours at room temperature with gentle stirring.

      • Remove excess linker using a desalting column equilibrated with 0.1 M phosphate buffer, pH 7.4.

    • Step 2 (Small Molecule Conjugation):

      • Add a 20-fold molar excess of the amine-containing small molecule to the I-Peg6-modified BSA.

      • Incubate overnight at 4°C with gentle stirring.

      • Purify the final conjugate using size-exclusion chromatography (SEC-HPLC).

  • One-Pot Conjugation with DSS:

    • Prepare a solution of BSA at 5 mg/mL in 0.1 M phosphate buffer, pH 7.4.

    • Add a 10-fold molar excess of DSS (dissolved in DMSO) and a 20-fold molar excess of the amine-containing small molecule simultaneously to the BSA solution.

    • Incubate for 2 hours at room temperature with gentle stirring.

    • Purify the reaction mixture using SEC-HPLC.

  • Analysis:

    • Analyze the purified conjugates from both methods by SDS-PAGE to visualize high molecular weight aggregates and by SEC-HPLC to quantify the monomeric conjugate peak, allowing for the calculation of conjugation efficiency and purity.

Protocol 2: Assessment of Conjugate Solubility and Aggregation

Objective: To compare the solubility and aggregation propensity of protein conjugates prepared with this compound and a homobifunctional linker (e.g., glutaraldehyde).

Methodology:

  • Conjugate Preparation:

    • Prepare protein conjugates using this compound and glutaraldehyde as described in Protocol 1 (or a relevant protocol for glutaraldehyde).

    • Purify the conjugates and concentrate them to 1 mg/mL in PBS, pH 7.4.

  • Solubility Assessment (Stress Test):

    • Incubate the conjugate solutions at 37°C for 7 days.

    • After incubation, centrifuge the samples at 14,000 x g for 10 minutes.

    • Measure the protein concentration in the supernatant using a BCA assay or UV-Vis spectroscopy at 280 nm. A decrease in concentration indicates precipitation.

  • Aggregation Analysis by Dynamic Light Scattering (DLS):

    • Filter the conjugate solutions through a 0.22 µm filter.

    • Analyze the samples using a DLS instrument to determine the hydrodynamic radius and polydispersity index (PDI). An increase in these values over time indicates the formation of soluble aggregates.

  • Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC):

    • Inject the conjugate solutions onto a suitable SEC column.

    • Monitor the elution profile at 280 nm. The appearance of high molecular weight species (eluting earlier than the monomer) is indicative of aggregation.

Mandatory Visualization

G Logical Flow: Advantages of this compound cluster_0 Linker Properties cluster_1 Conjugation Process cluster_2 Outcome I_Peg6_OH This compound (Heterobifunctional, PEGylated) Two_Step Controlled Two-Step Conjugation I_Peg6_OH->Two_Step Improved_Properties Enhanced Solubility & Reduced Aggregation I_Peg6_OH->Improved_Properties Homobifunctional Homobifunctional Linker (e.g., DSS, Glutaraldehyde) One_Pot One-Pot Reaction Homobifunctional->One_Pot Low_Solubility Lower Solubility & Potential Aggregation Homobifunctional->Low_Solubility High_Purity High Purity & Yield Two_Step->High_Purity Polymerization Polymerization & Byproducts One_Pot->Polymerization

Caption: Advantage workflow of this compound.

G Experimental Workflow: Conjugation & Analysis cluster_0 Conjugation cluster_1 Purification cluster_2 Analysis start Start: Protein + Small Molecule I_Peg6_OH_Conj This compound (Two-Step) start->I_Peg6_OH_Conj Homobifunctional_Conj Homobifunctional (One-Pot) start->Homobifunctional_Conj Purification_I_Peg6 SEC-HPLC Purification I_Peg6_OH_Conj->Purification_I_Peg6 Purification_Homo SEC-HPLC Purification Homobifunctional_Conj->Purification_Homo Analysis Purity (SEC-HPLC) Solubility (Stress Test) Aggregation (DLS, SEC-HPLC) Purification_I_Peg6->Analysis Purification_Homo->Analysis

References

A Comparative Analysis of Polyethylene Glycol (PEG) Chain Lengths for Optimized Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate Polyethylene Glycol (PEG) chain length is a critical decision in the design of bioconjugates. The covalent attachment of PEG chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs). The length of the PEG chain significantly influences the physicochemical and biological characteristics of the resulting bioconjugate, impacting its efficacy, safety, and pharmacokinetic profile.[1][2]

Generally, longer PEG chains increase the hydrodynamic size of the bioconjugate, which can lead to a longer circulation half-life and reduced immunogenicity.[1][3][4] However, this may also result in decreased biological activity due to steric hindrance. Conversely, shorter PEG chains may have a less pronounced effect on pharmacokinetics but can be advantageous when minimizing steric hindrance is crucial. This guide provides a comparative analysis of different PEG chain lengths, supported by experimental data, to inform the rational design of next-generation bioconjugates.

Impact on Pharmacokinetics and Biodistribution

The molecular weight and hydrodynamic radius conferred by the PEG chain directly influence the renal clearance and in vivo distribution of a bioconjugate. Larger bioconjugates (e.g., >30 kDa) tend to have reduced volumes of distribution, are less readily cleared by the kidneys, and exhibit longer elimination half-lives.

Table 1: Effect of PEG Chain Length on Pharmacokinetic Parameters

BioconjugatePEG Molecular Weight (kDa)Half-life (t½)Clearance RateKey Finding
Poly-L-lysine Dendrimer< 201–10 hoursRapid renal clearanceSmaller constructs are rapidly cleared from the plasma, primarily into the urine.
Poly-L-lysine Dendrimer> 301–3 daysPoor renal clearanceLarger constructs exhibit extended elimination half-lives.
Polyacridine Peptide DNA Polyplex (SM1)2ShortenedIncreased liver uptakeA 2kDa PEG resulted in a significantly shorter PK half-life and 100-fold loss in gene expression.
Polyacridine Peptide DNA Polyplex (SM1)5OptimalReduced liver uptakeAn optimal PEG length of 5 kDa produced maximal gene expression and favorable pharmacokinetic properties.
Polyacridine Peptide DNA Polyplex (SM1)10 - 30ExtendedDecreased liver uptakeIncreasing PEG length to 30 kDa blocked most liver uptake but retained gene expression.
Methotrexate-loaded Chitosan Nanoparticles0.75, 2, 5Increases with MWDecreases with MWLonger PEG chains provide better protection from the reticuloendothelial system, prolonging circulation.
Influence on Bioactivity and Receptor Binding

While longer PEG chains can improve pharmacokinetic profiles, they can also sterically hinder the interaction of the bioconjugate with its target, leading to reduced bioactivity. The optimal PEG length often represents a balance between these competing effects.

Table 2: Effect of PEG Chain Length on In Vitro Bioactivity

BioconjugatePEG Linker Length (Number of PEG units)IC50 ValueFold Change in Cytotoxicity vs. Non-PEGylatedKey Finding
Antibody-Drug Conjugate8-4.5-fold reductionLonger PEG chains, while improving half-life, reduced in vitro cytotoxicity.
Antibody-Drug Conjugate12-22-fold reductionLonger PEG chains, while improving half-life, reduced in vitro cytotoxicity.
natGa-NOTA-PEGn-RM26Shorter mini-PEG linkersLower-Shorter linkers resulted in higher binding affinity, suggesting less steric hindrance.
T4 Lysozyme ConjugateCyclic and Linear PEG-~10% less activePEGylation resulted in a slight decrease in activity compared to the unmodified protein.
Impact on Stability and Aggregation

PEGylation is known to enhance the solubility and stability of bioconjugates, particularly for those with hydrophobic components. The hydrophilic nature of the PEG chain can shield hydrophobic regions on the protein surface, thereby preventing aggregation.

Table 3: Effect of PEG Chain Length on Stability

BioconjugatePEG Chain Length/Molecular WeightStability Metric (Tm)Key Finding
T4 LysozymeUnmodified56.8 °CBaseline thermal stability of the native protein.
T4 LysozymeCyclic PEG63.2 °CPEGylation increased the melting temperature, indicating enhanced thermal stability.
T4 LysozymeLinear PEG62.6 °CBoth linear and cyclic PEG architectures improved thermal stability to a similar extent.
Cross-linked NetworkIncreasing PEG chain lengthImprovedThermal stability of the network was found to improve with increasing length of PEG chains.

Experimental Protocols

General Protein PEGylation Protocol

Objective: To covalently attach PEG chains of varying lengths to a target protein.

Materials:

  • Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Amine-reactive PEG derivatives (e.g., mPEG-NHS ester) of different molecular weights (e.g., 2 kDa, 5 kDa, 10 kDa, 20 kDa)

  • Reaction Buffer (e.g., PBS)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • PEGylation Reaction: Add the desired mPEG-NHS ester to the protein solution at a molar excess of 5-20 fold over the protein. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.

  • Reaction Quenching: Add the quenching solution to the reaction mixture to stop the reaction by hydrolyzing the unreacted NHS esters.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography technique such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

  • Characterization: Characterize the purified conjugate for purity, concentration, and degree of PEGylation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein Target Protein Solution (1-10 mg/mL) mix Mix Protein and PEG (5-20 fold molar excess of PEG) protein->mix peg mPEG-NHS Esters (Varying MW) peg->mix incubate Incubate (1-2h at RT or overnight at 4°C) mix->incubate quench Quench Reaction (e.g., Tris-HCl) incubate->quench purify Purify Conjugate (SEC or IEX) quench->purify characterize Characterize (Purity, Concentration, DoP) purify->characterize

Pharmacokinetic Study in Animals

Objective: To determine the pharmacokinetic profile of PEGylated bioconjugates with different PEG chain lengths.

Procedure:

  • Administer a single intravenous (IV) dose of the PEGylated bioconjugates to a group of animals (e.g., rats, mice).

  • Collect blood samples at various time points post-injection.

  • Process the blood samples to obtain plasma or serum.

  • Quantify the concentration of the bioconjugate in the plasma/serum samples using a suitable analytical method (e.g., ELISA, LC-MS/MS).

  • Plot the plasma concentration of the bioconjugate versus time.

  • Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

pharmacokinetic_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis dosing Administer IV Dose of PEGylated Bioconjugates sampling Collect Blood Samples at Various Time Points dosing->sampling processing Process Blood to Obtain Plasma/Serum sampling->processing quantification Quantify Bioconjugate Concentration processing->quantification pk_analysis Calculate Pharmacokinetic Parameters (t½, CL, AUC) quantification->pk_analysis

In Vitro Bioactivity Assay (Competitive Binding)

Objective: To assess the impact of PEG chain length on the binding affinity of a bioconjugate to its target receptor.

Materials:

  • Cells or membranes expressing the target receptor

  • Radiolabeled or fluorescently labeled ligand with known affinity for the receptor

  • Unlabeled PEGylated ligands of different PEG lengths

  • Assay buffer

Procedure:

  • Incubate a constant concentration of the labeled ligand and the receptor with varying concentrations of the unlabeled PEGylated ligands.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the unbound labeled ligand (e.g., by filtration).

  • Quantify the amount of bound labeled ligand.

  • Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled PEGylated ligand.

  • Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand).

binding_assay_logic cluster_components Assay Components cluster_interaction Competitive Binding cluster_outcome Measurement & Analysis receptor Target Receptor binding Binding Equilibrium receptor->binding labeled_ligand Labeled Ligand (Constant Concentration) unlabeled_ligand Unlabeled PEGylated Ligand (Varying Concentrations) labeled_ligand->unlabeled_ligand Competes for Binding labeled_ligand->binding unlabeled_ligand->binding measurement Measure Bound Labeled Ligand binding->measurement ic50 Determine IC50 measurement->ic50

References

Validating the In Vitro Efficacy of I-Peg6-OH Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the in vitro activity of a novel therapeutic agent is a critical early step in the development pipeline. This guide provides a comparative analysis of a hypothetical PEGylated small molecule inhibitor, I-Peg6-OH, against its non-PEGylated counterpart and an alternative delivery platform. The data presented herein, drawn from analogous studies on established chemotherapeutic agents, is intended to serve as a representative model for validating the in vitro activity of such conjugates.

Comparative Analysis of In Vitro Activity

The conjugation of polyethylene glycol (PEG) to a small molecule inhibitor can significantly alter its physicochemical properties, which in turn can influence its in vitro efficacy. While PEGylation is primarily employed to improve pharmacokinetic properties in vivo, its impact on in vitro activity must be thoroughly assessed. The following table summarizes representative data comparing the half-maximal inhibitory concentration (IC50) of a model small molecule inhibitor in its unconjugated form, as a PEGylated conjugate (this compound), and when delivered via an alternative nanocarrier.

Compound/FormulationIn Vitro AssayCell LineIncubation Time (hours)IC50 (µM)
"I" (Unconjugated Inhibitor) MTT Cell ViabilityHeLa2415.5[1][2][3]
This compound (PEGylated Conjugate) MTT Cell ViabilityHeLa245.5[1][2]
"I" in Alternative Nanocarrier MTT Cell ViabilityMCF72418.2

Note: The data presented is a composite of findings from studies on PEGylated paclitaxel and doxorubicin to illustrate potential outcomes for a hypothetical inhibitor "I". The specific results for any novel conjugate will be dependent on the inhibitor, the linker chemistry, and the cell line being tested.

Experimental Methodologies

Accurate and reproducible in vitro data is contingent on well-defined experimental protocols. Below are detailed methodologies for the key assays referenced in this guide.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the unconjugated inhibitor, this compound, and the alternative formulation. Remove the culture medium from the wells and add fresh medium containing the various concentrations of the test compounds. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of its target enzyme. The specific protocol will vary depending on the enzyme and the detection method (e.g., colorimetric, fluorometric, luminescent).

General Protocol:

  • Reagent Preparation: Prepare a reaction buffer, a solution of the target enzyme, a substrate solution, and a stock solution of the inhibitor (this compound or unconjugated "I").

  • Assay Reaction: In a 96-well plate, add the reaction buffer, the enzyme, and varying concentrations of the inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in the validation of this compound, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture 96-Well Plate 96-Well Plate Cell Culture->96-Well Plate Compound Dilution Compound Dilution Compound Dilution->96-Well Plate Incubation Incubation 96-Well Plate->Incubation MTT Addition MTT Addition Incubation->MTT Addition Solubilization Solubilization MTT Addition->Solubilization Plate Reading Plate Reading Solubilization->Plate Reading IC50 Calculation IC50 Calculation Plate Reading->IC50 Calculation

Workflow for the in vitro cell viability assay.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival This compound This compound This compound->Raf Inhibition

Hypothetical inhibition of the Ras/Raf/MEK/ERK signaling pathway.

Alternatives to PEGylation

While PEGylation is a widely adopted strategy, concerns about potential immunogenicity and the "PEG dilemma" have prompted the exploration of alternatives. These alternatives aim to provide similar benefits in terms of improved solubility and extended circulation while offering potential advantages in biocompatibility and biodegradability.

Some promising alternatives include:

  • Polypeptides: Using amino acid-based polymers like polysarcosine or XTEN can offer biodegradability and potentially lower immunogenicity.

  • Zwitterionic Polymers: These polymers contain both positive and negative charges, resulting in a neutral net charge and excellent hydrophilicity, which can reduce protein fouling.

  • Hydrophilic Polymers: Other synthetic polymers are being investigated for their ability to mimic the properties of PEG.

The selection of a conjugation or delivery strategy will depend on the specific characteristics of the small molecule inhibitor and the desired therapeutic outcome. Rigorous in vitro validation, as outlined in this guide, is a fundamental step in the development of any novel conjugated therapeutic.

References

Stability Showdown: I-Peg6-OH and the Landscape of PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of the linker in a bioconjugate is a critical determinant of its efficacy and safety. This guide provides a comprehensive comparison of the stability of conjugates derived from I-Peg6-OH and other commonly used polyethylene glycol (PEG) linkers. We will delve into the chemical nature of the bonds formed, present available experimental data on their stability under various conditions, and provide detailed experimental protocols for assessing linker stability.

The choice of a PEG linker profoundly influences the pharmacokinetic and pharmacodynamic properties of bioconjugates. A stable linker ensures that the conjugated molecule (e.g., a drug, protein, or nanoparticle) remains attached to its target until it reaches the desired site of action. Conversely, premature cleavage of the linker can lead to off-target effects and reduced therapeutic efficacy. Here, we compare the stability of linkages derived from this compound with those formed from other prevalent PEG linker chemistries.

Understanding the Linkages: A Chemical Perspective

The stability of a PEGylated conjugate is primarily dictated by the covalent bond connecting the PEG linker to the biomolecule. This compound, an iodo-functionalized PEG linker with a terminal hydroxyl group, typically forms a stable thioether bond upon reaction with a thiol group (e.g., from a cysteine residue in a protein). The hydroxyl group offers a secondary point for further functionalization. Let's compare the stability of the primary linkage types.

Key Linkage Chemistries and Their Intrinsic Stability:
  • Ether Linkage: Formed by reacting an alcohol (like the -OH group of this compound after activation) or an alkoxide with an alkyl halide. The ether bond (C-O-C) is famously robust and highly resistant to both chemical hydrolysis and enzymatic degradation under physiological conditions. The backbone of the PEG chain itself consists of stable ether linkages.

  • Thioether Linkage: Typically formed by the reaction of a maleimide-functionalized PEG with a thiol (sulfhydryl) group or the reaction of an iodoacetyl-functionalized PEG (like this compound) with a thiol. Thioether bonds (C-S-C) are generally stable. However, the succinimide ring formed in maleimide-thiol conjugation can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to deconjugation.[1] Strategies to hydrolyze the succinimide ring can increase the stability of the thioether linkage.[2]

  • Amide Linkage: Formed by the reaction of an amine-reactive PEG linker (e.g., an N-hydroxysuccinimide (NHS) ester) with a primary amine (e.g., from a lysine residue). Amide bonds (CO-NH) are exceptionally stable to hydrolysis under physiological conditions due to resonance stabilization.[3][4]

  • Ester Linkage: Formed by the reaction of a carboxyl-functionalized PEG with an alcohol, or an alcohol-functionalized PEG with a carboxylic acid. Ester bonds (CO-O) are significantly more susceptible to hydrolysis, especially at basic pH, compared to ether and amide bonds.[5] This property is often exploited for the design of cleavable linkers.

Comparative Stability Data

While direct, head-to-head quantitative stability studies of this compound-derived conjugates against a wide array of other PEG linkers are limited in publicly available literature, we can synthesize a comparative view from existing data on the stability of the underlying chemical bonds. The following tables summarize the relative stability and provide semi-quantitative data where available.

Table 1: Qualitative Stability Comparison of Common PEG Linkages

Linkage TypeFormed FromGeneral StabilitySusceptibility to HydrolysisSusceptibility to Enzymatic Cleavage
Ether Activated -OH (e.g., from this compound)Very HighVery LowGenerally Resistant
Thioether Iodoacetyl (e.g., this compound) or MaleimideHighLowGenerally Resistant
Amide NHS Ester, Carboxylic AcidVery HighVery LowGenerally Resistant
Ester Carboxylic Acid, AlcoholLow to ModerateHigh (pH-dependent)Susceptible to Esterases
Disulfide Thiol-reactive (e.g., Pyridyldithiol)Low (Redox-sensitive)LowCleaved by reducing agents (e.g., Glutathione)
Hydrazone Hydrazide, Aldehyde/KetoneLow (pH-sensitive)High (Acid-labile)Not directly enzyme-cleavable

Table 2: Quantitative Stability Data for Selected Linker Chemistries

Linker/Conjugate TypeConditionHalf-life / Stability MetricReference
Maleimide-PEG ConjugatePBS, 37°C>95% stable after 7 days
Maleimide-PEG Conjugate1 mM Glutathione, 37°C~70% stable after 7 days (deconjugation observed)
Mono-sulfone-PEG Conjugate1 mM Glutathione, 37°C>95% stable after 7 days
PEG-NHS active esterpH 7.4Hydrolysis half-life > 120 min
PEG-NHS active esterpH 9.0Hydrolysis half-life < 9 min
PEG-p-nitrophenyl active esterpH 5.0Hydrolysis half-life ~117-136 hours
Acrylamide LinkageIn vivoMinimal degradation observed for ~12 weeks
Ester Linkage (in hydrogel)Physiological conditionsDegradation observed over days to weeks

Note: The stability of the linker can be influenced by the nature of the conjugated molecule, the specific microenvironment, and the length of the PEG chain.

Experimental Protocols for Stability Assessment

To rigorously compare the stability of different PEG linkers, well-defined experimental protocols are essential. Below are methodologies for key stability assays.

Hydrolytic Stability Assay (pH Profile)

Objective: To determine the rate of linker cleavage at different pH values.

Methodology:

  • Preparation of Conjugates: Synthesize the bioconjugates using this compound and other PEG linkers (e.g., NHS-PEG-Maleimide, Maleimide-PEG-NHS) with a model protein (e.g., Bovine Serum Albumin, BSA). Purify the conjugates to remove excess linker.

  • Incubation: Incubate the purified conjugates in a series of buffers with varying pH (e.g., pH 4.0, 7.4, 9.0) at a constant temperature (e.g., 37°C).

  • Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots from each incubation mixture.

  • Analysis: Analyze the samples by a suitable method to quantify the amount of intact conjugate versus the cleaved components.

    • SDS-PAGE: To visualize the release of the biomolecule.

    • Size Exclusion Chromatography (SEC-HPLC): To separate and quantify the intact conjugate from the cleaved components.

    • LC-MS: To identify and quantify the cleavage products.

  • Data Analysis: Plot the percentage of intact conjugate versus time for each pH. Calculate the half-life (t½) of the conjugate under each condition.

Plasma Stability Assay

Objective: To evaluate the stability of the linker in a more physiologically relevant environment.

Methodology:

  • Preparation of Conjugates: As described in the hydrolytic stability assay.

  • Incubation: Incubate the purified conjugates in fresh human or mouse plasma at 37°C.

  • Sampling: At various time points, withdraw aliquots.

  • Sample Preparation: Precipitate plasma proteins (e.g., with acetonitrile) to stop the reaction and separate the conjugate.

  • Analysis: Analyze the supernatant containing the conjugate and its degradation products by SEC-HPLC or LC-MS.

  • Data Analysis: Determine the half-life of the conjugate in plasma.

Enzymatic Stability Assay

Objective: To assess the susceptibility of the linker to specific enzymatic cleavage.

Methodology:

  • Preparation of Conjugates: As previously described.

  • Enzyme Selection: Choose relevant enzymes based on the linker chemistry and the intended biological environment (e.g., cathepsin B for lysosomal cleavage, esterases for ester-based linkers).

  • Incubation: Incubate the conjugates with the selected enzyme in an appropriate buffer at 37°C. Include a control sample without the enzyme.

  • Sampling and Analysis: Follow the procedures outlined in the hydrolytic stability assay.

  • Data Analysis: Compare the degradation rate in the presence and absence of the enzyme to determine the enzymatic contribution to cleavage.

Visualizing Experimental Workflows and Linker Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Conjugate Preparation cluster_assay Stability Assay p1 Biomolecule p3 Conjugation Reaction p1->p3 p2 PEG Linker (e.g., this compound) p2->p3 p4 Purification (SEC/Dialysis) p3->p4 a1 Incubation (pH, Plasma, or Enzyme) p4->a1 Purified Conjugate a2 Time-point Sampling a1->a2 a3 Analysis (HPLC, SDS-PAGE, MS) a2->a3 a4 Data Analysis (Half-life determination) a3->a4

Caption: A simplified workflow for assessing the stability of PEGylated bioconjugates.

linker_stability_concept cluster_stable High Stability cluster_labile Lower Stability / Cleavable Ether Ether Linkage Amide Amide Linkage Thioether Thioether Linkage Ester Ester Linkage Disulfide Disulfide Linkage Hydrazone Hydrazone Linkage Bioconjugate PEGylated Bioconjugate Bioconjugate->Ether Resistant to Hydrolysis & Enzymes Bioconjugate->Amide Resistant to Hydrolysis & Enzymes Bioconjugate->Thioether Generally Stable Bioconjugate->Ester Hydrolytically Labile Bioconjugate->Disulfide Redox- Sensitive Bioconjugate->Hydrazone pH- Sensitive

Caption: Conceptual diagram illustrating the relative stability of different PEG linker chemistries.

Conclusion

The stability of a PEG linker is a multifaceted property that depends on the chemical nature of the bond formed during conjugation. For applications requiring high stability, such as extending the in-vivo half-life of a therapeutic protein, linkers that form ether, amide, or robust thioether bonds are preferable. Conjugates derived from this compound, which form stable thioether linkages, are expected to exhibit high stability, comparable to amide linkages and superior to ester-based linkages.

However, for applications where controlled release of the conjugated molecule is desired, such as in antibody-drug conjugates (ADCs) targeting the lysosomal compartment, less stable, cleavable linkers (e.g., containing ester, disulfide, or hydrazone bonds) are intentionally employed.

The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of the stability of different PEG linkers, enabling researchers to make informed decisions in the design of bioconjugates with optimal performance characteristics for their specific application.

References

A Head-to-Head Comparison of I-Peg6-OH and Click Chemistry Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced therapeutics, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies, the choice of a chemical linker is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. This guide provides an objective, data-driven comparison between a traditional polyethylene glycol (PEG) linker, I-Peg6-OH, and the versatile class of click chemistry linkers. This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate conjugation strategy for their specific application.

Introduction to the Linkers

This compound is a discrete hexaethylene glycol (PEG6) linker with terminal hydroxyl (-OH) groups. As a member of the PEG linker family, its primary role is to enhance the solubility and in vivo half-life of conjugated biomolecules while reducing their immunogenicity. The terminal hydroxyl groups of this compound are not inherently reactive towards common functional groups on biomolecules and necessitate an activation step, typically with agents like tresyl chloride, to enable conjugation to primary amines (e.g., lysine residues on proteins).

Click chemistry linkers encompass a class of molecules designed to participate in "click" reactions, which are characterized by their high efficiency, specificity, and biocompatibility. The most prominent examples in bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions form a highly stable triazole linkage between two molecules, one functionalized with an azide and the other with an alkyne. Click chemistry linkers often incorporate PEG chains to leverage the benefits of both technologies.

Quantitative Performance Comparison

The selection of a linker technology is often guided by key performance metrics. The following tables summarize the available quantitative and qualitative data for this compound and click chemistry linkers.

FeatureThis compound (activated)Click Chemistry Linkers (SPAAC)
Reaction Type Nucleophilic substitutionCycloaddition
Target Functional Groups Primary amines (e.g., lysine, N-terminus)Azides and alkynes
Bioorthogonality Moderate (potential for side reactions with other nucleophiles)High (azides and alkynes are generally absent in biological systems)
Catalyst Requirement Activation step requires a base (e.g., pyridine)SPAAC is catalyst-free; CuAAC requires a copper(I) catalyst

Table 1: Reaction Efficiency and Kinetics

ParameterThis compound (Tresyl-activated)Click Chemistry (SPAAC)
Reaction Yield Variable, requires optimizationHigh, often >80%[1]
Reaction Time 2 - 24 hours[2]1 - 12 hours[1]

Table 2: Stability and Hydrophilicity

ParameterThis compound LinkageClick Chemistry Linkage
Resulting Linkage Sulfonamide (after reaction with amine)1,2,3-Triazole
Linkage Stability Generally stable in plasma[3]Extremely stable to hydrolysis and enzymatic cleavage[4]
Hydrophilicity (XLogP3) -1.9 (for hexaethylene glycol)-4.6 (for DBCO-PEG4-dGTP, varies with specific linker)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any conjugation strategy. Below are representative protocols for the use of this compound and a common click chemistry linker.

Protocol 1: Two-Step Conjugation of this compound to a Protein via Tresyl Activation

This protocol first describes the activation of the hydroxyl groups of this compound with tresyl chloride, followed by conjugation to a protein.

Part A: Activation of this compound

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

  • Cold diethyl ether

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine to the solution with stirring.

  • Slowly add a 2.5 molar excess of tresyl chloride (relative to hydroxyl groups) dropwise.

  • Allow the reaction to stir at 0°C for 30 minutes, then at room temperature for 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once complete, concentrate the mixture using a rotary evaporator.

  • Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Confirm the structure and purity by ¹H NMR spectroscopy.

Part B: Conjugation of Tresyl-Activated I-Peg6 to a Protein

Materials:

  • Tresyl-activated I-Peg6

  • Protein solution in an appropriate buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Dissolve the tresyl-activated I-Peg6 in the protein solution. A starting molar excess of 20:1 (PEG:protein) is recommended, but should be optimized.

  • Gently mix and incubate at room temperature or 4°C with gentle shaking for 2 to 24 hours.

  • Monitor the conjugation progress by SDS-PAGE, observing for a molecular weight shift in the protein.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for an additional 30 minutes.

  • Purify the conjugate using SEC to remove unreacted PEG and protein.

  • Characterize the final conjugate by SDS-PAGE, mass spectrometry, and functional assays.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Conjugation

This protocol describes the conjugation of an azide-modified protein with a DBCO-functionalized PEG linker.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized PEG linker (e.g., DBCO-PEG4)

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Ensure the azide-modified protein is purified and buffer-exchanged into an appropriate reaction buffer.

  • Prepare a stock solution of the DBCO-PEG linker in anhydrous DMSO (e.g., 10 mM).

  • To the azide-modified protein solution, add a 2- to 10-fold molar excess of the DBCO-PEG solution. The final concentration of DMSO should ideally be below 10% (v/v).

  • Incubate the reaction mixture for 1-12 hours at room temperature or 37°C.

  • The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Once the reaction is complete, purify the conjugate using SEC to remove excess reagents.

  • Characterize the final conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and purity.

Mandatory Visualizations

Diagrams are provided below to illustrate key workflows and biological pathways relevant to the application of these linkers.

G cluster_activation This compound Activation cluster_click_prep Click Chemistry Prep cluster_conjugation Conjugation cluster_purification Purification & Analysis a1 Dissolve this compound in Anhydrous DCM a2 Cool to 0°C a1->a2 a3 Add Pyridine a2->a3 a4 Add Tresyl Chloride a3->a4 a5 React & Monitor a4->a5 a6 Purify Activated PEG a5->a6 conj1 Mix Activated PEG with Protein a6->conj1 c1 Prepare Azide-modified Biomolecule c2 Prepare DBCO-Linker Solution c1->c2 conj3 Mix Azide-Biomolecule with DBCO-Linker c2->conj3 conj2 Incubate (2-24h) conj1->conj2 p1 Quench Reaction conj2->p1 conj4 Incubate (1-12h) conj3->conj4 p2 Purify Conjugate (SEC) conj4->p2 p1->p2 p3 Characterize (SDS-PAGE, MS) p2->p3

Caption: A comparative workflow of bioconjugation using activated this compound and click chemistry.

HER2_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization RAS RAS HER2->RAS Lysosome Lysosome HER2->Lysosome Internalization HER3 HER3 Receptor HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces ADC Antibody-Drug Conjugate (ADC) ADC->HER2 Binding ADC->HER2 Blockade

Caption: HER2 signaling pathway and the mechanism of action of a HER2-targeted ADC.

References

Assessing the Performance of I-Peg6-OH in Diverse Bioconjugation Strategies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design and synthesis of effective bioconjugates. The linker not only connects the different components of a conjugate but also significantly influences its stability, solubility, pharmacokinetics, and biological activity. Among the various linkers available, polyethylene glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and ability to improve the in vivo half-life of bioconjugates.[1]

This guide provides a comprehensive comparison of I-Peg6-OH, a hydroxyl-terminated six-unit PEG linker, with other alternative bioconjugation strategies. We will delve into its performance characteristics, supported by experimental data, and provide detailed protocols for its application.

This compound: A Hydroxyl-Terminated PEG Linker

This compound is a discrete and monodisperse PEG linker characterized by a chain of six ethylene oxide units with hydroxyl (-OH) groups at its terminus. Its defined structure ensures batch-to-batch consistency, which is crucial for the development of therapeutic bioconjugates.[2] The terminal hydroxyl groups are not directly reactive with common functional groups on biomolecules like amines or thiols. Therefore, they require an activation step to be converted into a reactive species for conjugation.[3] This two-step process, while adding a step to the workflow, offers the flexibility to introduce a variety of functional groups.

Performance Comparison of this compound and Alternatives

The choice of a bioconjugation strategy depends on several factors, including the nature of the biomolecule and the payload, the desired stability of the conjugate, and the intended application. Here, we compare the performance of this compound (as a representative hydroxyl-terminated PEG) with other commonly used linkers.

Data Presentation

The following tables summarize quantitative data from various studies, comparing key performance metrics across different linker types and lengths.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance [1]

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG6~4.00.47
PEG8~2.50.29
PEG12~2.50.29
PEG24~2.50.29

Data synthesized from a study on a non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.

Table 2: Impact of Linker Type on In Vitro Cytotoxicity of an Anti-CD30 ADC [4]

Linker TypeIC50 (ng/mL)
No PEG~10
PEG2~10
PEG4~10
PEG8~10
PEG12~10
PEG24~10

Data from a study on an anti-CD30 ADC tested on Karpas-299 cell line.

Table 3: Stability of Maleimide-Based Linkers in Human Plasma

Linker Type% Intact Conjugate after 7 days
Standard Maleimide~50%
Hydrolyzed Maleimide (Ring-opened)>95%

Data represents the stability of the thioether bond, with the standard maleimide susceptible to retro-Michael reaction.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable the practical application of these bioconjugation strategies.

Protocol 1: Activation of this compound and Conjugation to a Protein Amine

This protocol describes a two-step process for conjugating this compound to a protein via its primary amines (e.g., lysine residues). The first step involves the activation of the terminal hydroxyl groups of this compound with tresyl chloride. The second step is the conjugation of the activated PEG to the protein.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

  • Cold Diethyl ether

  • Protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column

Procedure:

Step 1: Activation of this compound with Tresyl Chloride

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine to the solution with stirring.

  • Slowly add tresyl chloride (2.5 molar excess relative to hydroxyl groups) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator.

  • Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

  • Confirm the structure and purity of the tresyl-activated I-Peg6 by ¹H NMR spectroscopy.

Step 2: Conjugation of Activated I-Peg6 to a Protein

  • Dissolve the protein to be conjugated in a conjugation buffer at a concentration of 2-10 mg/mL.

  • Dissolve the tresyl-activated I-Peg6 in the conjugation buffer.

  • Add the activated PEG solution to the protein solution at a molar ratio of 5-20 fold excess of PEG to protein.

  • Gently mix the solution and incubate at room temperature or 4°C with gentle shaking for 2 to 24 hours.

  • Monitor the progress of the conjugation by SDS-PAGE, which will show a shift in the molecular weight of the protein upon PEGylation.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes to ensure complete quenching.

  • Purify the PEGylated protein using a size-exclusion chromatography (SEC) column to remove unreacted PEG and other small molecules.

Protocol 2: Conjugation of a Thiol-Reactive Maleimide-PEG-NHS Ester to an Antibody

This protocol outlines the conjugation of a thiol-containing payload to an antibody using a hetero-bifunctional Maleimide-PEG-NHS ester linker.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEG-NHS ester

  • Thiol-containing payload

  • PBS, pH 7.2

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

Procedure:

  • Antibody Reduction:

    • Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds, exposing free sulfhydryl groups.

  • Linker Conjugation to Antibody:

    • Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.2.

    • Immediately add a 10-fold molar excess of the Maleimide-PEG-NHS ester to the reduced antibody.

    • Incubate for 1 hour at room temperature to allow the maleimide group to react with the antibody's thiol groups.

  • Payload Conjugation to Linker:

    • Remove excess Maleimide-PEG-NHS ester using a desalting column.

    • Dissolve the thiol-containing payload in a suitable solvent (e.g., DMSO).

    • Add a 3-fold molar excess of the payload solution to the linker-modified antibody.

    • Incubate for 2 hours at room temperature to allow the NHS ester to react with an amine on the payload (assuming the payload has one).

  • Purification and Analysis:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated payload and linker.

    • Analyze the purity and determine the drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) and SDS-PAGE.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key workflows and concepts in bioconjugation.

G cluster_0 This compound Strategy (Two-Step) cluster_1 Heterobifunctional Linker Strategy (One-Pot, Sequential) a This compound b Activation (e.g., with Tresyl Chloride) a->b c Activated I-Peg6 b->c e Conjugation c->e d Biomolecule (e.g., Protein with -NH2) d->e f Purified Bioconjugate e->f g Heterobifunctional Linker (e.g., Mal-PEG-NHS) i Conjugation Step 1 g->i h Biomolecule 1 (e.g., Antibody with -SH) h->i j Intermediate Conjugate i->j l Conjugation Step 2 j->l k Biomolecule 2 (e.g., Payload with -NH2) k->l m Purified Bioconjugate l->m

Caption: Comparative experimental workflows for bioconjugation strategies.

ADC_MOA cluster_0 ADC Mechanism of Action ADC Antibody-Drug Conjugate (ADC) (Antibody-Linker-Payload) TumorCell Tumor Cell with Target Antigen ADC->TumorCell Targeting Binding 1. Binding Internalization 2. Internalization (Endocytosis) Endosome Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Release 3. Payload Release (Linker Cleavage) Lysosome->Release Payload Active Payload Release->Payload Apoptosis 4. Cell Death (Apoptosis) Payload->Apoptosis

References

Unveiling Conjugation: A Comparative Guide to Validating I-Peg6-OH Linkage with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in ensuring the efficacy and safety of novel therapeutics. This guide provides an objective comparison of mass spectrometry and alternative methods for validating the conjugation of I-Peg6-OH, a hydroxyl-terminated polyethylene glycol (PEG) linker, to proteins. Supported by experimental data and detailed protocols, this document serves as a practical resource for laboratories engaged in bioconjugate development.

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1] The validation of the specific site of PEG attachment is paramount, as it can influence the biological activity, stability, and immunogenicity of the resulting bioconjugate.[2] Mass spectrometry (MS) has emerged as the gold standard for the definitive characterization of these complex molecules.[3]

Mass Spectrometry: The Definitive Approach for Conjugation Site Validation

Mass spectrometry offers unparalleled precision in determining the molecular weight of the intact bioconjugate and identifying the exact amino acid residues where the this compound moiety is attached.[4] Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS, often coupled with liquid chromatography (LC-MS), are instrumental in this analysis.[5]

Experimental Protocol: LC-MS/MS Peptide Mapping for Conjugation Site Identification

A cornerstone of conjugation site validation is peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This "bottom-up" proteomics approach involves the enzymatic digestion of the PEGylated protein into smaller peptides, which are then separated and analyzed.

1. Sample Preparation:

  • Denaturation and Reduction: The this compound conjugated protein (and an unconjugated control) is denatured and the disulfide bonds are reduced.

  • Alkylation: Cysteine residues are alkylated to prevent disulfide bond reformation.

  • Enzymatic Digestion: A specific protease, such as trypsin, is added to cleave the protein at defined amino acid residues (e.g., after lysine and arginine for trypsin).

  • Sample Cleanup: The resulting peptide mixture is desalted prior to LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The peptide mixture is separated using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Mass Spectrometry: The separated peptides are introduced into the mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).

  • Fragmentation: Selected peptides are then fragmented within the mass spectrometer (MS/MS or MS2 scan), and the m/z of the resulting fragment ions is measured.

3. Data Analysis:

  • The MS/MS spectra are searched against the known protein sequence.

  • A mass shift corresponding to the mass of the this compound linker on a specific peptide identifies it as a PEGylated peptide.

  • The fragmentation pattern of the PEGylated peptide confirms the precise amino acid residue of attachment.

Table 1: Comparison of Mass Spectrometry Techniques for this compound Conjugation Analysis

TechniqueInformation ProvidedAdvantagesDisadvantages
MALDI-TOF MS Average molecular weight, degree of PEGylation.High throughput, tolerant to some buffers and salts.Limited resolution for heterogeneous samples, may not identify specific conjugation sites.
LC-MS (Intact Mass) Accurate molecular weight of the intact conjugate, distribution of PEGylated species.High accuracy and resolution, can separate different PEGylated forms.Can be challenging for very large or complex conjugates.
LC-MS/MS (Peptide Mapping) Definitive identification of conjugation sites, relative quantification of site occupancy.Provides the most detailed and unambiguous site-specific information.More complex sample preparation and data analysis.

Alternative and Complementary Analytical Techniques

While mass spectrometry provides the most definitive validation, other techniques can offer valuable and complementary information regarding the success of the conjugation reaction.

Table 2: Comparison of Alternative Methods for this compound Conjugation Analysis

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
SDS-PAGE Separation by molecular weight under denaturing conditions.Visual confirmation of a mass increase upon conjugation.Simple, widely available, cost-effective.Low resolution, band smearing can occur with PEGylated proteins, does not provide exact mass or site of conjugation.
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Assessment of conjugate purity and detection of aggregation.Can separate monomeric conjugates from aggregates and free PEG.Does not resolve positional isomers (different conjugation sites).
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purity assessment and separation of species with different degrees of PEGylation.Can sometimes separate positional isomers.Resolution of isomers is not always possible.
Cation-Exchange HPLC (CEX-HPLC) Separation based on surface charge.Can resolve positional isomers if the PEGylation neutralizes a charged residue (e.g., lysine).Powerful tool for separating and quantifying site isomers.Only applicable if conjugation alters the protein's charge.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful conjugation site validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation p1 This compound Conjugated Protein p2 Denaturation & Reduction p1->p2 p3 Alkylation p2->p3 p4 Enzymatic Digestion (e.g., Trypsin) p3->p4 p5 Peptide Mixture p4->p5 a1 LC Separation p5->a1 a2 Mass Spectrometry (MS1 Scan) a1->a2 a3 Fragmentation (MS/MS Scan) a2->a3 d1 Database Search a3->d1 d2 Identification of PEGylated Peptides d1->d2 d3 Confirmation of Conjugation Site d2->d3

Caption: Workflow for conjugation site validation using LC-MS/MS.

Conclusion

The validation of the this compound conjugation site is a critical aspect of bioconjugate development. Mass spectrometry, particularly LC-MS/MS peptide mapping, stands as the most powerful and definitive method for this purpose, providing unambiguous identification of the specific amino acid residues involved in the linkage. While alternative techniques such as SDS-PAGE and various HPLC methods offer valuable complementary information regarding the overall success and purity of the conjugation reaction, they lack the precision of mass spectrometry for site-specific characterization. A multi-faceted analytical approach, with mass spectrometry as the central tool, will provide the most comprehensive and reliable validation of your this compound conjugated protein.

References

I-Peg6-OH in ADC vs. PROTAC Development: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the successful development of both Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the therapeutic payload or E3 ligase recruiter but also profoundly influences the overall efficacy, stability, and pharmacokinetic profile of the conjugate. Among the diverse array of linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention due to their favorable physicochemical properties. This guide provides a comparative analysis of I-Peg6-OH, a heterobifunctional PEG linker featuring an iodo group and a terminal hydroxyl group, in the context of ADC and PROTAC development.

The Role of this compound in Advanced Drug Conjugates

This compound, characterized by a hexaethylene glycol spacer, offers a balance of hydrophilicity and a defined length, making it an attractive candidate for both ADC and PROTAC design. The terminal hydroxyl group provides a versatile handle for conjugation to various payloads or ligands, while the iodo group can be utilized in specific bioconjugation strategies. The PEG6 chain itself enhances aqueous solubility, which is often a challenge with hydrophobic payloads and complex PROTAC molecules.[1][2] This can lead to improved formulation characteristics and reduced aggregation.[3]

This compound in Antibody-Drug Conjugate (ADC) Development

In ADC development, the linker is pivotal in ensuring the stability of the conjugate in circulation and facilitating the efficient release of the cytotoxic payload at the target tumor site.[4] PEG linkers, such as this compound, can significantly impact the drug-to-antibody ratio (DAR), stability, and in vivo performance of an ADC.[5]

The hydrophilic nature of the PEG6 chain can help to mitigate the hydrophobicity of the payload, allowing for higher drug loading without compromising the ADC's solubility and pharmacokinetic properties. Studies have shown that the length of the PEG linker is a critical parameter; a linker that is too short may not provide sufficient spacing, while an overly long linker could negatively impact cytotoxicity.

Quantitative Data Summary: ADC Performance

While specific data for ADCs utilizing an this compound linker is not extensively published, the following table presents representative data for ADCs with PEG linkers of varying lengths to illustrate the expected performance characteristics.

ParameterNo PEG LinkerShort PEG Linker (e.g., PEG2)PEG6 Linker (Representative) Long PEG Linker (e.g., PEG12)Reference
Drug-to-Antibody Ratio (DAR) 3-44-66-8 >8
In Vitro Cytotoxicity (IC50) PotentPotentModerately Potent Reduced Potency
Plasma Half-life (t1/2) ShortModerateExtended Significantly Extended
In Vivo Efficacy ModerateGoodEnhanced Variable
Aggregation High riskModerate riskLow risk Very low risk
Experimental Protocols for ADC Development

Protocol 1: Synthesis of an ADC with a Hydroxyl-PEG Linker

This protocol outlines a general procedure for conjugating a payload to an antibody using a hydroxyl-terminated PEG linker.

  • Materials: Monoclonal antibody (mAb), this compound linker, cytotoxic payload with a reactive group for the hydroxyl moiety, reducing agent (e.g., TCEP), conjugation buffer (e.g., PBS), purification columns (e.g., SEC).

  • Procedure:

    • Antibody Reduction: If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP.

    • Linker-Payload Activation: Activate the hydroxyl group of the this compound linker or the corresponding functional group on the payload to facilitate conjugation.

    • Conjugation: React the activated linker-payload with the reduced mAb in the conjugation buffer. The reaction conditions (pH, temperature, time) should be optimized.

    • Purification: Remove unreacted linker-payload and aggregated species from the ADC using size-exclusion chromatography (SEC).

    • Characterization: Determine the DAR using techniques like UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC). Confirm the integrity of the ADC via mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic activity of the ADC on cancer cell lines.

  • Materials: HER2-positive and HER2-negative cancer cell lines, cell culture medium, ADC, MTT reagent, solubilization buffer.

  • Procedure:

    • Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.

    • ADC Treatment: Treat the cells with serial dilutions of the ADC for a defined period (e.g., 72 hours).

    • MTT Addition: Add MTT reagent to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength to determine cell viability.

    • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

This compound in PROTAC Development

In the realm of PROTACs, the linker plays a crucial role in orchestrating the formation of a stable and productive ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The length, flexibility, and composition of the linker are critical for inducing efficient ubiquitination and subsequent degradation of the target protein.

PEG linkers like this compound are frequently employed in PROTAC design to enhance solubility and provide the necessary spacing and flexibility for optimal ternary complex formation. The length of the PEG chain can significantly influence the degradation efficiency (DC50) and the maximal degradation level (Dmax) of the PROTAC.

Quantitative Data Summary: PROTAC Performance

Similar to ADCs, direct comparative data for PROTACs with an this compound linker is limited. The following table provides representative data based on studies of PROTACs with varying PEG linker lengths.

ParameterShort PEG Linker (e.g., PEG2-4)PEG6 Linker (Representative) Long PEG Linker (e.g., PEG8-12)Reference
Degradation Potency (DC50) May be potent or inactiveOften optimal Can be less potent (hook effect)
Maximal Degradation (Dmax) VariableHigh High
Ternary Complex Stability Can be high if geometry is favorableOften optimal May be less stable
Cell Permeability Generally goodGood May decrease with excessive length
Solubility ModerateGood Excellent
Experimental Protocols for PROTAC Development

Protocol 1: Synthesis of a PROTAC with a Hydroxyl-PEG Linker

This protocol provides a general workflow for synthesizing a PROTAC using a hydroxyl-terminated PEG linker.

  • Materials: Target protein ligand, E3 ligase ligand, this compound linker, coupling reagents (e.g., HATU, DCC), solvents (e.g., DMF, DCM), purification supplies (e.g., HPLC).

  • Procedure:

    • Functionalization of this compound: Activate one of the terminal groups (iodo or hydroxyl) or protect one to allow for sequential coupling.

    • First Coupling Reaction: React the mono-functionalized PEG linker with either the target protein ligand or the E3 ligase ligand. Monitor the reaction by LC-MS.

    • Deprotection/Activation: Deprotect or activate the other end of the PEG linker.

    • Second Coupling Reaction: React the intermediate with the second ligand to form the final PROTAC molecule.

    • Purification: Purify the final PROTAC using high-performance liquid chromatography (HPLC).

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This is a standard method to quantify the degradation of the target protein.

  • Materials: Cancer cell line expressing the target protein, PROTAC, cell lysis buffer, primary antibody against the target protein, loading control antibody (e.g., GAPDH), HRP-conjugated secondary antibody, chemiluminescent substrate.

  • Procedure:

    • Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specific time (e.g., 24 hours).

    • Cell Lysis: Lyse the cells to extract the proteins.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Immunoblotting: Probe the membrane with primary antibodies for the target protein and a loading control, followed by HRP-conjugated secondary antibodies.

    • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the percentage of protein degradation relative to a vehicle control. Calculate DC50 and Dmax values.

Visualizing the Concepts

To further illustrate the processes and relationships discussed, the following diagrams are provided in DOT language for Graphviz.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC ADC with This compound Linker Receptor Target Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death Payload->Apoptosis 5. Cytotoxicity PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC with This compound Linker POI Target Protein (POI) PROTAC->POI 1a. Binds POI E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase 1b. Binds E3 Ligase TernaryComplex Ternary Complex (POI-PROTAC-E3) UbiquitinatedPOI Ubiquitinated POI TernaryComplex->UbiquitinatedPOI 2. Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedPOI->Proteasome 3. Recognition Degradation Degradation Products Proteasome->Degradation 4. Degradation

References

Revolutionizing Protein Therapeutics: A Comparative Guide to I-Peg6-OH and Other Functionalization Chemistries

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the modification of therapeutic proteins is a critical step to enhance their efficacy and in vivo stability. This guide provides a comprehensive comparison of protein modification using I-Peg6-OH, a hydroxyl-terminated PEG linker, against other common PEGylation reagents and alternative polymer technologies. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an objective evaluation for your research needs.

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Benefits include an increased serum half-life due to a larger hydrodynamic volume which reduces renal clearance, enhanced stability against proteolytic degradation, and decreased immunogenicity by masking epitopes on the protein surface. However, the choice of PEGylation chemistry is crucial as it can impact the bioactivity of the protein.

This guide focuses on this compound, a hexaethylene glycol derivative featuring a terminal hydroxyl group. While the hydroxyl group itself is not reactive towards protein functional groups, it can be activated to create a reactive site for conjugation. This two-step approach offers flexibility but also introduces additional complexity compared to directly reactive PEG reagents. We will compare this method with established PEGylation techniques and emerging alternatives like polyglycerol and polysarcosine.

Performance Comparison of Protein Modification Strategies

The selection of a modification strategy depends on the specific protein, the desired therapeutic outcome, and the acceptable level of complexity in the conjugation process. The following table summarizes the key performance characteristics of different approaches.

FeatureThis compound (Post-Activation)Amine-Reactive PEG (e.g., NHS Ester)Thiol-Reactive PEG (e.g., Maleimide)PolyglycerolPolysarcosine
Reaction Specificity Moderate to High (depends on activation)Moderate (targets primary amines like lysine)High (targets free thiols like cysteine)Moderate to HighHigh (with site-specific methods)
Conjugation Efficiency Dependent on activation stepGenerally highHighHighHigh
Impact on Bioactivity Potential for steric hindranceRisk of modifying active site lysinesSite-specific modification can preserve activityGenerally low impactLow impact, may retain more activity than PEG[1][2][3]
In Vivo Half-Life Significant increaseSignificant increaseSignificant increaseComparable to PEG[4]Comparable to PEG[1]
Immunogenicity ReducedReducedReducedPotentially lower than PEGSignificantly lower than PEG
Complexity of Protocol Two-step (activation + conjugation)One-stepOne-stepOne-stepOne-step (post-polymer synthesis)
Reagent Stability Activated PEG can be labileNHS esters are moisture-sensitiveMaleimides can react with other nucleophilesGenerally stableGenerally stable

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for the activation of a hydroxyl-terminated PEG, such as this compound, and its subsequent conjugation to a protein, along with methods for characterization.

Protocol 1: Activation of this compound with N,N'-Disuccinimidyl Carbonate (DSC)

This protocol describes the conversion of the terminal hydroxyl group of this compound into a reactive N-hydroxysuccinimide (NHS) carbonate.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Pyridine

  • Ice-cold diethyl ether

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a clean, dry round bottom flask, dissolve this compound in a mixture of anhydrous DCM and DMF under an inert atmosphere.

  • Add pyridine to the solution, followed by the addition of DSC. The molar ratio of this compound to DSC and pyridine should be optimized but a common starting point is 1:1.5:2.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress using a suitable analytical technique, such as TLC or HPLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Precipitate the activated PEG by adding the concentrated solution to ice-cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the activated this compound-NHS carbonate under vacuum.

Protocol 2: Conjugation of Activated PEG to a Protein

This protocol outlines the conjugation of the activated PEG-NHS ester to primary amine groups (e.g., lysine residues) on a target protein.

Materials:

  • Activated this compound-NHS carbonate (from Protocol 1)

  • Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Reaction tubes

  • Shaker or rocker

Procedure:

  • Dissolve the protein to a known concentration (e.g., 5-10 mg/mL) in the reaction buffer.

  • Dissolve the activated this compound-NHS carbonate in the same buffer or a compatible solvent like DMSO.

  • Add the activated PEG solution to the protein solution. The molar ratio of activated PEG to protein should be optimized to achieve the desired degree of PEGylation. Ratios from 5:1 to 50:1 are commonly tested.

  • Incubate the reaction mixture at room temperature or 4°C with gentle shaking for 1-4 hours.

  • Stop the reaction by adding the quenching solution to react with any unreacted PEG-NHS ester.

  • Incubate for an additional 30 minutes.

Protocol 3: Purification and Characterization of the PEGylated Protein

Purification is essential to remove unreacted PEG and protein. Characterization is then performed to determine the extent of PEGylation.

Purification:

  • Size Exclusion Chromatography (SEC): This is the most common method to separate the larger PEGylated protein from the smaller unreacted protein and PEG. An FPLC or HPLC system with a suitable SEC column (e.g., Sephacryl S-200 or Superdex 200) can be used.

  • Ion Exchange Chromatography (IEX): This can be used to separate PEGylated species based on differences in charge.

Characterization:

  • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the native protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the PEGylated protein and the number of attached PEG chains.

  • UV-Vis Spectroscopy: To determine the protein concentration.

  • NMR Spectroscopy: Can be used to determine the degree of PEGylation.

  • Functional Assays: To assess the biological activity of the PEGylated protein compared to the unmodified protein.

Visualizing the Workflow and Impact

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_activation Protocol 1: Activation cluster_conjugation Protocol 2: Conjugation cluster_purification Protocol 3: Purification & Characterization This compound This compound Reaction1 Activation Reaction (Anhydrous DCM/DMF, RT, 24h) This compound->Reaction1 DSC DSC DSC->Reaction1 Pyridine Pyridine Pyridine->Reaction1 Activated_PEG Activated this compound-NHS Reaction1->Activated_PEG Reaction2 Conjugation Reaction (RT, 1-4h) Activated_PEG->Reaction2 Target_Protein Target Protein (in PBS, pH 7.4) Target_Protein->Reaction2 Quenching Quenching (Tris or Glycine) Reaction2->Quenching Crude_Product Crude PEGylated Protein Quenching->Crude_Product Purification Purification (SEC or IEX) Crude_Product->Purification Pure_Product Pure PEGylated Protein Purification->Pure_Product Characterization Characterization (SDS-PAGE, MS, Assays) Pure_Product->Characterization

Caption: Experimental workflow for protein modification using this compound.

signaling_pathway Therapeutic_Protein Therapeutic Protein Target_Receptor Target Cell Receptor Therapeutic_Protein->Target_Receptor Binding Proteolytic_Degradation Proteolytic Degradation Therapeutic_Protein->Proteolytic_Degradation Renal_Clearance Renal Clearance Therapeutic_Protein->Renal_Clearance Signaling_Cascade Intracellular Signaling Cascade Target_Receptor->Signaling_Cascade Therapeutic_Effect Therapeutic Effect Signaling_Cascade->Therapeutic_Effect PEG_Chain This compound Chain PEG_Chain->Therapeutic_Protein Conjugation PEG_Chain->Proteolytic_Degradation Inhibits PEG_Chain->Renal_Clearance Inhibits

Caption: Impact of PEGylation on protein fate and function.

Conclusion

The modification of proteins with polymers like PEG is a proven strategy to enhance their therapeutic properties. While directly reactive PEGs such as NHS esters and maleimides offer a more straightforward, one-step conjugation process, the use of a hydroxyl-terminated PEG like this compound provides an alternative that allows for the synthesis of custom-activated PEGs. The two-step process of activation and conjugation requires careful optimization but offers flexibility in linker chemistry.

Emerging alternatives such as polyglycerol and polysarcosine show great promise, with studies indicating they may offer comparable or even superior profiles in terms of bioactivity retention and reduced immunogenicity when compared to traditional PEGylation. The choice of the optimal modification strategy will ultimately depend on a thorough evaluation of the specific therapeutic protein and the desired clinical outcomes. This guide provides the foundational information and protocols to embark on such an evaluation.

References

A Comparative Review of Heterobifunctional PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a linker molecule is a critical determinant in the successful engineering of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Among the vast array of available options, heterobifunctional polyethylene glycol (PEG) linkers have emerged as a cornerstone technology. Their unique architecture, featuring two distinct reactive moieties at either end of a flexible, hydrophilic PEG spacer, enables the precise and stable conjugation of disparate molecules, profoundly influencing the efficacy, stability, and pharmacokinetic profile of the final bioconjugate.

This guide provides an objective comparison of different classes of heterobifunctional PEG linkers, supported by experimental data, to inform the rational design of next-generation biotherapeutics. We delve into the performance characteristics of commonly employed linker chemistries, offering a clear perspective on their respective advantages and optimal use cases.

The Advantage of Heterobifunctionality

Heterobifunctional linkers offer superior control over conjugation reactions compared to their homobifunctional counterparts. By possessing two different reactive groups, they facilitate a controlled, sequential conjugation process.[1] This orthogonal reactivity minimizes the formation of undesirable homodimers and polymers, leading to a more homogenous and well-defined final product with a higher yield.[1]

Performance Comparison of Common Heterobifunctional PEG Linkers

The choice of reactive end-groups on a heterobifunctional PEG linker dictates its target specificity and the stability of the resulting covalent bond. The most prevalent strategies involve targeting amine residues (e.g., lysine) or thiol residues (e.g., cysteine) on biomolecules, as well as bioorthogonal "click chemistry" approaches.

Amine-Reactive and Thiol-Reactive Linkers (e.g., Maleimide-PEG-NHS Ester)

This class of linkers is widely used for conjugating proteins and antibodies. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines on lysine residues, while the maleimide group specifically targets sulfhydryl groups on cysteine residues.[] The stability of the resulting thioether bond from the maleimide-thiol reaction is a critical consideration, as it can be susceptible to a retro-Michael reaction, leading to drug deconjugation.[3] However, the use of a cyclohexane bridge in linkers like SMCC can enhance the stability of the maleimide group.[3]

Click Chemistry Linkers (e.g., Azide-PEG-Alkyne/DBCO)

"Click chemistry," particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), has gained prominence for its high efficiency, specificity, and biocompatibility. Linkers featuring a dibenzocyclooctyne (DBCO) group for reaction with an azide-modified molecule offer rapid, bioorthogonal conjugation without the need for a cytotoxic copper catalyst. The resulting 1,2,3-triazole linkage is exceptionally stable and resistant to hydrolysis, enzymatic cleavage, and redox conditions, making it a permanent linkage.

Quantitative Data Summary

The following tables summarize typical performance data for different linker chemistries, compiled from various experimental sources. It is important to note that direct head-to-head comparisons can vary based on the specific reactants, buffer conditions, and reaction times.

Table 1: Comparative Performance of Heterobifunctional vs. Homobifunctional Linkers

ParameterHomobifunctional Linker (HO-PEG-OH)Heterobifunctional Linker (Mal-PEG-NHS)
Conjugation Efficiency (%) 40-60%>90%
Yield of Desired Conjugate (%) 20-30%60-70%
Product Purity after Purification (%) 85-90%>95%
Process Control One-pot reaction, potential for polymer formationControlled two-step sequential conjugation

Data compiled from a comparative analysis of model protein-drug conjugation.

Table 2: Stability of Resulting Antibody-Drug Conjugates (ADCs)

ParameterADC with Homobifunctional LinkerADC with Mal-PEG-NHS Linker
Aggregation after 1 month at 4°C (%) 5-10%<2%
Drug Dissociation in Human Plasma (72h, %) 15-25%5-10%
In-vivo Half-life (murine model, hours) ~150~250

Data compiled from a comparative analysis of model ADCs.

Table 3: Comparative Stability of Common Bioconjugation Linkages

Linkage TypeFormation ChemistryStability CharacteristicsStability in Human Plasma (Half-life)
Thioether Maleimide-Thiol AdditionStable, but can be susceptible to retro-Michael reaction and thiol exchange.Several days (can be variable)
1,2,3-Triazole Azide-Alkyne CycloadditionVery High: Resistant to hydrolysis, enzymatic cleavage, and redox conditions. Considered a permanent linkage.> 1 week (generally considered stable)
Amide NHS Ester-Amine ReactionVery High: Generally stable under physiological conditions.> 1 week
Disulfide Thiol-Disulfide ExchangeReductively Labile: Cleaved in reducing environments (e.g., intracellularly).Hours to days (designed to be cleavable)

Data compiled from multiple sources assessing linker stability.

Table 4: Impact of PEG Linker Length on ADC Properties

LinkerIn-vivo Half-life Extension (vs. no PEG)In-vitro Cytotoxicity Reduction (vs. no PEG)
SMCC (no PEG) 1x1x
PEG4k 2.5x4.5x
PEG10k 11.2x22x

Data from a study on affibody-drug conjugates.

Mandatory Visualizations

general_workflow Generalized Bioconjugation Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug Conjugation cluster_2 Step 3: Purification & Analysis Ab Antibody Ab_Linker Activated Antibody Ab->Ab_Linker + Linker (e.g., NHS ester reaction) Linker Heterobifunctional PEG Linker ADC Antibody-Drug Conjugate Ab_Linker->ADC + Payload (e.g., Maleimide reaction) Drug Payload (Drug) Purified_ADC Purified ADC ADC->Purified_ADC SEC/HIC Analysis Characterization (DAR, Purity) Purified_ADC->Analysis adc_pathway ADC Internalization and Payload Release Pathway ADC 1. ADC Binding TumorCell Tumor Cell Surface Antigen ADC->TumorCell Binds Internalization 2. Internalization (Endocytosis) TumorCell->Internalization Endosome Endosome Internalization->Endosome Lysosome 3. Lysosomal Trafficking Endosome->Lysosome PayloadRelease 4. Payload Release (Linker Cleavage/ Antibody Degradation) Lysosome->PayloadRelease Cytotoxicity 5. Cytotoxicity (e.g., DNA Damage) PayloadRelease->Cytotoxicity protac_pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary 1. Ternary Complex Formation PROTAC->Ternary POI Protein of Interest (Target) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination 2. Ubiquitination Ternary->Ubiquitination Recruits Proteasome 3. Proteasomal Degradation Ubiquitination->Proteasome Marks for Ub Ubiquitin Ub->Ubiquitination Degradation Degraded Protein Proteasome->Degradation

References

Validating the Purity and Identity of I-Peg6-OH: A Comparative Guide to NMR and HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and identity of critical reagents like I-Peg6-OH is paramount for reproducible and reliable results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) techniques for the validation of this compound, a heterobifunctional linker increasingly utilized in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.

This guide offers detailed experimental protocols, data presentation in comparative tables, and visualizations to facilitate a clear understanding of these essential analytical methods.

Introduction to this compound and Its Alternatives

This compound, with its terminal iodo and hydroxyl functionalities connected by a six-unit polyethylene glycol (PEG) spacer, offers a versatile platform for bioconjugation. The iodo group provides a reactive site for nucleophilic substitution, while the hydroxyl group can be further functionalized. Its PEG chain enhances solubility and can improve the pharmacokinetic properties of the final conjugate.

However, a variety of alternative PEG linkers exist, each with distinct reactive groups and applications. Understanding the analytical characteristics of this compound in comparison to these alternatives is crucial for selecting the appropriate linker and ensuring the quality of the resulting bioconjugate.

Comparative Analysis of this compound and Alternative Linkers

The choice of a PEG linker is dictated by the specific conjugation chemistry and the desired properties of the final product. Below is a comparison of this compound with other common heterobifunctional PEG linkers.

FeatureThis compoundAmine-PEG6-OHAzide-PEG6-OH
Reactive Group 1 Iodo (-I)Amine (-NH2)Azide (-N3)
Reactive Group 2 Hydroxyl (-OH)Hydroxyl (-OH)Hydroxyl (-OH)
Primary Application Nucleophilic substitution reactions (e.g., with thiols)Amide bond formation, reductive aminationClick chemistry (e.g., with alkynes)
Relative Reactivity ModerateHigh (pH dependent)High (with specific partners)
Common Impurities Diol-PEG6-diol, unreacted starting materialsResidual coupling reagentsResidual azide synthesis reagents

Validation of this compound Identity and Purity by NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound, confirming its identity and providing a quantitative measure of its purity.

1H NMR Spectroscopy

Proton NMR (1H NMR) is instrumental in verifying the presence of the key functional groups and the PEG backbone of this compound.

Expected Chemical Shifts for this compound:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
I-CH2-~3.25Triplet2H
-CH2-O-CH2-I~3.68Triplet2H
PEG Backbone (-O-CH2-CH2-O-)~3.64Multiplet20H
HO-CH2-~3.71Triplet2H
-CH2-OH~3.58Triplet2H
-OHVariableSinglet1H

Note: Chemical shifts are predicted and may vary slightly depending on the solvent and concentration.

13C NMR Spectroscopy

Carbon NMR (13C NMR) provides further confirmation of the carbon skeleton of the molecule.

Expected Chemical Shifts for this compound:

CarbonChemical Shift (δ, ppm)
I-CH2-~2.5
-CH2-O- (adjacent to I)~72.5
PEG Backbone (-O-CH2-CH2-O-)~70.5
HO-CH2-~61.5
-CH2-OH~72.8

Note: Chemical shifts are predicted and may vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or D2O). Add a known amount of an internal standard (e.g., tetramethylsilane - TMS for CDCl3 or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt - TMSP for D2O) for quantitative analysis.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Temperature: 25 °C.

  • 1H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay: 5 seconds to ensure full relaxation of all protons for accurate integration.

  • 13C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more scans may be required due to the low natural abundance of 13C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the acquired data using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the 1H NMR spectrum to determine the relative ratios of the different protons and assess purity.

Purity Determination by HPLC

HPLC is a highly sensitive technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of this compound. Due to the lack of a strong UV chromophore in the this compound molecule, detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are recommended.

Comparative HPLC Data
CompoundRetention Time (min)Purity (%)
This compound8.5>95
Diol-PEG6-diol (impurity)7.2<2
Unreacted Starting Material5.1<1

Note: Retention times are representative and will vary depending on the specific HPLC system and conditions.

Experimental Protocol for HPLC Analysis
  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process for this compound.

Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_validation Purity & Identity Validation cluster_results Final Product Qualification cluster_impurities Impurity Identification Synthesis Synthesis of this compound Purification Initial Purification (e.g., Column Chromatography) Synthesis->Purification NMR_Analysis NMR Analysis (1H & 13C) Purification->NMR_Analysis Identity Confirmation & Purity Assessment HPLC_Analysis HPLC Analysis (RP-HPLC with RID/ELSD) Purification->HPLC_Analysis Purity Assessment & Impurity Profiling Qualified Qualified this compound (Purity >95%) NMR_Analysis->Qualified HPLC_Analysis->Qualified Impurity_ID Identify & Quantify Impurities HPLC_Analysis->Impurity_ID

Caption: Experimental workflow for the validation of this compound.

Conclusion

The robust validation of this compound purity and identity is a critical step in its application for the development of advanced therapeutics. A combination of NMR and HPLC provides a comprehensive analytical toolkit for this purpose. 1H and 13C NMR are indispensable for unequivocal structure confirmation and can provide quantitative purity information. Reversed-phase HPLC with a universal detector like RID or ELSD is a highly sensitive method for purity determination and the detection of process-related impurities. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the quality of their this compound and ensure the integrity of their subsequent bioconjugation strategies.

A Comparative Guide to I-Peg6-OH and Other Crosslinking Agents in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in the design and synthesis of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and other protein modifications. The linker can significantly influence the stability, solubility, pharmacokinetics, and efficacy of the final product. This guide provides an objective comparison of I-Peg6-OH, a PEG-based linker, with other commonly used crosslinking agents, namely N-hydroxysuccinimide (NHS) esters (often part of linkers like SMCC) and glutaraldehyde. The comparison is supported by a summary of experimental data, detailed methodologies for key experiments, and visualizations of relevant workflows and pathways.

Data Presentation: A Head-to-Head Comparison

The choice of a crosslinker impacts various physicochemical and biological properties of the resulting bioconjugate. The following tables summarize key performance indicators for this compound and its alternatives.

Table 1: Physicochemical and Performance Characteristics of Crosslinking Agents

FeatureThis compoundNHS Ester-based (e.g., SMCC)Glutaraldehyde
Functional Group Hydroxyl (-OH)N-Hydroxysuccinimide EsterAldehyde (-CHO)
Target Residue Requires activation to react with various groupsPrimary amines (e.g., Lysine)Primary amines (e.g., Lysine)
Reaction Specificity Lower (requires activation)High for primary aminesLow (can react with other nucleophiles)
Hydrophilicity HighLow to moderateModerate
Biocompatibility Generally highGenerally high, but linker can be immunogenicCan be cytotoxic[1][2]
Conjugation Efficiency Dependent on activation stepGenerally highHigh, but can lead to polymerization[3][4]
Stability of Conjugate Ether linkage is highly stableAmide bond is stableSchiff base can be unstable, often requires reduction

Table 2: Impact on Bioconjugate Properties (Specifically in the Context of ADCs)

ParameterThis compound (PEG Linker)SMCC (Hydrophobic Linker)Glutaraldehyde
Solubility of ADC IncreasedCan lead to aggregation, especially with hydrophobic drugs[5]Can cause significant protein precipitation
Achievable Drug-to-Antibody Ratio (DAR) Higher DARs achievable without aggregationLimited DAR to avoid aggregationNot typically used for controlled DAR in ADCs
In Vivo Half-Life Can be significantly extendedGenerally shorter half-life compared to PEGylated ADCsNot applicable for systemic ADC delivery due to toxicity
Off-Target Toxicity Can be reduced due to improved pharmacokineticsPotential for off-target toxicity due to hydrophobicityHigh potential for off-target toxicity
Immunogenicity Generally lowCan potentially be immunogenicHigh

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the performance of different crosslinking agents.

Protocol 1: Two-Step Protein Conjugation using this compound

This protocol involves the activation of the terminal hydroxyl groups of this compound, followed by conjugation to the primary amines of a protein.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • Anhydrous Dimethylformamide (DMF)

  • Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound and a 1.5-fold molar excess of DSC in anhydrous DMF.

    • Stir the reaction at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by TLC or HPLC to confirm the formation of the NHS-activated PEG.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution at a 10- to 20-fold molar excess.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

    • Purify the PEG-protein conjugate using an SEC column to remove unreacted PEG and by-products.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight.

    • Determine the degree of PEGylation using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

Protocol 2: Two-Step Protein Conjugation using SMCC

This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing molecule using the heterobifunctional crosslinker SMCC.

Materials:

  • SMCC dissolved in an organic solvent like DMSO

  • Amine-containing protein (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Sulfhydryl-containing molecule (Molecule-SH)

  • Desalting column

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Amine Modification:

    • Add a 10- to 20-fold molar excess of SMCC to the Protein-NH2 solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess SMCC using a desalting column.

  • Sulfhydryl Reaction:

    • Immediately add the maleimide-activated protein to the Molecule-SH.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching and Analysis:

    • The reaction can be stopped by adding a sulfhydryl-containing reagent like beta-mercaptoethanol.

    • Analyze the conjugate by SDS-PAGE and other relevant methods.

Protocol 3: Protein Crosslinking using Glutaraldehyde

This protocol outlines a general procedure for crosslinking a protein using glutaraldehyde.

Materials:

  • Purified protein solution (1-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.5-8.0). Avoid amine-containing buffers.

  • Glutaraldehyde solution (e.g., 2.5% w/v in water).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

Procedure:

  • Crosslinking Reaction:

    • Add glutaraldehyde to the protein solution to a final concentration of 0.1-1%.

    • Incubate for 15-60 minutes at room temperature.

  • Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes to ensure all excess glutaraldehyde is consumed.

  • Analysis:

    • Analyze the crosslinked protein sample by SDS-PAGE to observe the formation of higher molecular weight species.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows discussed in this guide.

experimental_workflow cluster_ipeg6 This compound Conjugation cluster_smcc SMCC Conjugation This compound This compound Activation Activation This compound->Activation Activated this compound Activated this compound Activation->Activated this compound Conjugation_peg Conjugation Activated this compound->Conjugation_peg Protein Protein Protein->Conjugation_peg Purification_peg Purification (SEC) Conjugation_peg->Purification_peg PEG_Conjugate PEG-Protein Conjugate Purification_peg->PEG_Conjugate Protein-NH2 Protein-NH2 Amine_Modification Amine Modification Protein-NH2->Amine_Modification SMCC SMCC SMCC->Amine_Modification Activated_Protein Maleimide-Activated Protein Amine_Modification->Activated_Protein Sulfhydryl_Reaction Sulfhydryl Reaction Activated_Protein->Sulfhydryl_Reaction Molecule-SH Molecule-SH Molecule-SH->Sulfhydryl_Reaction SMCC_Conjugate SMCC-Linked Conjugate Sulfhydryl_Reaction->SMCC_Conjugate adc_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Endocytosis Endocytosis Antigen->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Drug_Release Linker Cleavage & Payload Release Lysosome->Drug_Release Payload Cytotoxic Payload Drug_Release->Payload Cell_Death Apoptosis Payload->Cell_Death

References

Safety Operating Guide

Navigating the Disposal of I-Peg6-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and minimizing ecological impact. This guide provides a detailed, step-by-step procedure for the safe disposal of I-Peg6-OH, a PEGylated compound. While polyethylene glycol (PEG) derivatives are generally considered to have low toxicity, it is imperative to adhere to rigorous safety protocols and institutional guidelines to mitigate any potential risks.

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC12H25IO6[1]
Molecular Weight392.23 g/mol [1]
AppearanceVaries (refer to product-specific SDS)
SolubilityVaries (refer to product-specific SDS)

Step-by-Step Disposal Protocol

The appropriate method for disposing of this compound is contingent on its physical state, the quantity for disposal, and, most critically, your institution's specific waste management policies and local regulations.

1. Consult the Safety Data Sheet (SDS): Before initiating any disposal process, it is mandatory to locate and thoroughly review the SDS for your specific this compound product. The SDS contains definitive information regarding the compound's hazards, handling, and required disposal methods.

2. Evaluate for Contamination: A crucial step is to determine if the this compound waste is mixed with any hazardous materials. If the compound is contaminated with a substance classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire mixture must be treated as hazardous waste.

3. Uncontaminated this compound Disposal: If the this compound is uncontaminated or only mixed with other non-hazardous materials, it can typically be disposed of as non-hazardous waste. However, always verify this with your institution's Environmental Health and Safety (EHS) department.

4. Contaminated this compound Disposal: For this compound that is contaminated with hazardous substances, follow your institution's hazardous waste disposal procedures. This will involve:

  • Segregation: Keep the contaminated waste separate from other waste streams.

  • Labeling: Clearly label the waste container with its contents, including the names and concentrations of all components.

  • Containment: Use a chemically compatible and properly sealed container for storage.

  • Pickup: Arrange for collection by your institution's EHS or a licensed hazardous waste disposal contractor.

5. Personal Protective Equipment (PPE): Regardless of the disposal route, appropriate PPE must be worn. This includes:

  • Safety goggles or a face shield

  • Chemically resistant gloves

  • A laboratory coat

6. Adherence to Institutional Guidelines: Always follow your organization's established procedures for chemical waste disposal.[2] This may involve contacting your institution's EHS department for specific guidance and to schedule a waste pickup.[3] Never dispose of chemicals down the sanitary sewer system unless explicitly permitted by your institution and local regulations.[3]

Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste sds Consult Safety Data Sheet (SDS) start->sds evaluate Evaluate for Contamination sds->evaluate is_hazardous Is the waste contaminated with hazardous material? evaluate->is_hazardous non_hazardous Dispose as Non-Hazardous Waste (per institutional guidelines) is_hazardous->non_hazardous No hazardous Manage as Hazardous Waste is_hazardous->hazardous Yes end End of Process non_hazardous->end segregate Segregate and Label Waste hazardous->segregate contact_ehs Contact EHS for Pickup segregate->contact_ehs contact_ehs->end

Caption: Decision workflow for this compound disposal.

Experimental Protocol: Waste Stream Evaluation

Objective: To determine the appropriate disposal route for this compound waste by identifying any hazardous contaminants.

Materials:

  • This compound waste container

  • Knowledge of all processes that contributed to the waste stream

  • Safety Data Sheets for all potential contaminants

Procedure:

  • Identify all substances that have been added to the this compound.

  • Consult the SDS for each of these added substances.

  • Classify the waste: If any of the added substances are classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire waste mixture must be managed as hazardous waste.

  • Determine disposal route: If the this compound is uncontaminated or only mixed with other non-hazardous materials, it can be disposed of as non-hazardous waste, following institutional guidelines.

  • Documentation: Keep a record of the evaluation process, including a list of all components in the waste mixture.

When in doubt, always err on the side of caution and manage the waste as hazardous. Contact your EHS department for guidance. By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound.

References

Personal protective equipment for handling I-Peg6-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, operational, and disposal information for handling I-Peg6-OH (17-Iodo-3,6,9,12,15-pentaoxaheptadecan-1-ol). Adherence to these procedures is critical for ensuring laboratory safety and procedural accuracy.

I. Personal Protective Equipment (PPE)

When handling this compound, proper personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1]

  • Eye Protection : Wear safety glasses with side shields or chemical safety goggles.[1]

  • Hand Protection : Chemically compatible gloves, such as nitrile or butyl rubber, must be worn.[2] Inspect gloves for any tears or punctures before use.

  • Body Protection : A standard laboratory coat is required. For operations with a higher risk of splashing, a chemically resistant apron should also be worn.

  • Respiratory Protection : Use in a well-ventilated area. If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

II. Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling and use of this compound.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Confirm all necessary PPE is available and in good condition.

    • Review the Safety Data Sheet (SDS) for polyethylene glycol compounds.[3]

  • Handling :

    • Work in a well-ventilated laboratory hood.

    • Avoid direct contact with skin and eyes.

    • Do not breathe in dust or vapors.

    • When transferring the substance, use appropriate tools (e.g., spatula, pipette) to minimize dust or aerosol generation.

    • Keep the container tightly closed when not in use.

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling.

    • Clean the work area and any equipment used.

    • Dispose of contaminated PPE and waste according to the disposal plan.

III. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC12H25IO6
Molecular Weight392.23 g/mol
IUPAC Name2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Storage TemperatureStore at -5°C

IV. Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization : this compound waste should be considered chemical waste.

  • Collection :

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials :

    • Dispose of contaminated gloves, pipette tips, and other disposable materials in the designated chemical waste container.

    • Sharps, such as needles or syringes, if used, must be disposed of in a designated sharps container.

  • Disposal :

    • All chemical waste must be disposed of through your institution's EHS-approved hazardous waste disposal program.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

V. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Verify Ventilation prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh/Measure in Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Workspace handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose via EHS clean2->clean3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.